Tri-GalNAc(OAc)3-Perfluorophenyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C99H151F5N10O44 |
|---|---|
Molecular Weight |
2280.3 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C99H151F5N10O44/c1-58(115)111-86-93(152-67(10)124)89(149-64(7)121)70(52-146-61(4)118)155-96(86)143-36-16-13-22-73(127)105-30-19-33-108-76(130)25-40-140-55-99(114-79(133)28-39-135-44-46-137-48-50-139-51-49-138-47-45-136-43-29-80(134)158-92-84(103)82(101)81(100)83(102)85(92)104,56-141-41-26-77(131)109-34-20-31-106-74(128)23-14-17-37-144-97-87(112-59(2)116)94(153-68(11)125)90(150-65(8)122)71(156-97)53-147-62(5)119)57-142-42-27-78(132)110-35-21-32-107-75(129)24-15-18-38-145-98-88(113-60(3)117)95(154-69(12)126)91(151-66(9)123)72(157-98)54-148-63(6)120/h70-72,86-91,93-98H,13-57H2,1-12H3,(H,105,127)(H,106,128)(H,107,129)(H,108,130)(H,109,131)(H,110,132)(H,111,115)(H,112,116)(H,113,117)(H,114,133)/t70-,71-,72-,86-,87-,88-,89+,90+,91+,93-,94-,95-,96-,97-,98-/m1/s1 |
InChI Key |
USLSPVWUEIIRPP-GKDVSVGNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Tri-GalNAc LYTACs: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the mechanism of action of Tri-GalNAc Lysosome-Targeting Chimeras (LYTACs). This document outlines the core principles of Tri-GalNAc LYTAC technology, detailing the molecular interactions, cellular processes, and downstream signaling consequences of this innovative approach to targeted protein degradation.
Introduction to Tri-GalNAc LYTACs
Tri-GalNAc LYTACs are heterobifunctional molecules designed to eliminate specific extracellular and membrane-bound proteins by hijacking the endogenous lysosomal degradation pathway.[1][2] These chimeras consist of three key components: a high-affinity binder to a target protein of interest (POI), a trivalent N-acetylgalactosamine (Tri-GalNAc) ligand, and a linker connecting these two moieties.[1] The Tri-GalNAc ligand specifically targets the asialoglycoprotein receptor (ASGPR), a C-type lectin receptor highly expressed on the surface of hepatocytes.[3][4][5] This liver-specific targeting provides a distinct advantage for therapies aimed at liver-expressed proteins or for systemic clearance of circulating proteins.[6][7]
Mechanism of Action: A Step-by-Step Breakdown
The mechanism of action of Tri-GalNAc LYTACs can be dissected into a series of sequential events, leading to the selective degradation of the target protein. This process is initiated by the formation of a ternary complex and culminates in the lysosomal catabolism of the POI.[8]
Ternary Complex Formation
The process begins with the Tri-GalNAc LYTAC simultaneously binding to the extracellular domain of the target protein and the ASGPR on the hepatocyte cell surface. This tripartite interaction forms a stable ternary complex, bringing the POI in close proximity to the cellular internalization machinery.[]
ASGPR-Mediated Endocytosis
The ASGPR is a rapidly internalizing receptor.[3] Upon engagement by the Tri-GalNAc moiety of the LYTAC, the entire ternary complex is internalized into the cell via clathrin-mediated endocytosis.[8] This process sequesters the target protein from the extracellular space or the cell membrane and traffics it into the endosomal pathway.
Endosomal Trafficking and Lysosomal Fusion
Following internalization, the vesicle containing the ternary complex matures from an early endosome to a late endosome. The acidic environment of the late endosome facilitates the dissociation of the ASGPR from the LYTAC-POI complex. The ASGPR is then recycled back to the cell surface, while the LYTAC-POI complex is trafficked to the lysosome.[8] The late endosome fuses with a lysosome, delivering the LYTAC and its bound protein target for degradation.
Lysosomal Degradation
Within the lysosome, potent hydrolytic enzymes degrade the target protein into its constituent amino acids, which are then recycled by the cell. This irreversible degradation process effectively removes the target protein from the biological system.[1]
Quantitative Analysis of Tri-GalNAc LYTAC Performance
The efficacy of Tri-GalNAc LYTACs is assessed through various quantitative metrics, including their degradation capacity (DC50 and Dmax) and pharmacokinetic properties.
Table 1: In Vitro Degradation Efficacy of Exemplary Tri-GalNAc LYTACs
| LYTAC Construct | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Ctx-GalNAc | EGFR | HEP3B | ~1 nM | >70% | [10] |
| Ptz-GalNAc | HER2 | HEPG2 | Not Reported | Not Reported | [7] |
| Stapled Peptide-HerTAC (L2,5P) | HER2 | Not Reported | 156 nM | Not Reported |
Table 2: Pharmacokinetic Parameters of Monoclonal Antibodies (as a proxy for LYTAC backbone)
| Antibody | Target | Half-Life | Clearance | Volume of Distribution | Reference |
| Pertuzumab | HER2 | 18 days | 0.235 L/day | Not Reported | [11] |
| Generic IgG1 | N/A | Days to weeks | Slow | Low | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Tri-GalNAc LYTACs.
Synthesis and Conjugation of Tri-GalNAc to a Targeting Antibody
This protocol outlines the general steps for conjugating a Tri-GalNAc moiety to an antibody.
-
Antibody Preparation: Exchange the buffer of the targeting antibody (e.g., Cetuximab or Pertuzumab) to a phosphate-buffered saline (PBS) solution.
-
Activation of Antibody: React the antibody with an azide-functionalized linker (e.g., NHS-(PEG)4-Azide) to introduce azide (B81097) groups onto the antibody surface.
-
Purification: Remove excess linker using a size-exclusion column.
-
Conjugation: React the azide-modified antibody with a DBCO-functionalized Tri-GalNAc ligand. The reaction proceeds via strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Final Purification: Purify the resulting Tri-GalNAc LYTAC conjugate using a size-exclusion column to remove unreacted Tri-GalNAc-DBCO.
-
Characterization: Confirm the drug-to-antibody ratio (DAR) using techniques such as MALDI-TOF mass spectrometry.[13]
Live-Cell Flow Cytometry for Measuring Protein Degradation
This protocol details the measurement of cell-surface protein degradation.
-
Cell Culture: Plate ASGPR-expressing cells (e.g., HEPG2, HEP3B) in a multi-well plate and allow them to adhere overnight.
-
LYTAC Treatment: Treat the cells with varying concentrations of the Tri-GalNAc LYTAC or controls (e.g., unconjugated antibody) for a specified time course (e.g., 48 hours).
-
Cell Detachment: Gently detach the cells from the plate using a non-enzymatic cell dissociation solution.
-
Staining: Stain the cells with a fluorescently labeled antibody that targets a different epitope on the POI than the LYTAC binder.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the target protein on the cell surface.
-
Data Analysis: Normalize the MFI of treated cells to that of vehicle-treated cells to determine the percentage of protein degradation. Calculate DC50 and Dmax values by fitting the dose-response data to a suitable model.[14]
Confocal Microscopy for Visualizing Internalization and Lysosomal Colocalization
This protocol allows for the visualization of LYTAC-mediated protein internalization and trafficking to the lysosome.
-
Cell Culture: Seed ASGPR-expressing cells on glass-bottom dishes suitable for confocal microscopy.
-
LYTAC Treatment: Treat the cells with a fluorescently labeled Tri-GalNAc LYTAC for various time points.
-
Lysosome Staining: In the final 30-60 minutes of incubation, add a lysosomotropic dye (e.g., LysoTracker) to the cell culture medium to label lysosomes.
-
Imaging: Wash the cells with fresh medium and image them using a confocal microscope. Acquire images in the channels corresponding to the LYTAC fluorophore and the lysosomal dye.
-
Image Analysis: Analyze the images to assess the colocalization of the fluorescent LYTAC signal with the lysosomal marker, indicating the trafficking of the LYTAC-POI complex to the lysosome for degradation.[15]
Western Blotting for Analyzing Downstream Signaling Pathways
This protocol is used to assess the functional consequences of target protein degradation on downstream signaling.
-
Cell Lysis: After treatment with the Tri-GalNAc LYTAC, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for the total and phosphorylated forms of key downstream signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK for EGFR/HER2 signaling).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the LYTAC on signaling pathway activation.[16][17][18]
Visualizing the Mechanism and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the core mechanism of Tri-GalNAc LYTACs and their impact on key signaling pathways.
The Core Mechanism of Tri-GalNAc LYTAC Action
Caption: The core mechanism of Tri-GalNAc LYTAC action.
Experimental Workflow for Quantifying Protein Degradation
Caption: Workflow for quantifying protein degradation.
Impact of EGFR Degradation on Downstream Signaling
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 5. Custom synthesis of N-acetylgalactosamine (GalNac) siRNA [biosyn.com]
- 6. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Emerging protein degradation strategies: expanding the scope to extracellular and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Pertuzumab - Wikipedia [en.wikipedia.org]
- 12. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Elucidating the cellular determinants of targeted membrane protein degradation by lysosome-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysosome-targeting chimaeras for degradation of extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospho-EGF Receptor Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
- 18. Western blot protocol | Abcam [abcam.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Tri-GalNAc Ligands for Asialoglycoprotein Receptor Targeting
The strategic targeting of therapeutics to specific cell types represents a paramount objective in modern drug development, promising enhanced efficacy and minimized off-target effects. Among the most successful strategies for liver-directed therapies is the utilization of N-acetylgalactosamine (GalNAc) ligands, particularly in a trivalent, or triantennary, configuration. This guide provides a comprehensive technical overview of the Tri-GalNAc ligand system for targeting the asialoglycoprotein receptor (ASGPR) on hepatocytes, covering the underlying biology, quantitative data, key experimental protocols, and applications in drug development.
The Asialoglycoprotein Receptor (ASGPR): A Gateway to the Hepatocyte
The asialoglycoprotein receptor (ASGPR), also known as the Ashwell-Morell receptor, is a C-type lectin predominantly and abundantly expressed on the sinusoidal surface of hepatocytes, with as many as 500,000 copies per cell.[1][2] Its primary physiological function is to recognize, bind, and clear circulating glycoproteins that have exposed terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues from the bloodstream.[1]
Key characteristics of the ASGPR that make it an exceptional target for drug delivery include:
-
High Specificity: Its expression is largely restricted to hepatocytes.[3]
-
High Capacity and Rapid Internalization: The receptor exhibits a high density on the cell surface and undergoes rapid, constitutive endocytosis and recycling, with or without a bound ligand, approximately every 15 minutes.[1][2]
-
Strong Binding Affinity: The ASGPR binds to ligands with terminal GalNAc residues with a 10- to 60-fold higher affinity than those with galactose.[1] The trivalent arrangement of GalNAc sugars in the Tri-GalNAc ligand dramatically increases the avidity of this interaction, leading to highly efficient binding and uptake.[3][4]
Mechanism of ASGPR-Mediated Endocytosis
The binding of a Tri-GalNAc-conjugated therapeutic to the ASGPR initiates a well-defined cellular uptake process known as clathrin-mediated endocytosis.[1][5]
The process unfolds as follows:
-
Binding: The Tri-GalNAc ligand binds with high avidity to the ASGPR complex on the hepatocyte surface. This interaction is calcium-dependent.[1]
-
Internalization: The ligand-receptor complex is internalized into the cell through the formation of clathrin-coated pits, which bud off to form endocytic vesicles.[1][5]
-
Endosomal Trafficking: The vesicle traffics to the early endosome. The acidic environment and lower calcium concentration within the endosome cause the dissociation of the ligand from the receptor.[6][7]
ASGPR-mediated endocytosis pathway for a Tri-GalNAc conjugated drug.
Quantitative Data: Binding, Uptake, and Efficacy
The trivalent configuration of GalNAc is critical for high-avidity binding to the ASGPR. This multivalent interaction significantly enhances the potency of conjugated therapeutics compared to monovalent or divalent versions.[3][7]
| Parameter | Ligand/Conjugate | Value | Cell/System | Reference |
| Binding Affinity (IC50) | Triantennary GalNAc ligand (YEE scaffold) | 0.2 nM | Rat Hepatocytes (inhibiting asialoorosomucoid binding) | [10] |
| Binding Affinity (Kd) | Monovalent GalNAc | ~40 µM | Isolated ASGPR | [3][11] |
| Binding Affinity (Kd) | Trivalent Galactolipid | 0.98 nM | ASGPR | [12] |
| Cellular Uptake | Tri-GalNAc-FITC vs. Peptide-FITC Conjugate | ~2x less uptake than novel helical peptide conjugate | HepG2 Cells | [3] |
| Cellular Uptake | Tri-GalNAc-biotin + NeutrAvidin-650 (2 µM + 500 nM) | Time-dependent increase in fluorescence | HepG2 Cells | [9] |
| In Vivo Efficacy (TTR Knockdown) | Revusiran (Tri-GalNAc-siRNA) @ ≥5 mg/kg weekly | 86.8% mean maximum TTR knockdown | Healthy Volunteers (Phase 1) | [5] |
| In Vivo Efficacy (ApoB Knockdown) | Novel Tri-GalNAc-ASO conjugate | Potent knockdown of ApoB protein | Mice Plasma | [13] |
| Liver Accumulation | Tri-GalNAc-siRNA | 2-4% of injected dose | Rat Liver (after 1 week) | [7] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the evaluation of Tri-GalNAc conjugates. Below are methodologies for key assays.
Protocol: ASGPR Competitive Binding Assay (ELISA-Based)
This protocol determines the ability of a test compound to compete with a known ligand for binding to immobilized ASGPR.
Materials:
-
Biotinylated asialo-orosomucoid (ASOR) or a biotinylated Tri-GalNAc ligand[16]
-
High-binding 96-well microplates
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash Buffer (e.g., TBST with 10 mM CaCl₂)[17]
-
Blocking Buffer (e.g., Wash Buffer with 0.1% BSA)[17]
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with purified ASGPR (e.g., 1-2 µg/mL) in a suitable coating buffer overnight at 4°C.[16]
-
Washing: Wash the wells three times with Wash Buffer to remove unbound receptor.
-
Blocking: Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.[17]
-
Competition: Add serial dilutions of the test Tri-GalNAc conjugate (or unconjugated ligand) to the wells. Immediately add a constant concentration of biotinylated ASOR.
-
Incubation: Incubate the plate for 1.5-2 hours at room temperature with gentle agitation to allow for competitive binding.[17]
-
Washing: Wash the wells three times with Wash Buffer.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with Wash Buffer.
-
Development: Add TMB substrate to each well and incubate in the dark for 10-15 minutes.[14]
-
Stopping: Stop the reaction by adding Stop Solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the binding affinity of the test compound. Calculate the IC₅₀ value from the resulting dose-response curve.
Protocol: In Vitro Cellular Uptake Assay
This protocol measures the internalization of fluorescently labeled Tri-GalNAc conjugates into ASGPR-expressing cells.
Materials:
-
HepG2 cells (human hepatoma, ASGPR-positive) and a control cell line (e.g., HeLa, ASGPR-negative)[3]
-
Cell culture medium and supplements
-
Fluorescently labeled Tri-GalNAc conjugate (e.g., with FITC or Alexa Fluor dyes)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HepG2 and HeLa cells in 24-well plates and allow them to adhere and grow to ~80% confluency.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of the fluorescently labeled Tri-GalNAc conjugate. For competition experiments, pre-incubate cells with a large excess of unlabeled Tri-GalNAc or free GalNAc.
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.[3][9]
-
Washing: Wash the cells three times with cold PBS to remove unbound conjugate.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer. Measure the mean fluorescence intensity (MFI) of the cell population, which is proportional to the amount of internalized conjugate.[3]
-
Analysis: Compare the MFI between HepG2 and HeLa cells to confirm ASGPR-dependent uptake. The uptake in HepG2 cells should be significantly higher.
Workflow for an in vitro cellular uptake assay.
Synthesis and Drug Development Pipeline
The synthesis of Tri-GalNAc ligands and their conjugation to oligonucleotides is a multi-step process that has been optimized for clinical and commercial-scale manufacturing.[18] The ligand is typically synthesized first and then coupled to the therapeutic payload, often during solid-phase oligonucleotide synthesis using a phosphoramidite (B1245037) or a CPG solid support approach.[19][20]
The development of a Tri-GalNAc conjugated therapeutic follows a structured pipeline from discovery to clinical application.
Drug development pipeline for Tri-GalNAc conjugates.
Conclusion
The Tri-GalNAc ligand has revolutionized targeted drug delivery to the liver. Its high affinity and specificity for the asialoglycoprotein receptor on hepatocytes enable the development of potent and safe therapeutics with convenient subcutaneous administration.[5][22] The clinical success of Tri-GalNAc-siRNA conjugates has paved the way for a new class of medicines and continues to inspire innovation in targeting other cell types and developing new therapeutic platforms. For researchers and drug developers, a thorough understanding of this system's mechanics, quantitative parameters, and experimental validation is crucial for harnessing its full potential in treating a wide range of hepatic diseases.
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sussex-research.com [sussex-research.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR study of ligand release from asialoglycoprotein receptor under solution conditions in early endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Cluster and Monomer-Based GalNAc Structures Induce Effective Uptake of siRNAs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted delivery of oligonucleotides using multivalent protein–carbohydrate interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00788F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. Design and synthesis of novel GalNAc linker moieties, conjugation to antisense oligonucleotides and evaluation in mice [morressier.com]
- 14. eaglebio.com [eaglebio.com]
- 15. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Figure 2: [Binding assay of asialo-orosomucoid (ASOR)...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support. | Semantic Scholar [semanticscholar.org]
- 20. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 21. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 22. Custom synthesis of N-acetylgalactosamine (GalNac) siRNA [biosyn.com]
The Perfluorophenyl Group: A LYNCHPIN IN TRI-GALNAC BIOCONJUGATION FOR TARGETED THERAPEUTICS
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic delivery of therapeutic payloads to specific cell types is a paramount objective in modern drug development. For liver-directed therapies, the asialoglycoprotein receptor (ASGPR) has emerged as a prime target due to its high expression levels on hepatocytes. Tri-antennary N-acetylgalactosamine (Tri-GalNAc) is a high-affinity ligand for ASGPR, making it an exceptional targeting moiety for liver-specific drug delivery. The covalent attachment, or bioconjugation, of Tri-GalNAc to therapeutic molecules is a critical step in the development of these targeted drugs. The choice of chemical activation strategy for this conjugation is pivotal to the efficiency, stability, and overall success of the final bioconjugate. Among the various methods, the use of perfluorophenyl (PFP) esters has gained prominence as a superior activation group for amine-reactive conjugations. This technical guide delves into the crucial role of the perfluorophenyl group in Tri-GalNAc bioconjugation, providing a comprehensive overview of its advantages, detailed experimental protocols, and a comparative analysis of its performance against other common activating groups.
The Superiority of Perfluorophenyl Esters in Bioconjugation
Pentafluorophenyl (PFP) esters are active esters derived from pentafluorophenol (B44920) and are utilized to couple carboxylic acids to primary and secondary amines, forming stable amide bonds.[1] The enhanced performance of PFP esters stems from the electron-withdrawing nature of the pentafluorophenyl group, which renders the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group.[1] This intrinsic reactivity profile offers several distinct advantages over the more traditional N-hydroxysuccinimide (NHS) esters.
Enhanced Stability and Reactivity
A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that diminishes the amount of active ester available for conjugation.[1][2] This necessitates the use of a larger excess of the NHS-activated reagent to achieve desired conjugation efficiencies.[3] PFP esters, in contrast, exhibit markedly greater resistance to hydrolysis, leading to more efficient and reproducible conjugation reactions, particularly in the aqueous environments typically used for biomolecule modifications.[1][3]
While being more stable to hydrolysis, PFP esters demonstrate higher reactivity towards aminolysis (reaction with amines).[1] This favorable combination of stability and reactivity translates to faster reaction times, higher conjugation yields, and the ability to perform conjugations under milder conditions.[3]
Quantitative Comparison of Active Esters
The selection of an appropriate active ester is a critical decision in the bioconjugation workflow. The following tables summarize the key quantitative data comparing PFP esters with the commonly used NHS esters.
| Parameter | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester | References |
| Relative Hydrolysis Rate | Lower | Higher | [1][3] |
| Relative Reactivity with Amines | Higher | Lower | [1][3] |
| Optimal pH for Conjugation | 7.2 - 8.5 | 7.0 - 8.0 | [4][5] |
| Half-life in Aqueous Buffer (pH 8.5) | Significantly longer than NHS esters | Minutes | [2][4] |
| Active Ester | Half-life in Aqueous Acetonitrile | References |
| Pentafluorophenyl (PFP) Ester | ~60 minutes | [4] |
| N-Hydroxysuccinimide (NHS) Ester | ~20 minutes | [4] |
Experimental Protocols for Tri-GalNAc Bioconjugation
The following sections provide detailed methodologies for the conjugation of a PFP-activated Tri-GalNAc moiety to amine-containing biomolecules, such as proteins and oligonucleotides.
Protocol 1: Conjugation of Tri-GalNAc-PFP Ester to a Protein
This protocol outlines the steps for conjugating a Tri-GalNAc derivative activated with a pentafluorophenyl ester to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest with available amine groups
-
Tri-GalNAc-PFP ester
-
Reaction Buffer: 50-100 mM phosphate (B84403) buffer, pH 7.2-8.5 (amine-free)[5]
-
Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[5]
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[1] If necessary, perform a buffer exchange to remove any amine-containing buffers.
-
Tri-GalNAc-PFP Ester Stock Solution: Immediately before use, dissolve the Tri-GalNAc-PFP ester in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[5] Do not store the stock solution.[6]
-
Conjugation Reaction:
-
Quenching: Add the quenching reagent to the reaction mixture to a final concentration of 50 mM to consume any unreacted Tri-GalNAc-PFP ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess reagents and byproducts by SEC or dialysis to obtain the purified Tri-GalNAc-protein conjugate.
-
Characterization: Characterize the conjugate by methods such as SDS-PAGE to confirm the increase in molecular weight, and mass spectrometry to determine the degree of labeling.
Protocol 2: Solution-Phase Conjugation of Tri-GalNAc-PFP Ester to an Amine-Modified Oligonucleotide
This protocol is adapted from a robust method for the solution-phase conjugation of a PFP-activated Tri-GalNAc cluster to a 5'-hexylamino-modified antisense oligonucleotide (ASO).[7]
Materials:
-
5'-Amine-modified oligonucleotide
-
Tri-GalNAc-PFP ester
-
Conjugation Buffer: A mixture of DMSO and an aqueous buffer (e.g., sodium bicarbonate)
-
Deprotection Solution: Aqueous ammonia (B1221849)
-
Purification System: High-performance liquid chromatography (HPLC)
Procedure:
-
Oligonucleotide Preparation: Dissolve the 5'-amine-modified oligonucleotide in the aqueous component of the conjugation buffer.
-
Tri-GalNAc-PFP Ester Solution: Dissolve the Tri-GalNAc-PFP ester in DMSO.
-
Conjugation Reaction:
-
Mix the oligonucleotide and Tri-GalNAc-PFP ester solutions. The reaction is typically rapid and can be monitored by LC-MS.[8]
-
A slight excess of the Tri-GalNAc-PFP ester is generally used.
-
-
Deprotection: After the conjugation is complete, treat the reaction mixture with aqueous ammonia to remove the acetyl protecting groups from the GalNAc sugar moieties.[8]
-
Purification: Purify the Tri-GalNAc-oligonucleotide conjugate using HPLC.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.
Visualizing the Workflow and Biological Pathway
To better illustrate the processes involved in Tri-GalNAc bioconjugation and its biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for Tri-GalNAc bioconjugation using PFP esters.
Caption: ASGPR-mediated endocytosis pathway for Tri-GalNAc conjugates.
Conclusion
The perfluorophenyl group plays a pivotal role in advancing the field of Tri-GalNAc bioconjugation. Its inherent chemical properties confer superior stability and reactivity to PFP esters compared to traditional activating groups like NHS esters. This translates to more efficient, reproducible, and scalable conjugation processes, which are critical for the development of targeted therapeutics. By providing a stable and reactive handle, the perfluorophenyl group facilitates the reliable attachment of the Tri-GalNAc targeting moiety to a diverse range of therapeutic molecules. The detailed protocols and comparative data presented in this guide are intended to empower researchers and drug development professionals to harness the full potential of PFP chemistry in the creation of next-generation, liver-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Efficient Synthesis and Biological Evaluation of 5'-GalNAc Conjugated Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tri-GalNAc(OAc)3-Perfluorophenyl for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tri-GalNAc(OAc)3-Perfluorophenyl, a key reagent in the development of Lysosome-Targeting Chimeras (LYTACs) for the targeted degradation of extracellular and membrane-bound proteins. This document details the compound's chemical properties, its application in the synthesis of GalNAc-LYTACs, and the underlying biological mechanisms. Furthermore, it offers detailed experimental protocols for the synthesis and evaluation of these powerful research tools and potential therapeutics.
Core Compound Data
This compound is a triantennary N-acetylgalactosamine (GalNAc) ligand activated with a perfluorophenyl (PFP) ester. This activation facilitates the covalent conjugation of the Tri-GalNAc moiety to proteins and other biomolecules. The Tri-GalNAc cluster serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on hepatocytes. This specificity allows for the targeted delivery of conjugated molecules to the liver.
| Property | Value | Source |
| Molecular Weight | 2280.3 g/mol | [1] |
| Molecular Formula | C99H151F5N10O44 | [1] |
| CAS Number | Not available. A related compound, TRI-GALNAC(OAC)3 CBZ, has the CAS number 1159408-63-5. | [2] |
| Appearance | Light yellow to yellow oil | |
| Purity | Typically >95% | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | |
| Storage | Store at -20°C for long-term stability. | [3] |
Mechanism of Action: ASGPR-Mediated Targeted Protein Degradation
GalNAc-LYTACs are bifunctional molecules that consist of a targeting moiety (e.g., an antibody or a small molecule) linked to a Tri-GalNAc ligand. The LYTAC redirects the targeted protein for degradation through the endo-lysosomal pathway by engaging the ASGPR on the surface of liver cells.
The signaling pathway for ASGPR-mediated protein degradation is as follows:
-
Binding: The Tri-GalNAc moiety of the LYTAC binds with high affinity to the ASGPR on the hepatocyte cell surface. Simultaneously, the targeting moiety of the LYTAC binds to the extracellular domain of the target protein.
-
Endocytosis: This ternary complex formation triggers clathrin-mediated endocytosis, leading to the internalization of the ASGPR-LYTAC-target protein complex into an endosome.[4][5]
-
Trafficking and Dissociation: The endosome matures, and its internal pH decreases. This acidification facilitates the dissociation of the LYTAC-target protein complex from the ASGPR. The ASGPR is then recycled back to the cell surface.[4][6]
-
Lysosomal Degradation: The LYTAC-target protein complex is trafficked to the lysosome, where hydrolytic enzymes degrade the target protein.[4]
ASGPR-Mediated LYTAC Pathway for Targeted Protein Degradation.
Experimental Protocols
Synthesis of Antibody-GalNAc Conjugate (GalNAc-LYTAC)
This protocol describes a general method for conjugating this compound to an antibody containing accessible primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-reactive chemistry reagents (e.g., triethylamine (B128534) or diisopropylethylamine - DIEA)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)
-
Reaction tubes
-
Stir plate and stir bar
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Ligand Activation and Conjugation:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Add a 10-50 fold molar excess of the dissolved this compound to the antibody solution.
-
Add a suitable base, such as triethylamine or DIEA, to a final concentration of 20-50 mM to facilitate the reaction.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. For sensitive antibodies, the reaction can be performed at 4°C overnight.
-
-
Purification of the Conjugate:
-
Remove the unreacted ligand and byproducts by size-exclusion chromatography. Equilibrate the SEC column with PBS according to the manufacturer's instructions.
-
Apply the reaction mixture to the column and collect the fractions containing the purified antibody-GalNAc conjugate.
-
Monitor the protein elution using a spectrophotometer at 280 nm.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or by quantifying the amount of conjugated GalNAc.
-
Assess the purity and integrity of the conjugate by SDS-PAGE.
-
Workflow for the Synthesis of an Antibody-GalNAc Conjugate.
Cell-Based Protein Degradation Assay
This protocol outlines a general method to assess the degradation of a target membrane protein in a hepatocyte cell line (e.g., HepG2) using the synthesized GalNAc-LYTAC.
Materials:
-
HepG2 cells (or another suitable ASGPR-expressing cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized Antibody-GalNAc conjugate (GalNAc-LYTAC)
-
Control antibody (unconjugated)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of the GalNAc-LYTAC (e.g., 0.1, 1, 10, 100 nM) and the unconjugated control antibody for 24-72 hours. Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After the treatment period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysates. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Flow Cytometry Analysis (Alternative to Western Blot):
-
Cell Treatment and Staining:
-
Following treatment as described above, detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Stain the cells with a fluorescently labeled primary antibody against the extracellular domain of the target protein.
-
Wash the cells and resuspend them in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of the target protein in the treated versus control cells to determine the extent of protein degradation from the cell surface.
-
This technical guide provides a foundation for researchers to utilize this compound in the development of innovative tools for targeted protein degradation. The provided protocols offer a starting point for the synthesis and evaluation of GalNAc-LYTACs, which can be further optimized based on the specific target and experimental system.
References
- 1. This compound | C99H151F5N10O44 | CID 168510228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tri-GalNAc(OAc)3 Cbz, 1159408-63-5 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging protein degradation strategies: expanding the scope to extracellular and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
The Dawn of Targeted Extracellular Protein Degradation: A Technical Guide to GalNAc-Based Degraders
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation (TPD) is rapidly expanding beyond the confines of the cell. While modalities like PROTACs have revolutionized the degradation of intracellular proteins, a new frontier is emerging: the targeted degradation of extracellular and membrane-bound proteins. This guide delves into the discovery and development of a prominent class of these novel therapeutics: N-acetylgalactosamine (GalNAc)-based protein degraders. Often referred to as Lysosome-Targeting Chimeras (LYTACs), these molecules offer a unique strategy for highjacking the endo-lysosomal pathway to eliminate disease-causing proteins that were previously considered undruggable.
This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and quantitative data associated with GalNAc-based protein degraders, designed to equip researchers and drug development professionals with the foundational knowledge to navigate this exciting field.
Mechanism of Action: Hijacking the Asialoglycoprotein Receptor
The liver-specific targeting of GalNAc-based degraders is orchestrated by the asialoglycoprotein receptor (ASGPR), a C-type lectin highly expressed on the surface of hepatocytes.[1] The mechanism of action can be dissected into a series of orchestrated steps:
-
Binding to the Target Protein: The degrader molecule, featuring a specific protein-binding moiety (e.g., a small molecule, antibody, or antibody fragment), first recognizes and binds to the extracellular or membrane-bound protein of interest (POI).[2][3]
-
ASGPR Engagement: The triantennary GalNAc (tri-GalNAc) ligand on the degrader then engages with high affinity to the ASGPR on the hepatocyte surface.[1]
-
Ternary Complex Formation: This dual binding event results in the formation of a ternary complex, bringing the POI in close proximity to the ASGPR.
-
Clathrin-Mediated Endocytosis: The formation of this complex triggers clathrin-mediated endocytosis, a process involving the assembly of a clathrin coat on the intracellular side of the plasma membrane, leading to the invagination and pinching off of a vesicle containing the ternary complex.[1]
-
Endosomal Trafficking: The newly formed vesicle, now an early endosome, traffics into the cell.
-
Lysosomal Fusion and Degradation: The endosome matures and eventually fuses with a lysosome. The acidic environment and hydrolytic enzymes within the lysosome lead to the degradation of the POI.[3]
-
Receptor Recycling: The ASGPR is then recycled back to the cell surface, ready to mediate the internalization of another degrader-POI complex.[1]
Quantitative Data on GalNAc-Based Protein Degraders
The efficacy of GalNAc-based degraders is quantified by several key parameters, including their binding affinity to both the target protein and ASGPR, and their ability to induce degradation of the target protein, measured by the maximal degradation (Dmax) and the concentration required to achieve 50% of the maximal degradation (DC50).
Table 1: Binding Affinities of GalNAc Ligands to ASGPR
| Ligand Valence | Dissociation Constant (Kd) | Reference |
| Monovalent GalNAc | ~mM range | [4] |
| Trivalent GalNAc | ~nM range | [4] |
Table 2: Efficacy of GalNAc-Based Protein Degraders
| Target Protein | Degrader Type | Cell Line | Dmax (%) | DC50 (nM) | Reference |
| Epidermal Growth Factor Receptor (EGFR) | Cetuximab-tri-GalNAc Conjugate | HepG2 & Huh7 | ~40 | Not Reported | [2][3] |
| Integrins | Peptide-tri-GalNAc Conjugate | HEPG2 | Not Reported | Not Reported | [5] |
| Proprotein convertase subtilisin/kexin type 9 (PCSK9) | Alirocumab-tri-GalNAc Conjugate | Not Specified | Significant Decrease | Not Reported | [6] |
Note: The field of GalNAc-based protein degraders is rapidly evolving, and comprehensive, standardized quantitative data across a wide range of targets is still emerging.
Experimental Protocols
The development and characterization of GalNAc-based protein degraders involve a series of key experiments. The following sections provide an overview of the methodologies for synthesis, in vitro degradation assays, and visualization of the degradation process.
Synthesis and Characterization of GalNAc-Based Protein Degraders
The synthesis of a GalNAc-based protein degrader is a modular process involving three key components: the tri-GalNAc ligand, a linker, and the protein-binding moiety.
3.1.1. Synthesis of a Tri-GalNAc-Linker Conjugate:
-
Protection of GalNAc: Commercially available GalNAc is first protected to prevent unwanted side reactions during linker conjugation.
-
Linker Attachment: A bifunctional linker (e.g., a PEG linker with a terminal reactive group like an NHS ester or a maleimide) is then conjugated to the protected tri-GalNAc moiety.
-
Deprotection: The protecting groups on the GalNAc are removed to yield the active tri-GalNAc-linker conjugate.
3.1.2. Conjugation to the Protein-Binding Moiety:
The choice of conjugation chemistry depends on the nature of the protein-binding moiety (e.g., antibody, small molecule).
-
For Antibody Conjugation:
-
Antibody Modification: The antibody can be modified to introduce a reactive handle (e.g., a thiol group through reduction of disulfide bonds, or an azide (B81097) group through metabolic engineering).
-
Conjugation: The tri-GalNAc-linker is then reacted with the modified antibody via chemistries such as maleimide-thiol coupling or click chemistry.
-
-
For Small Molecule Conjugation:
-
Functionalization of Small Molecule: The small molecule binder is typically synthesized with a reactive functional group (e.g., an amine or a carboxylic acid).
-
Amide Coupling: The tri-GalNAc-linker is then coupled to the small molecule using standard amide bond formation reactions.
-
3.1.3. Characterization:
The final GalNAc-based degrader is characterized using a variety of analytical techniques:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the drug-to-antibody ratio (DAR) for antibody-based degraders.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of small molecule-based degraders.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
References
- 1. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Site-Specific Antibody-Ligand Conjugates Promote Asialoglycoprotein Receptor-Mediated Degradation of Extracellular Human PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lysosome-Targeting Chimeras (LYTACs)
Executive Summary: Targeted protein degradation (TPD) has emerged as a transformative therapeutic strategy, shifting the paradigm from protein inhibition to outright elimination. While technologies like PROTACs have successfully targeted intracellular proteins, a significant portion of the proteome, including extracellular and membrane-bound proteins, remained inaccessible. Lysosome-Targeting Chimeras (LYTACs) represent a groundbreaking innovation designed to overcome this limitation. LYTACs are bifunctional molecules that hijack the cell's natural endocytic and lysosomal degradation pathways to eliminate specific extracellular and cell-surface proteins. This guide provides a comprehensive technical overview of the LYTAC technology, including its core mechanism, key components, quantitative efficacy, detailed experimental protocols, and future outlook for researchers, scientists, and drug development professionals.
Introduction to Targeted Protein Degradation
Targeted protein degradation is a powerful therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function and require continuous high-concentration occupancy, degraders act catalytically to remove the target protein entirely.[2] The most well-established class of degraders, Proteolysis-Targeting Chimeras (PROTACs), function by recruiting an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] However, the reliance of PROTACs on the cytosolic ubiquitin-proteasome system fundamentally restricts their activity to proteins with accessible intracellular domains.[3][4] This leaves approximately 40% of the proteome, comprising secreted and membrane proteins, largely untargetable by this approach.[5][6]
Lysosome-Targeting Chimeras (LYTACs): A Novel Modality
To address the challenge of degrading non-cytosolic proteins, the LYTAC platform was developed.[3][4] LYTACs are engineered chimeric molecules that bridge a target extracellular or membrane protein with a cell-surface lysosome-targeting receptor (LTR).[7][] This ternary complex formation triggers receptor-mediated endocytosis, trafficking the target protein through the endo-lysosomal pathway for degradation.[][] This strategy effectively expands the reach of targeted protein degradation to previously "undruggable" extracellular and membrane-associated proteins.[5][]
Core Concept and Mechanism of Action
The mechanism of LYTAC-mediated degradation involves several key steps:[][]
-
Ternary Complex Formation: A LYTAC molecule simultaneously binds to the protein of interest (POI) on the cell exterior and a specific lysosome-targeting receptor (LTR) on the plasma membrane.[10]
-
Receptor-Mediated Endocytosis: The formation of this POI-LYTAC-LTR ternary complex induces internalization via clathrin-mediated endocytosis.[][11]
-
Endosomal Trafficking: The internalized vesicle matures from an early endosome to a late endosome. During this process, the endosomal pH gradually decreases.[][]
-
Dissociation and Receptor Recycling: The acidic environment of the late endosome causes the LTR to dissociate from its ligand. The receptor is then recycled back to the cell surface for reuse, while the POI-LYTAC complex continues its journey.[][11]
-
Lysosomal Degradation: The late endosome fuses with a lysosome, delivering the POI-LYTAC complex into the lysosome's hydrolytic environment, where the target protein is degraded by resident proteases.[7]
Key Components of LYTACs
LYTACs are modular in design, consisting of three primary components connected by a linker:
-
Target-Binding Moiety: This component provides specificity for the POI. A variety of binders can be used, including:
-
Monoclonal Antibodies (mAbs): Offer high affinity and specificity for target proteins.[]
-
Small Molecules: Advantageous for their low molecular weight and ease of synthesis.[]
-
Peptides: Provide a balance between the size of small molecules and the specificity of antibodies.[][12]
-
Aptamers: Single-stranded DNA or RNA oligonucleotides that can be evolved to bind targets with high specificity.[1][]
-
-
Linker: The linker connects the target-binding moiety to the lysosome-targeting ligand. Its length and chemical properties can be optimized to ensure proper formation and stability of the ternary complex.
-
Lysosome-Targeting Ligand: This moiety engages a specific LTR on the cell surface. The choice of ligand dictates which receptor is hijacked and can confer tissue specificity to the LYTAC.[]
Lysosome-Targeting Receptors (LTRs) Harnessed by LYTACs
The selection of an LTR is critical to the design and application of a LYTAC. The two most extensively studied receptors are CI-M6PR and ASGPR.[6]
Cation-Independent Mannose-6-Phosphate (B13060355) Receptor (CI-M6PR)
The CI-M6PR (also known as IGF2R) is a ubiquitously expressed LTR responsible for transporting newly synthesized enzymes bearing mannose-6-phosphate (M6P) tags from the Golgi to the lysosome.[4] First-generation LYTACs were developed using synthetic glycopeptide ligands, such as mannose-6-phosphonate (M6Pn), that act as high-affinity agonists for CI-M6PR.[3][4][11] By hijacking this widely expressed receptor, LYTACs can be designed to degrade proteins in a broad range of cell types.[]
Asialoglycoprotein Receptor (ASGPR)
The ASGPR is a C-type lectin receptor predominantly expressed on the surface of hepatocytes.[11][14] It recognizes and internalizes glycoproteins with terminal N-acetylgalactosamine (GalNAc) or galactose residues.[11] LYTACs have been developed using multivalent GalNAc ligands (e.g., tri-GalNAc) to engage ASGPR.[12][14] This approach enables liver-specific degradation of extracellular proteins, which is highly advantageous for treating liver diseases and can improve the therapeutic window by minimizing off-target effects in other tissues.[11][12][14]
Applications and Quantitative Efficacy
LYTACs have demonstrated the ability to degrade a variety of therapeutically relevant membrane and secreted proteins.
-
Oncology: LYTACs have been successfully used to degrade cancer-related membrane proteins like the epidermal growth factor receptor (EGFR) and the immune checkpoint protein PD-L1.[3][4][][15] Degrading these targets offers an alternative to conventional antibody-based inhibition.[12]
-
Neurodegenerative Diseases: The technology has been applied to degrade Apolipoprotein E4 (APOE4), a protein strongly associated with an increased risk of Alzheimer's disease.[][15]
-
Cell-Type Specific Degradation: The development of ASGPR-targeting LYTACs (GalNAc-LYTACs) has enabled tissue-specific protein degradation in liver cells, a significant advance for targeted therapies.[11][14]
Table 1: Quantitative Degradation of Target Proteins by CI-M6PR-based LYTACs
| Target Protein | Cell Line | LYTAC Construct | Concentration | Degradation (%) | Reference |
| PD-L1 | MDA-MB-231 | anti-PD-L1-M6Pn | 100 nM | ~33% | [4] |
| EGFR | HeLa | anti-EGFR-M6Pn | 100 nM | ~50% | [4] |
| CD71 | K562 | anti-CD71-M6Pn | 100 nM | ~70% | [4] |
| APOE4 (secreted) | HEK293T | anti-APOE4-M6Pn | 100 nM | ~80% | [4] |
Table 2: Quantitative Degradation of Target Proteins by ASGPR-based LYTACs
| Target Protein | Cell Line | LYTAC Construct | Concentration | Degradation (%) | Reference |
| EGFR | HepG2 | anti-EGFR-GalNAc | 100 nM | ~75% | [14] |
| Integrin αV | Huh7 | Peptide-GalNAc | 1 µM | ~50% | [14] |
Key Experimental Protocols
The following section provides generalized methodologies for key experiments involved in LYTAC development and evaluation.
Synthesis and Conjugation of an Antibody-Based LYTAC
This protocol is a generalized example for conjugating a GalNAc ligand to an antibody for ASGPR-mediated targeting.[16]
-
Antibody Preparation: Buffer exchange the target antibody (e.g., 2 mg/mL) into phosphate-buffered saline (PBS) using a size-exclusion column (e.g., Zeba 7K MWCO).
-
Azide Installation: React the antibody with 25 equivalents of an NHS-azide linker (e.g., NHS-(PEG)4-Azide at 20 mg/mL in DMSO). Incubate the reaction overnight at room temperature.
-
Purification: Remove excess linker and purify the azide-modified antibody using a size-exclusion column.
-
Click Chemistry Conjugation: Add the purified azide-antibody solution to a pre-weighed amount of a DBCO-functionalized LTR ligand (e.g., 100 equivalents of Tri-GalNAc-DBCO).
-
Incubation: Gently agitate the mixture until homogeneous and incubate at room temperature in the dark for 3 days to allow the copper-free click reaction to proceed.
-
Final Purification: Purify the final LYTAC conjugate using an appropriate size-exclusion column (e.g., Zeba 40K MWCO) to remove unreacted ligand.
-
Characterization: Confirm successful conjugation and determine the ligand-to-antibody ratio using techniques such as mass spectrometry (MALDI-TOF or ESI-MS).
Cell Culture and LYTAC Treatment
-
Cell Seeding: Plate the target cells (e.g., HepG2 for ASGPR-LYTACs, HeLa for CI-M6PR-LYTACs) in appropriate well plates and culture overnight to allow for adherence.
-
Preparation of LYTACs: Prepare a dilution series of the LYTAC construct and relevant controls (e.g., unconjugated antibody, antibody conjugated to a non-binding control glycan) in fresh cell culture medium.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the LYTACs or controls.
-
Incubation: Incubate the cells for a specified time course (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
Assessment of Protein Degradation via Western Blot
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody against the target protein. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used.
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal to determine the relative level of protein degradation compared to untreated or control-treated cells.
Assessment of Cell-Surface Protein Degradation via Flow Cytometry
-
Cell Harvesting: Following LYTAC treatment, gently detach the cells using a non-enzymatic cell dissociation buffer.
-
Staining: Wash the cells and stain them with a fluorescently-conjugated primary antibody that targets an epitope on the POI different from the one used in the LYTAC construct.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the median fluorescence intensity (MFI) in the appropriate channel.
-
Analysis: Compare the MFI of LYTAC-treated cells to control cells to quantify the reduction in cell-surface protein levels.
Advantages and Future Outlook
The LYTAC technology offers several distinct advantages:
-
Expanded Druggable Proteome: It enables the targeted degradation of extracellular and membrane proteins, which are inaccessible to PROTACs.[3][5]
-
Catalytic Action: Like other TPDs, LYTACs can act catalytically, potentially requiring lower doses and less frequent administration than traditional inhibitors.
-
Tissue Specificity: The use of tissue-specific LTRs like ASGPR allows for targeted protein degradation in specific organs, such as the liver, enhancing safety and efficacy.[11][14]
-
Modular Design: The platform's modularity allows for the straightforward exchange of target binders and LTR ligands to create new degraders for various proteins and cell types.[3]
Future research is focused on identifying new LTRs to expand tissue-specific targeting, developing fully genetically encoded LYTACs for cell-based therapies, and optimizing the platform by moving towards smaller, more drug-like peptide or small molecule-based LYTACs to improve pharmacokinetic properties.[17][18] The continued evolution of LYTAC technology holds immense promise for developing novel therapeutics for a wide range of diseases, including cancer, autoimmune disorders, and neurodegeneration.[]
References
- 1. Targeted Protein Degradation: Advancements in PROTACs, LYTACs, and Autophagy-Based Approaches (2020-2024) [insights.pluto.im]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Lysosome-targeting chimaeras for degradation of extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted degradation of membrane and extracellular proteins with LYTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LYTACs: An Emerging Tool for the Degradation of Non-Cytosolic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LYTAC - Profacgen [profacgen.com]
- 10. LYTAC Building Blocks | Degrader Building Blocks | Tocris Bioscience [tocris.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chemrxiv.org [chemrxiv.org]
- 14. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. LYTAC antibody conjugation [bio-protocol.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pnas.org [pnas.org]
An In-Depth Technical Guide to the Targeted Degradation of Extracellular Proteins
For Researchers, Scientists, and Drug Development Professionals
The selective elimination of disease-causing proteins is a rapidly advancing therapeutic modality. While technologies like PROteolysis-TArgeting Chimeras (PROTACs) have revolutionized the targeting of intracellular proteins, a significant portion of the proteome, including secreted and membrane-bound proteins, remains beyond their reach. This guide delves into the core technologies driving the targeted degradation of extracellular proteins (eTPD), a field poised to unlock a new frontier of therapeutics. We will explore the mechanisms, provide quantitative efficacy data, detail key experimental protocols, and visualize the underlying processes.
Introduction: Beyond the Cell Membrane
Targeted protein degradation (TPD) has emerged as a powerful strategy that, unlike traditional inhibition, leads to the complete removal of a target protein.[1] This is achieved using chimeric molecules that hijack the cell's natural degradation machinery.[1] However, the primary intracellular degradation pathway, the ubiquitin-proteasome system, is inaccessible to extracellular and membrane-associated proteins.[1][2] These proteins, which constitute roughly 40% of all protein-encoding genes, are critical players in cancer, autoimmune disorders, and aging-related diseases.[2]
The development of extracellular TPD (eTPD) technologies addresses this limitation by harnessing the endosome-lysosome pathway.[1][3] These innovative approaches utilize bifunctional molecules to link a target extracellular protein to a cell-surface receptor that undergoes internalization, thereby trafficking the target protein to the lysosome for degradation.[1][4] This guide will focus on the principal eTPD platforms: Lysosome-Targeting Chimeras (LYTACs), Antibody-based PROTACs (AbTACs), and Molecular Degraders of Extracellular Proteins (MoDEs).
Core Technologies for Extracellular Protein Degradation
Lysosome-Targeting Chimeras (LYTACs)
LYTACs are bifunctional molecules that consist of a target-binding moiety, typically an antibody or a small molecule, conjugated to a ligand that binds to a lysosome-targeting receptor (LTR).[5][6] This dual-binding action forms a ternary complex on the cell surface, which is then internalized and trafficked to the lysosome, leading to the degradation of the target protein.[6]
Mechanism of Action:
The most well-characterized LYTACs utilize the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR) as the LTR.[5] CI-M6PR is a transmembrane protein that cycles between the trans-Golgi network, endosomes, and the cell surface, playing a crucial role in trafficking mannose-6-phosphate (M6P)-tagged enzymes to the lysosome.[3][5][7]
A LYTAC molecule leverages this natural pathway. One arm of the LYTAC binds to the extracellular domain of the protein of interest (POI), while the other arm, often a synthetic glycopeptide agonist of CI-M6PR (like a poly-M6Pn polymer), binds to CI-M6PR on the cell surface.[5][6] This binding event induces the formation of a POI-LYTAC-CI-M6PR ternary complex, which is then internalized via clathrin-mediated endocytosis.[8] As the resulting endosome matures and acidifies, the POI-LYTAC complex dissociates from the CI-M6PR, which is recycled back to the cell surface. The POI is then delivered to the lysosome for degradation by acid hydrolases.[5]
Another key LTR exploited by LYTACs is the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes.[9] This liver-specific expression makes ASGPR an attractive target for developing tissue-specific degraders.[9] ASGPR recognizes and internalizes proteins and lipids with terminal galactose or N-acetylgalactosamine (GalNAc) residues.[10] LYTACs targeting ASGPR typically use a tri-antennary GalNAc (tri-GalNAc) ligand to engage the receptor.[11]
Signaling Pathway for CI-M6PR-Mediated LYTAC Action
Caption: CI-M6PR-mediated LYTAC mechanism of action.
Quantitative Data on LYTAC Efficacy
| Target Protein | LYTAC Construct | Cell Line | Concentration | Degradation | Citation |
| EGFR | Cetuximab-M6Pn | HeLa | 100 nM | >70% | [6] |
| PD-L1 | Anti-PD-L1-M6Pn | MDA-MB-231 | Not Specified | ~33% | [5] |
| ApoE4 | Anti-ApoE4-M6Pn | K562 | 25 nM | Significant | [5] |
| CD71 | Anti-CD71-M6Pn | Jurkat | 25 nM | Significant | [5] |
Antibody-based PROTACs (AbTACs)
AbTACs are fully recombinant bispecific antibodies that recruit a membrane-bound E3 ubiquitin ligase to a cell-surface protein of interest, leading to its internalization and subsequent lysosomal degradation.[12][13] Unlike small-molecule PROTACs, AbTACs are large biologic molecules.[12]
Mechanism of Action:
A prominent example of an AbTAC targets the programmed death-ligand 1 (PD-L1) by recruiting the transmembrane E3 ligase RNF43.[12][13] The AbTAC is a bispecific IgG where one arm binds to PD-L1 and the other arm binds to RNF43.[12] This dual binding induces the formation of a PD-L1-AbTAC-RNF43 ternary complex on the cell surface.[12] The complex is then internalized and trafficked to the lysosome for degradation.[12] Mechanistic studies have shown that this degradation is dependent on lysosomal acidification, as it can be rescued by inhibitors like bafilomycin.[12]
Signaling Pathway for AbTAC-Mediated Degradation
Caption: AbTAC-mediated degradation of a cell-surface protein.
Quantitative Data on AbTAC Efficacy
| Target Protein | AbTAC Construct | Cell Line | DC50 | Dmax | Citation |
| PD-L1 | AC-1 (anti-PD-L1 x anti-RNF43) | MDA-MB-231 | 3.4 nM | 63% | [12][14] |
| GFP (model) | anti-GFP-RNF43 fusion | HEK293T | Not Specified | ~20% reduction | [14] |
| PD-L1 | AC-1 | HCC827 | Not Specified | Significant | [15] |
| PD-L1 | AC-1 | T24 | Not Specified | Significant | [15] |
Molecular Degraders of Extracellular Proteins (MoDEs)
MoDEs are bifunctional small molecules that, similar to LYTACs, mediate the degradation of extracellular proteins by linking them to a cell-surface receptor for internalization and lysosomal degradation.[16][17] A key subclass, MoDE-As, specifically utilizes the asialoglycoprotein receptor (ASGPR) on hepatocytes.[16]
Mechanism of Action:
MoDE-A molecules are composed of three parts: an ASGPR-binding motif (typically a GalNAc ligand), a linker, and a ligand that binds to the target protein.[1] By binding simultaneously to the target protein in the extracellular space and ASGPR on hepatocytes, the MoDE-A facilitates the formation of a ternary complex.[16] This complex is then endocytosed and trafficked to the lysosome, where the target protein is degraded.[1][16] The liver-specific expression of ASGPR allows for targeted degradation of proteins in a tissue-specific manner.[1]
Logical Relationship of eTPD Technologies
Caption: Comparison of key features of major eTPD technologies.
Quantitative Data on MoDE-A Efficacy
| Target Protein | MoDE-A Construct | System | Concentration | Degradation | Citation |
| Antibody (IgG) | D-MoDE-A | In vitro (HepG2 cells) | 1 µM | ~50% | [16] |
| TNF-α | T-MoDE-A | In vitro (HepG2 cells) | 1 µM | ~40% | [16] |
| Antibody (IgG) | D-MoDE-A | In vivo (mice) | 10 mg/kg | ~60% reduction in serum | [16] |
Key Experimental Protocols
Synthesis of Bifunctional Degraders
General Protocol for Antibody-Glycopeptide (LYTAC) Conjugation:
This protocol outlines a general approach for conjugating a mannose-6-phosphate (M6P)-containing glycopeptide to an antibody.
-
Synthesis of M6Pn Glycopolypeptide: The M6Pn glycopolypeptide can be synthesized via polymerization of M6Pn-NCA (N-carboxyanhydride) monomers.[6]
-
Antibody Modification: Introduce a reactive handle onto the antibody, such as a thiol group, through the reduction of disulfide bonds or by engineering a cysteine residue.
-
Conjugation: React the modified antibody with a maleimide-functionalized M6Pn glycopeptide via a thiol-maleimide "click" reaction.
-
Purification: Purify the resulting antibody-glycopeptide conjugate using size-exclusion chromatography to remove unconjugated components.
-
Characterization: Confirm the conjugation and determine the glycopeptide-to-antibody ratio using techniques like SDS-PAGE and mass spectrometry.
Western Blot Analysis of Protein Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with a degrader.
-
Cell Treatment: Plate cells and treat with varying concentrations of the degrader molecule for a specified time course (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
-
Detection and Quantification: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
Experimental Workflow for Western Blot Analysis
Caption: A typical experimental workflow for quantifying protein degradation.
Flow Cytometry for Cell Surface Protein Quantification
This method is used to measure the levels of a target protein on the cell surface.
-
Cell Treatment: Treat cells in suspension or adherent cells (which are subsequently detached) with the degrader molecule.
-
Cell Harvesting and Staining:
-
Harvest cells and wash with FACS buffer (PBS with 1-2% BSA).
-
Incubate cells with a fluorescently labeled primary antibody targeting the extracellular domain of the protein of interest for 30-60 minutes on ice, protected from light.
-
Wash the cells to remove unbound antibody.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Data Analysis: Quantify the geometric mean fluorescence intensity (MFI) of the cell population. A decrease in MFI in treated cells compared to control cells indicates a reduction in cell-surface protein levels.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the degrader on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader compound for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Future Directions and Conclusion
The field of targeted extracellular protein degradation is rapidly evolving, with ongoing efforts to discover new lysosome-targeting receptors, develop novel degrader formats (including small molecule-based LYTACs and MoDEs), and expand the range of degradable targets.[8][9] Challenges remain, including optimizing the pharmacokinetic properties of these large molecules and better understanding the potential for off-target effects and immunogenicity.
Despite these challenges, eTPD technologies represent a paradigm shift in how we approach "undruggable" extracellular and membrane-bound proteins. By co-opting the lysosomal degradation pathway, LYTACs, AbTACs, and MoDEs offer a powerful and versatile strategy to eliminate disease-driving proteins, with broad implications for the future of medicine. This guide provides a foundational understanding of these core technologies, equipping researchers and drug developers with the knowledge to explore and contribute to this exciting and impactful field.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Multivalent targeting of the asialoglycoprotein receptor by virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Elucidating the cellular determinants of targeted membrane protein degradation by lysosome-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosome-targeting chimaeras for degradation of extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Targeted Protein Degradation: Advancements in PROTACs, LYTACs, and Autophagy-Based Approaches (2020-2024) [insights.pluto.im]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. Experiment-4 : Densitometric analysis of proteins on western blots (Theory) : Clinical Proteomics Remote Triggering Virtual Laboratory : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. Development of Antibody-Based PROTACs for the Degradation of the Cell-Surface Immune Checkpoint Protein PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Antibody-Based PROTACs for the Degradation of the Cell-Surface Immune Checkpoint Protein PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | PTMs of PD-1/PD-L1 and PROTACs application for improving cancer immunotherapy [frontiersin.org]
- 16. Bifunctional small molecules that mediate the degradation of extracellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of GalNAc-LYTAC using Tri-GalNAc(OAc)3-Perfluorophenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction to GalNAc-LYTAC Technology
Lysosome-Targeting Chimeras (LYTACs) represent a promising therapeutic modality for the targeted degradation of extracellular and membrane-bound proteins, which are often considered "undruggable" by traditional small molecules. GalNAc-LYTACs are a specific class of LYTACs designed to target liver cells (hepatocytes) by harnessing the asialoglycoprotein receptor (ASGPR), a C-type lectin receptor highly expressed on the surface of these cells.
The GalNAc-LYTAC is a bifunctional molecule comprising a high-affinity ligand for the ASGPR, typically a trivalent N-acetylgalactosamine (Tri-GalNAc) cluster, conjugated to a binder that specifically recognizes a target protein of interest (POI). Upon administration, the Tri-GalNAc moiety of the LYTAC binds to the ASGPR, leading to the formation of a ternary complex with the target protein. This complex is then internalized into the hepatocyte via receptor-mediated endocytosis. Following internalization, the endosomal vesicle traffics to the lysosome, where the acidic environment and hydrolytic enzymes lead to the degradation of the target protein. This technology offers a powerful strategy for the selective removal of disease-causing proteins from circulation and the surface of liver cells.[1][2][3][]
This document provides detailed application notes and protocols for the synthesis of a GalNAc-LYTAC conjugate using Tri-GalNAc(OAc)3-Perfluorophenyl as a key starting material for conjugation to a target-binding protein, such as a monoclonal antibody.
Signaling Pathway and Mechanism of Action
The mechanism of action of a GalNAc-LYTAC involves several key steps, from initial binding to the final degradation of the target protein.
Caption: Mechanism of GalNAc-LYTAC-mediated protein degradation.
Experimental Protocols
Synthesis of an Antibody-GalNAc-LYTAC Conjugate
This protocol describes the conjugation of a Tri-GalNAc moiety to a monoclonal antibody (mAb) targeting a protein of interest. The synthesis involves the reaction of the amine-reactive perfluorophenyl (PFP) ester of Tri-GalNAc(OAc)3 with lysine (B10760008) residues on the antibody surface.
Materials and Reagents:
-
This compound (or a similar amine-reactive Tri-GalNAc derivative)
-
Monoclonal antibody (mAb) of interest in an amine-free buffer (e.g., PBS)
-
Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.5
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Zeba™ Spin Desalting Columns (7 kDa MWCO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Antibody Preparation:
-
Preparation of this compound Solution:
-
Conjugation Reaction:
-
Add the this compound stock solution to the antibody solution to achieve a final molar ratio of 5-15 fold excess of the Tri-GalNAc reagent to the antibody. The optimal ratio may need to be determined empirically.[2]
-
Ensure the final concentration of DMSO in the reaction mixture is less than 10% (v/v).[2]
-
Gently vortex the reaction mixture and incubate at room temperature for 1-4 hours, or overnight at 4°C for sensitive antibodies, with gentle agitation.[1]
-
-
Quenching the Reaction:
-
(Optional) To quench any unreacted PFP ester, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[6]
-
-
Purification of the GalNAc-LYTAC Conjugate:
-
Characterization of the Conjugate:
-
Determine the final concentration of the antibody-GalNAc conjugate using a protein concentration assay (e.g., BCA or A280 measurement).
-
Determine the Degree of Labeling (DOL), i.e., the average number of GalNAc molecules per antibody, using methods such as MALDI-TOF mass spectrometry or analytical hydrophobic interaction chromatography (HIC).
-
Experimental Workflow
The overall workflow for the synthesis and evaluation of a GalNAc-LYTAC is depicted below.
Caption: Overall workflow for GalNAc-LYTAC synthesis and evaluation.
Data Presentation
The following tables summarize representative quantitative data from studies on GalNAc-LYTACs.
Table 1: In Vitro Degradation of Target Proteins by GalNAc-LYTACs
| Target Protein | Cell Line | GalNAc-LYTAC Concentration | Treatment Duration | % Degradation | Reference |
| EGFR | HEP3B | 10 nM | 48 h | ~60% | [7] |
| EGFR | HEPG2 | 10 nM | 48 h | ~50% | [7] |
| HER2 | HEPG2 | 10 nM | 48 h | ~70% | [8] |
| Integrins | HEPG2 | 200 nM | 44 h | Significant reduction | [9] |
Table 2: Dose-Dependent Degradation of EGFR by a Ctx-GalNAc LYTAC
| Ctx-GalNAc Conc. (nM) | Cell Line | Treatment Duration | Relative Surface EGFR Expression (%) | Reference |
| 0.1 | HEP3B | 48 h | ~100% | [7] |
| 1 | HEP3B | 48 h | ~80% | [7] |
| 10 | HEP3B | 48 h | ~40% | [7] |
| 50 | HEP3B | 48 h | ~30% | [7] |
| 100 | HEP3B | 48 h | ~25% | [7] |
Table 3: In Vivo Pharmacokinetic and Efficacy Data
| GalNAc-LYTAC | Animal Model | Dose | Outcome | Reference |
| Ctx-GalNAc (site-specific) | Balb/c mice | 5 mg/kg every 4 days | Improved pharmacokinetic profile | [10] |
| Oma Tri 1 (IgE-targeting) | Mice | Intravenous | >90% depletion of hIgE by 1 hour |
Conclusion
The synthesis of GalNAc-LYTACs using amine-reactive Tri-GalNAc derivatives like this compound provides a robust method for generating potent and liver-specific protein degraders. The protocols and data presented herein offer a comprehensive guide for researchers in the field of targeted protein degradation and drug development. Careful optimization of the conjugation reaction and thorough characterization of the resulting conjugate are critical for achieving the desired therapeutic effect.
References
- 1. precisepeg.com [precisepeg.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Targeted Strategies for Degradation of Key Transmembrane Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. furthlab.xyz [furthlab.xyz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Antibody Conjugation with Tri-GalNAc(OAc)3-Perfluorophenyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted delivery of therapeutic payloads to specific cell types is a cornerstone of modern drug development. The asialoglycoprotein receptor (ASGPR), predominantly expressed on the surface of hepatocytes, presents a highly attractive target for liver-directed therapies. Triantennary N-acetylgalactosamine (Tri-GalNAc) is a high-affinity ligand for ASGPR, and its conjugation to therapeutic molecules can facilitate their rapid internalization into liver cells.[1][2][3][4] This technology has been successfully applied to oligonucleotides and is now emerging as a powerful strategy for the development of antibody-based therapeutics, such as Lysosome-Targeting Chimeras (LYTACs), for targeted protein degradation.[1][3][5][6]
This document provides a detailed protocol for the conjugation of an acetyl-protected Tri-GalNAc derivative, specifically Tri-GalNAc(OAc)3-Perfluorophenyl (PFP) ester, to monoclonal antibodies. The PFP ester is a highly reactive amine-acylating agent that targets the ε-amino groups of lysine (B10760008) residues on the antibody surface, forming stable amide bonds.[7][8] This method allows for the creation of antibody-Tri-GalNAc conjugates for research and therapeutic development.
Signaling Pathway and Mechanism of Action
The conjugation of Tri-GalNAc to an antibody equips it with the ability to engage the ASGPR on hepatocytes. Upon binding, the entire antibody-Tri-GalNAc conjugate is internalized via clathrin-mediated endocytosis. The complex then traffics through the endosomal pathway, ultimately leading to the lysosome.[2][3] This mechanism can be harnessed to deliver the antibody itself or a conjugated payload for degradation or therapeutic action within the liver cells. For instance, a Tri-GalNAc conjugated antibody targeting a specific cell surface receptor can mediate the degradation of that receptor through the LYTAC mechanism.[1][5][6]
Caption: Mechanism of ASGPR-mediated uptake and degradation.
Quantitative Data Summary
The efficiency of the conjugation reaction and the resulting drug-to-antibody ratio (DAR) are critical parameters for the successful development of antibody-Tri-GalNAc conjugates. The following table summarizes typical reaction conditions and expected outcomes. The optimal molar excess of the Tri-GalNAc-PFP ester may need to be determined empirically for each specific antibody.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody Concentration | 5 mg/mL | 5 mg/mL | 10 mg/mL |
| Molar Excess of Tri-GalNAc-PFP Ester | 5 equivalents | 10 equivalents | 10 equivalents |
| Co-solvent (DMSO) | 5% (v/v) | 10% (v/v) | 10% (v/v) |
| Reaction pH | 8.5 | 8.5 | 8.5 |
| Reaction Time | 2 hours | 2 hours | 4 hours |
| Reaction Temperature | Room Temperature | Room Temperature | Room Temperature |
| Average DAR (Drug-to-Antibody Ratio) | 2 - 4 | 4 - 6 | 6 - 8 |
| Antibody Recovery | >90% | >90% | >85% |
Experimental Protocol
This protocol details the conjugation of Tri-GalNAc(OAc)3-PFP ester to the lysine residues of a monoclonal antibody, followed by the deprotection of the acetyl groups.
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of primary amines.
-
Tri-GalNAc(OAc)3-PFP ester.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M Sodium Tetraborate, pH 8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Deprotection Solution: 0.5 M Hydroxylamine in PBS, pH 7.4 or concentrated aqueous ammonia (B1221849).
-
Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.
-
Zeba™ Spin Desalting Columns or equivalent for buffer exchange.
Experimental Workflow
Caption: Workflow for antibody-Tri-GalNAc conjugation.
Step-by-Step Methodology
1. Antibody Preparation and Buffer Exchange: a. If the antibody solution contains primary amine buffers (e.g., Tris), exchange the buffer to the Reaction Buffer (0.1 M Sodium Tetraborate, pH 8.5). This can be achieved using desalting columns or TFF. b. Adjust the final antibody concentration to 5-10 mg/mL in the Reaction Buffer.
2. Preparation of Tri-GalNAc(OAc)3-PFP Ester Solution: a. Immediately before use, dissolve the Tri-GalNAc(OAc)3-PFP ester in anhydrous DMSO to prepare a stock solution (e.g., 20-40 mM). b. Vortex briefly to ensure complete dissolution.
3. Conjugation Reaction: a. Add the calculated volume of the Tri-GalNAc-PFP ester stock solution to the antibody solution to achieve the desired molar excess (e.g., 5-10 equivalents). It is recommended to add the DMSO solution dropwise while gently stirring the antibody solution to prevent precipitation. b. Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v). c. Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
4. Reaction Quenching: a. To stop the conjugation reaction, add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. b. Incubate for 30 minutes at room temperature.
5. Acetyl Group Deprotection: a. To remove the acetate (B1210297) protecting groups from the GalNAc moieties, add the Deprotection Solution (e.g., concentrated aqueous ammonia to a final concentration of ~15%) to the quenched reaction mixture. b. Incubate for 4-6 hours at room temperature. Note: The choice of deprotection reagent and conditions may require optimization.
6. Purification of the Conjugate: a. Remove unreacted Tri-GalNAc, quenching reagent, and deprotection agent by purifying the conjugate. b. Size-Exclusion Chromatography (SEC) is a common method for this purification step, using a suitable buffer such as PBS, pH 7.4. c. Alternatively, Tangential Flow Filtration (TFF) can be used for larger scale preparations.
7. Characterization of the Antibody-Tri-GalNAc Conjugate: a. Determine the final protein concentration using a standard method (e.g., A280 measurement). b. Calculate the Drug-to-Antibody Ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS). c. Assess the purity and integrity of the conjugate using SDS-PAGE and SEC analysis.
Conclusion
This protocol provides a robust method for conjugating Tri-GalNAc(OAc)3-PFP ester to antibodies, enabling the development of liver-targeting therapeutics. The resulting conjugates can be used in a variety of applications, including targeted protein degradation and cell-specific drug delivery.[3][5][6] The reaction conditions can be optimized to achieve a desired drug-to-antibody ratio for specific applications. Proper characterization of the final conjugate is essential to ensure its quality and functionality.
References
- 1. mdpi.com [mdpi.com]
- 2. GalNAc-Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 3. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 4. sussex-research.com [sussex-research.com]
- 5. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
Amine-Reactive PFP Ester Chemistry for Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing amine-reactive pentafluorophenyl (PFP) ester chemistry in bioconjugation. PFP esters have emerged as a superior alternative to traditional N-hydroxysuccinimide (NHS) esters for labeling biomolecules due to their enhanced stability and reactivity. These characteristics lead to more efficient and reproducible conjugation reactions, which are critical in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules.
Introduction to PFP Ester Chemistry
Pentafluorophenyl esters are highly reactive intermediates used for the acylation of primary and secondary amines, such as the ε-amine of lysine (B10760008) residues on antibodies and other proteins.[1][2] The pentafluorophenoxy group is an excellent leaving group, facilitating a rapid and efficient reaction under mild conditions to form a stable amide bond.[1] A key advantage of PFP esters is their increased resistance to spontaneous hydrolysis in aqueous solutions compared to NHS esters, resulting in more efficient reactions and allowing for greater control over the conjugation process.[3][4][5][6][7][8]
Key Advantages of PFP Esters:
-
Higher Stability: PFP esters are less susceptible to hydrolysis than NHS esters, especially in aqueous buffers, leading to higher conjugation yields.[3][4][5][9]
-
Increased Reactivity: The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, leading to faster aminolysis.[8]
-
Controlled Conjugation: The reactivity of PFP esters allows for precise control over the degree of labeling by adjusting reaction parameters such as pH, temperature, and stoichiometry.[1]
-
Reduced Side Reactions: The byproduct of the conjugation, pentafluorophenol (B44920) (PFP-OH), is less nucleophilic than N-hydroxysuccinimide, minimizing its potential to interfere with the desired reaction.[10]
Applications in Bioconjugation
PFP ester chemistry is a versatile tool with a wide range of applications in bioconjugation, including:
-
Antibody-Drug Conjugates (ADCs): PFP esters are used to attach cytotoxic drugs to monoclonal antibodies, a critical step in the development of targeted cancer therapies.[1] This method typically results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).[1]
-
Protein Labeling: Fluorescent dyes, biotin, and other reporter molecules functionalized with PFP esters can be efficiently conjugated to proteins for use in various assays and imaging techniques.
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to proteins using PFP esters can improve their solubility, stability, and pharmacokinetic properties.[2][3][11]
-
Surface Immobilization: Biomolecules can be covalently attached to surfaces functionalized with PFP esters for applications in biosensors and microarrays.[12]
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for bioconjugation reactions using PFP esters. Note that optimal conditions can vary depending on the specific biomolecule and labeling reagent.
| Parameter | Value/Range | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal for reaction with primary amines.[4][5] Higher pH increases the rate of hydrolysis.[5][13] |
| Reaction Temperature | 4°C - 37°C | Room temperature (20-25°C) is common.[4] Lower temperatures can be used for sensitive biomolecules.[4] |
| Reaction Time | 30 minutes - Overnight | Typically 1-4 hours at room temperature.[1][4] Can be extended at lower temperatures.[4] |
| Molar Excess of PFP Ester | 2:1 to 50:1 | The ratio of PFP ester to the biomolecule's amine groups can be adjusted to control the degree of labeling.[4][13] |
| Organic Co-solvent | DMSO, DMF | PFP esters are often dissolved in a small amount of anhydrous organic solvent before being added to the aqueous reaction buffer.[2][3][11] |
Reaction Mechanism and Workflow
The following diagrams illustrate the fundamental reaction mechanism of PFP esters with primary amines and a general workflow for a typical bioconjugation experiment.
Caption: Reaction of a PFP ester with a primary amine to form a stable amide bond.
Caption: General experimental workflow for bioconjugation using PFP esters.
Caption: Decision tree for selecting PFP esters for amine-reactive bioconjugation.
Experimental Protocols
Protocol 1: General Protein Labeling with a PFP Ester
This protocol describes a general method for labeling a protein with a PFP ester-activated molecule (e.g., a fluorescent dye).
Materials:
-
Protein to be labeled (1-10 mg/mL)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[14]
-
PFP ester-activated labeling reagent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[2][3][11]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column or size-exclusion chromatography (SEC) column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.[14] Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.[2][3][11]
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated labeling reagent in a minimal amount of anhydrous DMSO or DMF.[2][3][11] Do not prepare stock solutions for long-term storage as PFP esters are moisture-sensitive.[2][5][11]
-
Initiate the Conjugation Reaction: While gently vortexing, slowly add the desired molar excess of the PFP ester solution to the protein solution.[4]
-
Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[1][4] The optimal time may need to be determined empirically.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[4]
-
Purify the Conjugate: Remove unreacted PFP ester and byproducts by passing the reaction mixture through a desalting or SEC column equilibrated with the desired storage buffer.[2][3]
-
Characterize the Conjugate: Determine the degree of labeling (DOL) and protein concentration using spectrophotometry or other appropriate methods. Analyze the purity and integrity of the conjugate by SDS-PAGE, HPLC, or mass spectrometry.
Protocol 2: Activation of a Drug-Linker with PFP for Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes the activation of a carboxylic acid-containing drug-linker with pentafluorophenol to generate a PFP ester for subsequent conjugation to an antibody.[1]
Materials:
-
Drug-linker construct with a carboxylic acid
-
Pentafluorophenol
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[1]
-
Anhydrous Sodium Sulfate (B86663)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Dissolve the drug-linker construct (1 equivalent) in anhydrous DCM or DMF.[1]
-
Add pentafluorophenol (1.2 equivalents) to the solution.[1]
-
Cool the reaction mixture to 0°C in an ice bath.[1]
-
Add DCC or EDC (1.2 equivalents) portion-wise to the cooled solution.[1]
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if using DCC).[1]
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to obtain the PFP ester-activated drug-linker.[1]
Protocol 3: Conjugation of PFP Ester-Activated Payload to an Antibody
This protocol outlines the conjugation of a PFP ester-activated payload (e.g., the product from Protocol 2) to an antibody.[1]
Materials:
-
Antibody (5-10 mg/mL in conjugation buffer)
-
PFP ester-activated payload dissolved in an organic solvent (e.g., DMSO or DMF)
-
Conjugation Buffer (e.g., PBS, pH 7.2-8.0)
-
Purification column (e.g., SEC)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the conjugation buffer.[1]
-
Add the PFP ester-activated drug-linker solution to the antibody solution with gentle stirring. The molar excess of the linker will influence the final DAR.[1]
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours.[1]
-
Purify the resulting ADC from unreacted payload and byproducts using an appropriate method such as SEC.
-
Characterize the ADC to determine the DAR, purity, and aggregation levels.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of PFP ester: Moisture contamination. | Ensure all solvents and reagents are anhydrous. Prepare PFP ester solution immediately before use.[5] |
| Inactive biomolecule: Amine groups are not accessible or are protonated. | Ensure the reaction pH is between 7.2 and 8.5.[5] Consider denaturing and refolding the protein if necessary. | |
| Competing nucleophiles: Presence of primary amines (e.g., Tris, glycine) in the buffer. | Use an amine-free buffer like PBS or HEPES.[2][3][11] | |
| Precipitation of PFP ester | Poor solubility: The PFP ester is not fully dissolved in the aqueous reaction mixture. | Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.[5] The final concentration of the organic co-solvent should typically be less than 10%.[13] |
| Inconsistent results | Variable PFP ester activity: Degradation of the PFP ester during storage. | Store PFP esters at -20°C with a desiccant.[2][5] Equilibrate the vial to room temperature before opening to prevent moisture condensation.[2][3][11] |
Conclusion
Amine-reactive PFP ester chemistry provides a robust and efficient method for bioconjugation. The superior stability and reactivity of PFP esters compared to NHS esters offer significant advantages for researchers, scientists, and drug development professionals. By following the detailed protocols and considering the key parameters outlined in these application notes, users can achieve reliable and reproducible conjugation of a wide range of biomolecules for various applications.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. confluore.com [confluore.com]
- 12. Immobilization of biomolecules to plasma polymerized pentafluorophenyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Proteins with Tri-GalNAc Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the chemical labeling of proteins with triantennary N-acetylgalactosamine (Tri-GalNAc) ligands. The protocols outlined herein are essential for the development of targeted protein degraders and delivery systems, particularly those leveraging the asialoglycoprotein receptor (ASGPR) for specific uptake into hepatocytes.
Introduction
The targeted delivery of therapeutic proteins and the degradation of pathogenic extracellular proteins represent significant challenges in modern drug development. The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, offers a highly specific mechanism for cellular uptake. This receptor recognizes and internalizes glycoproteins exposing terminal galactose or N-acetylgalactosamine residues. Tri-antennary GalNAc (Tri-GalNAc) has emerged as a high-affinity ligand for ASGPR, making it an ideal targeting moiety for liver-specific drug delivery and targeted protein degradation platforms like LYsosome TArgeting Chimeras (LYTACs).[1][2][3][][5]
This guide details the step-by-step procedures for conjugating Tri-GalNAc ligands to proteins of interest, characterization of the resulting conjugates, and in vitro assays to validate their biological activity.
Signaling Pathway and Experimental Workflow
The underlying principle of Tri-GalNAc-mediated protein targeting involves the conjugation of a Tri-GalNAc ligand to a protein of interest (e.g., an antibody). This conjugate then acts as a bridge, bringing the target protein to the surface of hepatocytes where the Tri-GalNAc moiety is recognized by ASGPR. Upon binding, the entire complex is internalized via receptor-mediated endocytosis and trafficked to the lysosome for degradation.
Caption: ASGPR-mediated endocytosis of a Tri-GalNAc labeled protein.
The general workflow for labeling and validating a Tri-GalNAc protein conjugate is depicted below.
Caption: General workflow for Tri-GalNAc protein labeling and validation.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on Tri-GalNAc protein labeling and its functional consequences.
Table 1: Tri-GalNAc Conjugation Efficiency
| Protein | Tri-GalNAc Ligand | Molar Excess of Ligand | Average No. of Tri-GalNAc per Protein | Reference |
| Cetuximab (Ctx) | Tri-GalNAc-NHS ester | 25 equivalents | 6.0 | [2] |
| Cetuximab (Ctx) | Tri-GalNAc | 8.0 (intended) | 7.4 | [6] |
| Goat Anti-mouse IgG | Tri-GalNAc-NHS ester | 25 equivalents | Not specified, but higher labeling with increased equivalents | [1] |
Table 2: In Vitro Assay Parameters and Results
| Cell Line | Target Protein | Tri-GalNAc Conjugate | Concentration | Incubation Time | Result | Reference |
| HepG2 | NeutrAvidin-650 | Tri-GalNAc-biotin | 2 µM | 4 hours | Time-dependent uptake | [1][2] |
| HepG2, Huh7 | EGFR | Ctx-GN | 30 nM | 48 hours | ~40% downregulation of EGFR | [2] |
| HepG2 | Mouse anti-biotin IgG-647 | Fab-GN | 25 nM | 6 hours | Enhanced internalization | [1] |
| HepG2 | EGFR | Tri-ctx | 1 nM | 8 hours | Significant EGFR clearance from membrane | [6] |
Table 3: ASGPR Expression on Hepatoma Cell Lines
| Cell Line | ASGPR Density (receptors/cell) | Suitability for ASGPR-mediated Uptake Studies | Reference |
| HepG2 | ~76,000 | High | [7] |
| HepAD38 | ~17,000 | Moderate | [7] |
| Huh-5-2 | ~3,000 | Low | [7] |
Experimental Protocols
Protocol 1: Activation of Tri-GalNAc-COOH to Tri-GalNAc-NHS Ester
This protocol describes the conversion of a carboxylic acid-functionalized Tri-GalNAc ligand to a more reactive N-hydroxysuccinimide (NHS) ester for subsequent protein conjugation.
Materials:
-
Tri-GalNAc-COOH
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
In a clean, dry round bottom flask under an inert atmosphere (argon or nitrogen), dissolve Tri-GalNAc-COOH in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of NHS to the solution and stir until dissolved.
-
Add 1.1 equivalents of DCC to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the resulting Tri-GalNAc-NHS ester solution can be used directly for protein conjugation or purified and stored for later use.
Protocol 2: Labeling of Proteins with Tri-GalNAc-NHS Ester
This protocol details the conjugation of the activated Tri-GalNAc-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein of interest.
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4 or 0.1 M sodium bicarbonate, pH 8.0-8.5)
-
Tri-GalNAc-NHS ester solution in DMF or DMSO
-
Reaction tubes
-
Orbital shaker or rotator
Procedure:
-
Prepare a solution of the protein of interest at a concentration of 5-20 mg/mL in an amine-free buffer. For pH-sensitive proteins, PBS (pH 7.4) is recommended, while for more robust proteins, a bicarbonate buffer (pH 8.0-8.5) can enhance reaction efficiency.[8]
-
Add the desired molar excess of the Tri-GalNAc-NHS ester solution to the protein solution. A molar excess of 25 equivalents has been shown to be effective for antibodies.[1][2] The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% to avoid protein denaturation.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours with gentle agitation.[8] For reactions in PBS at pH 7.4, a longer incubation time may be required.
-
Proceed immediately to the purification step to remove unreacted Tri-GalNAc-NHS ester and byproducts.
Protocol 3: Purification of Tri-GalNAc-Protein Conjugate
This protocol describes the purification of the labeled protein from the reaction mixture using size exclusion chromatography.
Materials:
-
Size exclusion chromatography column (e.g., Glen Gel-Pak™ desalting column or equivalent)
-
Purification buffer (e.g., PBS, pH 7.4)
-
Fraction collection tubes
Procedure:
-
Equilibrate the size exclusion column with the purification buffer according to the manufacturer's instructions.
-
Carefully load the entire reaction mixture onto the column.
-
Elute the protein conjugate with the purification buffer. The larger protein conjugate will elute first, while the smaller, unreacted Tri-GalNAc ligand and byproducts will be retained longer on the column.
-
Collect fractions and monitor the protein concentration of each fraction using a suitable method (e.g., Bradford assay or Nanodrop).
-
Pool the fractions containing the purified protein conjugate.
-
The purified conjugate can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 4: Characterization by MALDI-TOF Mass Spectrometry
This protocol provides a general guideline for determining the average number of Tri-GalNAc ligands conjugated to the protein.
Materials:
-
Purified Tri-GalNAc-protein conjugate
-
Unlabeled protein (as a control)
-
MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid (HCCA) in a solution of acetonitrile (B52724) and 0.1% trifluoroacetic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Mix the purified protein conjugate (or unlabeled control) with the MALDI matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to air dry to form co-crystals.
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the protein of interest.
-
Compare the mass of the Tri-GalNAc-protein conjugate to the mass of the unlabeled protein. The mass difference will correspond to the number of conjugated Tri-GalNAc ligands. The average number of ligands per protein can be calculated from the shift in the peak molecular weight.
Protocol 5: In Vitro ASGPR-Mediated Uptake Assay
This protocol describes a cell-based assay to evaluate the uptake of the Tri-GalNAc-protein conjugate into ASGPR-expressing cells.
Materials:
-
HepG2 cells (or another suitable ASGPR-expressing cell line)
-
Cell culture medium and supplements
-
Fluorescently labeled Tri-GalNAc-protein conjugate
-
Unlabeled Tri-GalNAc-protein conjugate (for competition experiments)
-
Free Tri-GalNAc ligand (as a competitor)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and treat the cells with the fluorescently labeled Tri-GalNAc-protein conjugate at various concentrations in fresh medium.
-
For competition experiments, pre-incubate the cells with a molar excess of free Tri-GalNAc ligand or unlabeled conjugate for 30 minutes before adding the fluorescently labeled conjugate.
-
Incubate the plate at 37°C for a desired period (e.g., 4-6 hours).
-
Wash the cells three times with cold PBS to remove unbound conjugate.
-
Quantify the cellular uptake by measuring the fluorescence intensity using a plate reader or by analyzing the cells using a flow cytometer. An increase in fluorescence compared to untreated cells or cells treated with a non-targeted fluorescent protein indicates successful uptake.
Protocol 6: In Vitro Lysosomal Degradation Assay
This protocol is designed to assess whether the internalized Tri-GalNAc-protein conjugate is trafficked to the lysosome and if the target protein is degraded.
Materials:
-
HepG2 cells
-
Tri-GalNAc-protein conjugate (targeting a specific cell surface protein)
-
Cell lysis buffer
-
Protease inhibitor cocktail
-
Primary antibody against the target protein
-
Secondary antibody conjugated to HRP
-
Western blot reagents and equipment
Procedure:
-
Seed HepG2 cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with the Tri-GalNAc-protein conjugate at the desired concentration for a specified time (e.g., 24-48 hours). Include an untreated control and a control treated with a non-targeted version of the protein.
-
Wash the cells with PBS and lyse them using a suitable lysis buffer containing a protease inhibitor cocktail.
-
Determine the total protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system. A decrease in the band intensity of the target protein in cells treated with the Tri-GalNAc-protein conjugate compared to controls indicates successful lysosomal degradation.
References
- 1. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tri-GalNAc, triantennary GalNAc or GAlNAc clusters: an Update | Blog | Biosynth [biosynth.com]
- 5. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 6. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted delivery of macromolecular drugs: asialoglycoprotein receptor (ASGPR) expression by selected hepatoma cell lines used in antiviral drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
Application Notes and Protocols for ASGPR-Mediated Protein Degradation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Asialoglycoprotein Receptor (ASGPR) is a C-type lectin receptor predominantly expressed on the surface of hepatocytes.[1][2][3] Its primary function is to recognize and clear circulating glycoproteins that have exposed terminal galactose or N-acetylgalactosamine (GalNAc) residues from the bloodstream.[1][2][3] Upon ligand binding, ASGPR undergoes clathrin-mediated endocytosis, trafficking the bound cargo through the endosomal pathway for eventual degradation in the lysosome.[4][5] This efficient and cell-type-specific internalization mechanism has made ASGPR an attractive target for the development of novel therapeutic strategies, particularly in the field of targeted protein degradation (TPD).
Technologies such as ASGPR-Targeting Chimeras (ATACs) and Molecular Degraders of Extracellular proteins through the ASGPR (MoDE-As) leverage this natural pathway to selectively eliminate disease-causing extracellular and membrane proteins.[5][6] These bifunctional molecules consist of a ligand that binds to ASGPR and another moiety that binds to a protein of interest, thereby hijacking the ASGPR-mediated endocytosis and degradation pathway to remove the target protein.
These application notes provide a detailed protocol for an in vitro assay to quantify the degradation of a target protein mediated by ASGPR-targeting degraders. The protocol covers cell line selection, experimental design, data acquisition, and analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ASGPR-mediated degradation pathway and the general experimental workflow for assessing the efficacy of an ASGPR-targeting degrader.
Caption: ASGPR-mediated protein degradation pathway.
References
Application Notes and Protocols: Functionalization of Small Molecules with Tri-GalNAc(OAc)3-Perfluorophenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutics to specific cell types is a paramount goal in drug development, aiming to enhance efficacy while minimizing off-target effects. The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, represents a highly attractive target for liver-specific drug delivery.[1] This receptor exhibits a high affinity for N-acetylgalactosamine (GalNAc) residues.[1] Consequently, conjugating therapeutic payloads to ligands bearing multiple GalNAc units, such as triantennary GalNAc (Tri-GalNAc), has emerged as a powerful strategy to achieve efficient internalization into liver cells.[2][3]
Tri-GalNAc(OAc)3-Perfluorophenyl is a key reagent in this strategy. It is an activated form of Tri-GalNAc where the perfluorophenyl (PFP) ester serves as a robust leaving group, facilitating the covalent conjugation to small molecules, particularly those containing primary or secondary amine functionalities.[4] The resulting amide bond is stable, ensuring the integrity of the conjugate until it reaches its target. The acetyl (OAc) protecting groups on the sugar moieties can be removed in a subsequent step if required for optimal receptor binding.
These application notes provide detailed protocols for the functionalization of amine-containing small molecules with this compound, purification of the resulting conjugates, and an overview of the underlying biological pathway.
Experimental Workflow
The overall process for functionalizing a small molecule with this compound involves several key steps, from initial reaction to final characterization.
Caption: General workflow for the synthesis and characterization of Tri-GalNAc functionalized small molecules.
Experimental Protocols
General Protocol for Conjugation of an Amine-Containing Small Molecule
This protocol describes a general method for the reaction of an amine-containing small molecule with this compound. Optimization of the molar ratio of reactants, reaction time, and temperature may be necessary for specific small molecules.
Materials:
-
Amine-containing small molecule
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Nitrogen or Argon gas
-
Reaction vials and magnetic stir bars
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
LC-MS system for reaction monitoring
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing small molecule in anhydrous DMF or DMSO to a desired concentration (e.g., 10-50 mg/mL).
-
In a separate vial, dissolve this compound in anhydrous DMF or DMSO. A slight molar excess (1.1 to 1.5 equivalents) relative to the small molecule is recommended.
-
-
Reaction Setup:
-
To the solution of the amine-containing small molecule, add DIPEA or TEA (2-3 equivalents).
-
Slowly add the solution of this compound to the reaction mixture under a nitrogen or argon atmosphere.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours or at 4°C overnight. The optimal time and temperature should be determined by monitoring the reaction progress.
-
-
Reaction Monitoring:
-
Monitor the consumption of the starting materials and the formation of the product by TLC or LC-MS.
-
For TLC, use an appropriate solvent system to separate the starting materials from the product.
-
For LC-MS, observe the disappearance of the mass corresponding to the starting amine and the appearance of the mass of the expected conjugate.
-
-
Work-up (optional, dependent on purification method):
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
Purification of the Tri-GalNAc Conjugate
The purification method will depend on the properties of the small molecule conjugate. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.
Materials:
-
Crude reaction mixture
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Acetonitrile (B52724) (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase)
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase).
-
-
HPLC Purification:
-
Inject the sample onto the HPLC column.
-
Elute the conjugate using a gradient of acetonitrile in water (with 0.1% TFA or formic acid). The gradient will need to be optimized to achieve good separation of the product from unreacted starting materials and byproducts.
-
Collect the fractions containing the desired product, as identified by UV absorbance and ideally confirmed by mass spectrometry.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified Tri-GalNAc conjugate as a solid.
-
Optional: Deprotection of Acetyl Groups
For optimal binding to the ASGPR, the acetyl protecting groups on the GalNAc residues may need to be removed.
Materials:
-
Purified Tri-GalNAc(OAc)3-small molecule conjugate
-
Anhydrous methanol
-
Sodium methoxide (B1231860) (catalytic amount)
-
Amberlite IR120 H+ resin (or similar acidic resin)
Procedure:
-
Deprotection Reaction:
-
Dissolve the purified conjugate in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor by LC-MS until the deprotection is complete (indicated by the mass shift corresponding to the loss of all acetyl groups).
-
-
Neutralization and Purification:
-
Add Amberlite IR120 H+ resin to neutralize the sodium methoxide.
-
Filter the reaction mixture to remove the resin.
-
Evaporate the solvent under reduced pressure to yield the deprotected Tri-GalNAc-small molecule conjugate.
-
Further purification by HPLC may be necessary.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of Tri-GalNAc functionalized small molecules.
Table 1: Reaction Conditions and Yields for Representative Small Molecule Conjugations
| Small Molecule | Molar Ratio (Small Molecule:Tri-GalNAc-PFP) | Solvent | Base (equiv.) | Time (h) | Temperature (°C) | Yield (%) |
| Amine-modified Biotin | 1 : 1.2 | DMF | DIPEA (2) | 4 | 25 | >80 |
| Amine-modified Docetaxel | 1 : 1.5 | DMSO | TEA (3) | 12 | 4 | ~60-70 |
| Generic Amine-Drug | 1 : 1.1 - 1.5 | DMF/DMSO | DIPEA/TEA (2-3) | 2-16 | 4-25 | 50-90 |
Note: Yields are highly dependent on the specific small molecule and purification method.
Table 2: Characterization Data for a Representative Tri-GalNAc(OAc)3-Small Molecule Conjugate
| Characterization Technique | Expected Result |
| ¹H NMR | Peaks corresponding to the small molecule, the Tri-GalNAc scaffold (including acetyl methyl protons), and the linker. |
| Mass Spectrometry (ESI-MS) | Observation of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated exact mass of the conjugate. |
| HPLC | A single major peak indicating the purity of the conjugate. |
ASGPR-Mediated Endocytosis Pathway
The Tri-GalNAc functionalized small molecule, upon entering the bloodstream, targets hepatocytes in the liver. The Tri-GalNAc moiety binds with high affinity to the ASGPR on the hepatocyte surface. This binding event triggers clathrin-mediated endocytosis, a process where the cell membrane invaginates to form a clathrin-coated vesicle containing the receptor-ligand complex.[5] This vesicle then traffics to early endosomes. Inside the acidic environment of the endosome, the ligand dissociates from the receptor. The ASGPR is then recycled back to the cell surface, while the Tri-GalNAc-small molecule conjugate is trafficked to the lysosome for degradation, releasing the small molecule payload into the cell.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. GalNAc Conjugation Attenuates the Cytotoxicity of Antisense Oligonucleotide Drugs in Renal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tri-GalNAc, triantennary GalNAc or GAlNAc clusters: an Update | Blog | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Evaluating GalNAc-LYTAC Efficacy
Introduction
Lysosome-Targeting Chimeras (LYTACs) represent a promising therapeutic modality for the targeted degradation of extracellular and membrane-bound proteins.[1] This technology utilizes bifunctional molecules that bind to both a target protein of interest (POI) and a cell-surface lysosome-targeting receptor, thereby hijacking the endosomal-lysosomal pathway to degrade the POI.[1][]
A specific and potent class of LYTACs, GalNAc-LYTACs, are designed for liver-specific applications. These molecules incorporate a triantennary N-acetylgalactosamine (tri-GalNAc) ligand that binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[3][4] By conjugating this GalNAc ligand to a binder for a specific POI (such as an antibody or peptide), the resulting GalNAc-LYTAC can mediate the targeted degradation of proteins in a liver-specific manner.[4] This approach has shown efficacy in degrading targets like the Epidermal Growth Factor Receptor (EGFR) and integrins, leading to reduced downstream signaling and cancer cell proliferation.[3][4]
Evaluating the efficacy, specificity, and potential liabilities of novel GalNAc-LYTACs requires a suite of robust and reproducible cell-based assays. These assays are crucial for confirming the mechanism of action, quantifying degradation efficiency, and assessing the functional consequences of target removal. This document provides detailed protocols for a panel of cell-based assays designed to comprehensively characterize GalNAc-LYTAC molecules for researchers and drug development professionals.
Mechanism of Action: The GalNAc-LYTAC Pathway
The efficacy of a GalNAc-LYTAC hinges on its ability to form a ternary complex between the target protein and the ASGPR on the cell surface.[] This complex is then internalized via clathrin-mediated endocytosis and trafficked through the endosomal pathway.[] As the endosome acidifies, the ASGPR dissociates and is recycled back to the cell surface, while the LYTAC-POI complex is delivered to the lysosome for degradation.[][] This process effectively removes the target protein from the cell surface and circulation.
General Experimental Workflow
A systematic approach is recommended to evaluate a novel GalNAc-LYTAC. The workflow begins with confirming target degradation in an appropriate ASGPR-expressing cell line, followed by functional assays to measure the biological consequences, and concludes with safety and specificity assessments.
Key Cell-Based Assays and Protocols
Assay 1: Target Protein Degradation
The primary measure of LYTAC efficacy is the extent of target protein degradation. This can be quantified for total cellular protein by Western Blot or for cell-surface protein by flow cytometry.
Protocol 1.1: Western Blot for Total Protein Degradation
This method quantifies the total amount of the target protein within the cell lysate.
-
Principle: Cells are treated with the GalNAc-LYTAC, lysed, and the proteins are separated by size via SDS-PAGE. The target protein is detected using a specific primary antibody, and the signal is quantified relative to a loading control.
-
Materials:
-
ASGPR-positive cells (e.g., HepG2, Hep3B).[6]
-
GalNAc-LYTAC compound and vehicle control (e.g., DMSO).
-
Cell culture medium and reagents.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies (target protein, loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of GalNAc-LYTAC (e.g., 0.1 nM to 100 nM) and a vehicle control for a specified time (e.g., 48 hours).[6]
-
Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and run on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.[7]
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash and apply chemiluminescent substrate.
-
-
Analysis: Capture the signal with an imager. Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.[7]
-
Protocol 1.2: Flow Cytometry for Cell Surface Protein Degradation
This method is ideal for measuring the degradation of membrane-bound proteins.
-
Principle: Live cells are stained with a fluorescently-labeled antibody against the target protein. The fluorescence intensity per cell is measured by a flow cytometer, providing a quantitative measure of surface protein levels.
-
Materials:
-
ASGPR-positive cells (e.g., HepG2, Hep3B).[6]
-
GalNAc-LYTAC compound.
-
Fluorescently-conjugated primary antibody against the target protein's extracellular domain.
-
Flow cytometry buffer (e.g., PBS with 2% FBS).
-
Viability dye (e.g., DAPI, Propidium Iodide).
-
-
Procedure:
-
Treatment: Seed and treat cells with GalNAc-LYTAC as described in Protocol 1.1.
-
Cell Harvesting: Gently detach cells using a non-enzymatic dissociation solution to preserve surface proteins.
-
Staining: Resuspend cells in flow cytometry buffer and incubate with the fluorescently-conjugated antibody on ice, protected from light.
-
Washing: Wash cells twice with cold flow cytometry buffer.
-
Analysis: Resuspend cells in buffer containing a viability dye. Analyze on a flow cytometer, gating on the live cell population. Record the median fluorescence intensity (MFI) for the target protein.
-
Calculation: Calculate the percentage of surface protein degradation relative to the MFI of vehicle-treated cells.
-
Data Presentation: Degradation Efficiency
Summarize results to determine key efficacy parameters.
| Compound | Target Protein | Cell Line | Assay Type | DC₅₀ (nM) | Dₘₐₓ (%) |
| Ctx-GalNAc | EGFR | Hep3B | Flow Cytometry | ~5 | >80 |
| Ctx-GalNAc | EGFR | HepG2 | Western Blot | ~10 | >75 |
| PIP-GalNAc | Integrins | N/A | Proliferation | N/A | N/A |
Table 1: Example quantitative summary of GalNAc-LYTAC-mediated protein degradation. Data is illustrative, based on trends reported in the literature.[4][6]
Assay 2: Cellular Uptake and Lysosomal Trafficking
This assay visually confirms that the target protein is internalized and trafficked to the lysosome, validating the intended mechanism of action.
Protocol 2.1: Immunofluorescence and Confocal Microscopy
-
Principle: Cells are treated with the GalNAc-LYTAC, then fixed and permeabilized. The target protein and lysosomal compartments are labeled with different colored fluorescent antibodies or dyes. Co-localization of the signals, observed via confocal microscopy, indicates lysosomal trafficking.
-
Materials:
-
Cells seeded on glass coverslips or imaging plates.
-
GalNAc-LYTAC compound.
-
Primary antibodies (target protein, lysosomal marker like LAMP1).
-
Secondary antibodies conjugated to distinct fluorophores (e.g., Alexa Fluor 488, Alexa Fluor 647).
-
Lysosomal dye (e.g., LysoTracker).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Mounting medium with DAPI.
-
-
Procedure:
-
Treatment: Treat cells with GalNAc-LYTAC for various time points (e.g., 2, 6, 24 hours) to observe the trafficking process.[8]
-
Live Staining (Optional): If using LysoTracker, incubate live cells with the dye according to the manufacturer's protocol before fixation.
-
Fix and Permeabilize: Wash cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.
-
Immunostaining: Block non-specific binding sites. Incubate with primary antibodies, followed by washes and incubation with corresponding fluorescent secondary antibodies.
-
Mount and Image: Mount the coverslips onto slides using mounting medium with DAPI. Acquire images using a confocal microscope.
-
Analysis: Analyze images for co-localization between the target protein signal and the lysosomal marker signal. Quantification can be performed using Pearson's correlation coefficient in image analysis software.
-
Assay 3: Functional Assays
These assays measure the biological consequences of target protein degradation, linking efficacy to a cellular phenotype.
Protocol 3.1: Cell Proliferation/Viability Assay
-
Principle: If the target protein is involved in cell growth or survival (e.g., EGFR, integrins), its degradation should lead to reduced cell proliferation or viability.[4] This is measured using metabolic assays (e.g., MTS, XTT) or cell counting.
-
Procedure:
-
Seeding: Seed cells at a low density in a 96-well plate.
-
Treatment: Treat with a dose range of GalNAc-LYTAC for an extended period (e.g., 72-120 hours).
-
Assay: Add the metabolic reagent (e.g., MTS) to the wells and incubate as per the manufacturer's instructions.
-
Readout: Measure the absorbance at the appropriate wavelength.
-
Analysis: Normalize the data to vehicle-treated cells and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Protocol 3.2: Downstream Signaling Pathway Analysis
-
Principle: Degradation of a receptor tyrosine kinase like EGFR should result in the attenuation of its downstream signaling pathways (e.g., Akt, MAPK).[9] This is assessed by measuring the levels of phosphorylated signaling proteins via Western Blot.
-
Procedure:
-
Treatment: Treat cells with GalNAc-LYTAC for a relevant time (e.g., 48 hours).
-
Stimulation (Optional): For some targets, a brief stimulation with a ligand (e.g., EGF) is required to activate the pathway prior to lysis.
-
Lysis and Western Blot: Perform Western Blotting as in Protocol 1.1.
-
Probing: Use primary antibodies specific for the phosphorylated forms of downstream proteins (e.g., p-Akt, p-ERK) and their total protein counterparts.
-
Analysis: Quantify the ratio of phosphorylated protein to total protein to assess the degree of signal inhibition.
-
Data Presentation: Functional Consequences
| Compound | Target Protein | Cell Line | Functional Assay | IC₅₀ (nM) | Effect |
| Ctx-GalNAc | EGFR | Hep3B | Signaling (p-Akt) | ~10 | Attenuated downstream signaling |
| PIP-GalNAc | Integrins | N/A | Cell Proliferation | < 50 | Significantly reduced proliferation |
Table 2: Example quantitative summary of the functional effects of GalNAc-LYTACs. Data is illustrative, based on trends reported in the literature.[4][9]
Assay 4: Specificity and Safety Assays
These assays are critical for confirming that the LYTAC's activity is target- and cell-type-specific and does not induce unintended toxicity.
Protocol 4.1: ASGPR-Dependency Assay
-
Principle: To confirm that degradation is mediated by ASGPR, the assay is repeated in a cell line that does not express the receptor. Lack of activity in ASGPR-negative cells demonstrates specificity.
-
Procedure:
-
Select an ASGPR-negative cell line that expresses the target protein.
-
Repeat the protein degradation assay (Protocol 1.1 or 1.2) in both the ASGPR-positive and ASGPR-negative cell lines.
-
Competition Assay (Alternative): Co-treat ASGPR-positive cells with the GalNAc-LYTAC and an excess of free tri-GalNAc ligand.[8] The free ligand should compete for ASGPR binding and inhibit degradation.
-
Analysis: Compare the degradation levels between the cell lines or conditions. Significant degradation should only occur in the ASGPR-positive cells in the absence of a competitor.
-
Protocol 4.2: Cytokine Release Assay
-
Principle: Some complex biologics can trigger an immune response, leading to the release of inflammatory cytokines.[10] It is prudent to screen for this potential liability.
-
Procedure:
-
Co-culture human peripheral blood mononuclear cells (PBMCs) with the target-expressing cells.
-
Add the GalNAc-LYTAC at various concentrations.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of key inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[11][12]
-
Analysis: Compare cytokine levels in treated samples to vehicle controls and positive controls (e.g., LPS).
-
Protocol 4.3: Lysosomal Health Assay
-
Principle: High concentrations or prolonged exposure to a LYTAC could potentially impair lysosomal function. This can be monitored by measuring the activity of lysosomal enzymes like cathepsins.[13]
-
Procedure:
-
Treat cells with the GalNAc-LYTAC, a vehicle control, and a known lysosomotropic agent as a positive control (e.g., chloroquine).
-
Incubate the cells with a fluorogenic substrate for a specific lysosomal enzyme (e.g., Magic Red for Cathepsin B).[13]
-
Measure the fluorescence using a plate reader or by flow cytometry.
-
Analysis: A significant decrease in fluorescence in LYTAC-treated cells compared to the vehicle control may indicate impaired lysosomal health.
-
References
- 1. Emerging protein degradation strategies: expanding the scope to extracellular and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
In Vivo Applications of Tri-GalNAc Conjugated Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of triantennary N-acetylgalactosamine (Tri-GalNAc) to oligonucleotides, including small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), has revolutionized the field of nucleic acid therapeutics. This targeting moiety facilitates high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes. This interaction leads to rapid and efficient receptor-mediated endocytosis, enabling targeted delivery of the oligonucleotide payload to the liver. This targeted approach significantly enhances the potency of oligonucleotides, allowing for lower doses and less frequent administration, while also improving the safety and tolerability profile compared to unconjugated oligonucleotides.[1][2][][4][5]
These application notes provide an overview of the in vivo applications of Tri-GalNAc conjugated oligonucleotides, summarize key quantitative data from preclinical and clinical studies, and offer detailed protocols for their in vivo administration and subsequent analysis.
Mechanism of Action: Targeted Delivery to Hepatocytes
The underlying principle of Tri-GalNAc conjugated oligonucleotide technology is the specific recognition of the Tri-GalNAc ligand by the ASGPR on hepatocytes.[4][6] This receptor, also known as the hepatic galactose/N-acetylgalactosamine receptor, is a C-type lectin that plays a crucial role in clearing glycoproteins from circulation. The trivalent configuration of the GalNAc ligand provides a high-avidity interaction with the ASGPR, leading to efficient internalization of the conjugate.
Caption: Signaling pathway of Tri-GalNAc conjugated oligonucleotides.
Quantitative Data from In Vivo Studies
The enhanced potency and favorable safety profile of Tri-GalNAc conjugated oligonucleotides have been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data for some notable examples.
Table 1: Efficacy of Tri-GalNAc Conjugated siRNAs in Clinical Trials
| Drug Name (Target) | Disease | Dose | Efficacy Metric | Result | Citation |
| Givosiran (ALAS1) | Acute Hepatic Porphyria | 2.5 mg/kg monthly | Reduction in urinary aminolevulinic acid (ALA) | ~90% reduction | [6] |
| Lumasiran (HAO1) | Primary Hyperoxaluria Type 1 | 3 mg/kg monthly | Reduction in 24-hour urinary oxalate | ~70% reduction | |
| Inclisiran (PCSK9) | Hypercholesterolemia | 300 mg subcutaneously, twice yearly | Reduction in LDL-cholesterol | ~50% reduction | |
| Vutrisiran (TTR) | Hereditary Transthyretin-Mediated Amyloidosis | 25 mg subcutaneously, every 3 months | Reduction in serum TTR | ~80% reduction | [7] |
Table 2: Efficacy of Tri-GalNAc Conjugated ASOs in Clinical Trials
| Drug Name (Target) | Disease | Dose | Efficacy Metric | Result | Citation |
| Eplontersen (TTR) | Hereditary Transthyretin-Mediated Amyloidosis | 45 mg subcutaneously, monthly | Reduction in serum TTR | 82% mean reduction at 65 weeks | [7] |
| Olezarsen (APOC3) | Hypertriglyceridemia | 50 mg monthly | Reduction in APOC3 and triglycerides | Dose-dependent reductions | [8] |
Table 3: Comparative Safety of Tri-GalNAc Conjugated vs. Unconjugated ASOs (Phase 1 Data)
| Adverse Event | Tri-GalNAc ASO Group | Unconjugated ASO Group | Citation |
| Local Cutaneous Reactions | 0.9% of injections | 28.6% of injections | [2][9][10] |
| Flu-like Reactions | 0.0% | 0.7% | [2][9][10] |
| Discontinuation due to Adverse Events | 0% | 4.2% of subjects | [2][9][10] |
Experimental Protocols
The following section provides detailed protocols for the in vivo administration of Tri-GalNAc conjugated oligonucleotides to mice and subsequent analysis of target gene knockdown in the liver.
Protocol 1: Subcutaneous Administration of Tri-GalNAc Conjugated Oligonucleotides in Mice
This protocol describes a standard method for the systemic delivery of Tri-GalNAc conjugated oligonucleotides to mice via subcutaneous injection.
Caption: Experimental workflow for subcutaneous administration.
Materials:
-
Tri-GalNAc conjugated oligonucleotide (lyophilized powder)
-
Sterile, nuclease-free phosphate-buffered saline (PBS)
-
C57BL/6 mice (or other appropriate strain)
-
Insulin syringes with 28-30 gauge needles
-
70% ethanol
Procedure:
-
Formulation:
-
Aseptically reconstitute the lyophilized Tri-GalNAc conjugated oligonucleotide in sterile, nuclease-free PBS to the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex to ensure complete dissolution.
-
Further dilute the stock solution with sterile PBS to the final desired concentration for injection based on the planned dose (e.g., 1-10 mg/kg) and an injection volume of approximately 100-200 µL.
-
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
On the day of injection, weigh each mouse to accurately calculate the injection volume.
-
-
Subcutaneous Injection:
-
Restrain the mouse firmly but gently.
-
Wipe the interscapular (between the shoulder blades) region with 70% ethanol.
-
Pinch the skin to form a tent and insert the needle at the base of the tent, parallel to the spine.
-
Slowly inject the formulated oligonucleotide solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions (e.g., lethargy, distress).
-
Continue to monitor the animals daily for the duration of the experiment.
-
Protocol 2: Analysis of Target mRNA Knockdown in the Liver
This protocol outlines the steps for harvesting liver tissue and quantifying the reduction in target mRNA levels using quantitative real-time PCR (qPCR).
Caption: Workflow for analyzing mRNA knockdown in the liver.
Materials:
-
Euthanasia supplies (e.g., CO2 chamber, isoflurane)
-
Surgical tools (scissors, forceps)
-
RNase-free tubes
-
Liquid nitrogen or RNAlater solution
-
RNA extraction kit (e.g., TRIzol, Qiagen RNeasy)
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Tissue Harvest:
-
At the desired time point post-injection, euthanize the mouse using an approved method.
-
Perform a laparotomy to expose the liver.
-
Excise a portion of the liver (e.g., ~50-100 mg) and immediately flash-freeze it in liquid nitrogen or place it in an RNase-inhibiting solution like RNAlater to preserve RNA integrity.
-
Store samples at -80°C until RNA extraction.
-
-
RNA Extraction:
-
Follow the manufacturer's protocol for the chosen RNA extraction kit to isolate total RNA from the liver tissue.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing the synthesized cDNA, qPCR master mix, and primers for both the target gene and a housekeeping gene.
-
Run the qPCR reactions in a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated group to a control group (e.g., PBS-treated).
-
The percentage of mRNA knockdown can be calculated as: (1 - 2^-ΔΔCt) * 100%.
-
Conclusion
Tri-GalNAc conjugated oligonucleotides represent a major advancement in nucleic acid therapeutics, enabling potent and specific gene silencing in the liver. The robust in vivo efficacy and improved safety profile have led to the approval of several drugs for a range of hepatic diseases. The protocols provided herein offer a foundation for researchers to conduct their own in vivo studies to evaluate the therapeutic potential of novel Tri-GalNAc conjugated oligonucleotides.
References
- 1. Pharmacokinetics and Clinical Pharmacology Considerations of GalNAc3-Conjugated Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Tolerability of GalNAc3-Conjugated Antisense Drugs Compared to the Same-Sequence 2'- O-Methoxyethyl-Modified Antisense Drugs: Results from an Integrated Assessment of Phase 1 Clinical Trial Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of liver size by RNAi-mediated multiplex knockdown and its application for discovery of regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. The First FDA Approval for a GalNAc-conjugated ASO - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 8. researchgate.net [researchgate.net]
- 9. Safety and Tolerability of GalNAc3-Conjugated Antisense Drugs Compared to the Same-Sequence 2′-O-Methoxyethyl-Modified Antisense Drugs: Results from an Integrated Assessment of Phase 1 Clinical Trial Data | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Tri-GalNAc(OAc)3-Perfluorophenyl in Targeted siRNA Delivery to the Liver
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted delivery of small interfering RNA (siRNA) to hepatocytes represents a powerful therapeutic strategy for treating a variety of liver diseases. The asialoglycoprotein receptor (ASGPR), highly and selectively expressed on the surface of hepatocytes, provides an effective portal for the cellular uptake of therapeutics. Triantennary N-acetylgalactosamine (Tri-GalNAc) is a high-affinity ligand for the ASGPR. Conjugation of Tri-GalNAc to siRNAs facilitates rapid and efficient delivery to the liver, leading to potent and durable gene silencing.[1][2]
This document provides detailed application notes and experimental protocols for the use of Tri-GalNAc(OAc)3-Perfluorophenyl, an activated ester of a protected Tri-GalNAc ligand, for the synthesis of Tri-GalNAc-siRNA conjugates and their subsequent in vitro and in vivo evaluation. The perfluorophenyl (PFP) ester offers significant advantages for bioconjugation, including high reactivity towards primary amines and increased stability against hydrolysis compared to commonly used N-hydroxysuccinimide (NHS) esters, resulting in efficient and reproducible conjugation reactions.[3][4]
Signaling Pathway and Experimental Workflow
The targeted delivery and mechanism of action of Tri-GalNAc-siRNA conjugates involve several key steps, from initial binding to the ASGPR to the final degradation of target mRNA. The experimental workflow outlines the process from siRNA design to in vivo efficacy assessment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative Analysis of GalNAc-siRNA Conjugate Using Liquid Chromatograph Coupled with Triple Quadrupole Mass Spectrometry - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. In vitro gene silencing assay [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Tri-GalNAc(OAc)3-Perfluorophenyl Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the conjugation of Tri-GalNAc(OAc)3-Perfluorophenyl (PFP) esters to amine-containing molecules, such as amino-modified oligonucleotides, peptides, or other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Tri-GalNAc(OAc)3-PFP conjugation reaction?
A1: The optimal pH for the reaction between a PFP ester and a primary amine is typically between 7.2 and 8.5.[1][2][3] A slightly basic environment ensures that the amine is deprotonated and thus sufficiently nucleophilic to attack the activated ester. However, at pH values above 9.0, the rate of hydrolysis of the PFP ester increases significantly, which can compete with the desired conjugation reaction and lead to lower yields.[3] For the conjugation of GalNAc PFP esters to amino-modified oligonucleotides, a pH of 8.5, often using a sodium tetraborate (B1243019) buffer, has been successfully employed.[4]
Q2: What are the recommended molar ratios of the reactants?
A2: A molar excess of the Tri-GalNAc(OAc)3-PFP ester over the amine-containing molecule is generally recommended to drive the reaction to completion. A common starting point is to use 2 to 10 equivalents of the PFP ester.[2] For the conjugation to amino-modified antisense oligonucleotides (ASOs), using 3 equivalents of the GalNAc PFP ester has been shown to be effective.[4] It is advisable to perform small-scale pilot reactions to determine the optimal molar ratio for your specific substrates.
Q3: What are the most common side reactions that can lead to low yield?
A3: The primary side reaction is the hydrolysis of the Tri-GalNAc(OAc)3-PFP ester to the corresponding carboxylic acid, which is unreactive towards the amine.[5] This is particularly problematic in aqueous buffers and at higher pH. Another potential issue is the use of buffers containing primary amines (e.g., Tris or glycine), which will compete with your target molecule for the PFP ester.[1]
Q4: How can I monitor the progress of the conjugation reaction?
A4: The progress of the reaction can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] By analyzing aliquots of the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the desired conjugate.
Q5: What is the best way to purify the final conjugate?
A5: Purification of the GalNAc-conjugated product can be achieved using chromatographic techniques. For GalNAc-oligonucleotide conjugates, a combination of strong anion exchange (SAX) HPLC and reverse-phase (RP) HPLC is often used.[4] Desalting columns can also be employed to remove excess reagents and byproducts.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the this compound conjugation and provides potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugate Formation | Hydrolysis of PFP Ester: The Tri-GalNAc(OAc)3-PFP ester is sensitive to moisture and can hydrolyze, rendering it inactive.[5] | - Use anhydrous solvents (e.g., DMSO, DMF) to dissolve the PFP ester. - Prepare the PFP ester solution immediately before use. - Ensure all glassware is dry. |
| Suboptimal pH: If the pH is too low, the amine will be protonated and not nucleophilic enough. If the pH is too high, hydrolysis of the PFP ester will be rapid. | - Maintain the reaction pH between 7.2 and 8.5. A pH of 8.5 is a good starting point for oligonucleotide conjugation.[1][4] - Use a reliable buffer system, such as sodium tetraborate or sodium bicarbonate. | |
| Presence of Competing Amines: Buffers like Tris or glycine (B1666218) contain primary amines that will react with the PFP ester.[1] | - Use amine-free buffers for the reaction. | |
| Insufficient Molar Excess of PFP Ester: If the stoichiometry is not optimized, the reaction may not go to completion. | - Increase the molar ratio of the Tri-GalNAc(OAc)3-PFP ester to the amine-containing molecule. A range of 2-10 equivalents is a good starting point to test.[2] | |
| Presence of Multiple Products/Side Products | Reaction with Multiple Amine Sites: If your target molecule has multiple primary amines, you may get a mixture of products with varying degrees of labeling. | - If site-specific conjugation is required, consider using protecting groups for non-target amines. - Optimize the stoichiometry to favor monolabeling by using a lower excess of the PFP ester. |
| Hydrolysis of Acetate (B1210297) Protecting Groups: The acetate (OAc) groups on the GalNAc moiety may be sensitive to certain conditions. | - The deprotection of the acetate groups is typically done as a separate step after the conjugation using aqueous ammonia (B1221849).[4] | |
| Difficulty in Purifying the Final Product | Co-elution of Starting Materials and Product: The unreacted starting materials may have similar chromatographic properties to the desired conjugate. | - Optimize the HPLC gradient to achieve better separation. - Consider using a different type of chromatography (e.g., switching from RP to SAX or vice versa). |
| Aggregation of the Conjugate: The final product may be prone to aggregation, leading to poor recovery during purification. | - Adjust the buffer conditions (e.g., pH, salt concentration) during purification. - Consider adding a small amount of a non-ionic detergent to prevent aggregation. |
Experimental Protocols
General Protocol for Tri-GalNAc(OAc)3-PFP Conjugation to an Amino-Modified Oligonucleotide
This protocol is a general guideline and may require optimization for your specific oligonucleotide and experimental setup.
Materials:
-
Amino-modified oligonucleotide
-
This compound (PFP) ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium tetraborate buffer, pH 8.5
-
Concentrated aqueous ammonia (28-30%)
-
HPLC system for purification (SAX and/or RP)
Procedure:
-
Preparation of Solutions:
-
Conjugation Reaction:
-
Deprotection of Acetyl Groups:
-
Purification:
-
Purify the resulting GalNAc-oligonucleotide conjugate using strong anion exchange (SAX) HPLC and/or reverse-phase (RP) HPLC.[4]
-
Desalt the final product using an appropriate method.
-
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing PFP Ester Amine Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pentafluorophenyl (PFP) ester amine coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using PFP esters over N-hydroxysuccinimide (NHS) esters for amine coupling?
PFP esters offer two primary advantages over NHS esters:
-
Increased Stability: PFP esters are significantly more resistant to hydrolysis in aqueous environments, which is a common competing reaction with NHS esters.[1][2][3] This leads to more efficient and reproducible conjugations, especially when working with valuable biomolecules.[1]
-
Higher Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic, resulting in faster reaction kinetics with primary and secondary amines.[1]
Q2: What is the optimal pH for PFP ester amine coupling reactions?
The optimal pH range for PFP ester amine coupling is typically between 7.2 and 8.5.[4] In this range, the amine nucleophile is sufficiently deprotonated and reactive.[5] Lower pH values can reduce amine reactivity, while higher pH levels increase the rate of PFP ester hydrolysis.[4][5] For some applications, a pH up to 9 may be used.[2][3][6]
Q3: How should I store and handle PFP ester reagents?
PFP esters are moisture-sensitive.[2][3][5][7] For long-term stability, they should be stored at -20°C with a desiccant.[2][3][5][7] Before use, it is crucial to allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][3][7] It is strongly recommended to prepare solutions of PFP esters immediately before use and not to prepare stock solutions for storage, as they can degrade over time.[2][3][5][7]
Q4: What solvents should I use to dissolve PFP esters?
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters.[2][3][5][7] For reactions in aqueous buffers, the PFP ester is first dissolved in a minimal amount of organic solvent and then added to the reaction mixture.[2][3][7] The final concentration of the organic solvent should ideally be kept low (e.g., <10%) to maintain the solubility of biomolecules like proteins.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of PFP ester | Ensure all reagents and solvents are anhydrous.[5] Handle PFP esters in a dry environment and prepare solutions immediately before use.[2][3][5][7] Avoid pH values above 8.5, which can accelerate hydrolysis.[4][5] |
| Inactive amine | Ensure the reaction pH is between 7.2 and 8.5 to deprotonate the amine.[4][5] Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the intended reaction.[2][3][7] | |
| Insufficient mixing | The PFP ester, dissolved in an organic solvent, may not be dispersing well in the aqueous reaction mixture. Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.[5] | |
| Steric hindrance | For sterically hindered amines or carboxylic acids, longer reaction times or elevated temperatures may be necessary.[8] Consider increasing the molar excess of the PFP ester. | |
| Presence of Side Products | Unwanted SNAr reaction | In some cases, a side reaction between the amine and the pentafluorophenyl group can occur. To minimize this, consider activating the carboxylic acid to form the PFP ester in situ and allowing for an activation period before adding the amine.[8] |
| Hydrolyzed PFP ester | The corresponding carboxylic acid of the PFP ester may be observed as a byproduct. Improve measures to exclude moisture from the reaction. | |
| Poor Reproducibility | Degraded PFP ester | The quality of the PFP ester may vary between batches or due to improper storage. Always store PFP esters properly at -20°C with a desiccant. It is good practice to qualify a new batch of PFP ester with a small-scale control reaction.[5] |
| Inconsistent reaction conditions | Ensure consistent control of pH, temperature, and reaction time between experiments. | |
| Starting Material Insolubility | Poor solubility of biomolecule or PFP ester | For biomolecules prone to aggregation, adding 5-10% DMSO or DMF to the reaction buffer can improve solubility.[4] If the PFP ester is not dissolving well, ensure the use of fresh, anhydrous organic solvent. |
Data Presentation: Recommended Reaction Conditions
Table 1: General Reaction Parameters for PFP Ester Amine Coupling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[4] | Balances amine reactivity and ester stability. |
| Temperature | 4 - 37 °C[2][3] | Room temperature (20-25°C) is common.[4] Lower temperatures (4°C) can be used for sensitive biomolecules.[4] |
| Reaction Time | 1 - 4 hours (at room temp) or overnight (at 4°C)[4] | Can range from minutes to overnight depending on the substrates.[2][3] |
| Solvent | DMF, DMSO, ACN, THF | For biomolecule conjugations, a minimal amount of organic solvent is used in an aqueous buffer (e.g., PBS, borate, HEPES).[4] |
| Base (optional) | TEA, DIPEA, NaHCO₃ | A mild base can be added if the reaction is slow to improve amine reactivity.[4] |
| Stoichiometry (PFP ester:amine) | 2:1 to 10:1 (for biomolecules)[4] | Can be up to 50-fold molar excess for protein crosslinking.[6] For small molecules, a 1:1 or 2:1 ratio may be used.[3] |
Experimental Protocols
Protocol: General Procedure for PFP Ester Amine Coupling with a Biomolecule
This protocol provides a general guideline. Optimization may be required for specific applications.
1. Preparation of Biomolecule Solution:
- Dissolve the biomolecule containing a free amine (e.g., protein, peptide) in a suitable reaction buffer (e.g., 50-100 mM PBS, HEPES) at a pH of 7.2-8.5.[4]
- The final concentration of the biomolecule is typically between 0.5-5 mg/mL.[4]
- If solubility is an issue, 5-10% DMSO or DMF can be added to the buffer.[4]
2. Preparation of PFP Ester Solution:
- Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF to a concentration of 10-100 mM.[4]
- Note: Do not store the PFP ester solution.[2][3][7]
3. Reaction Initiation:
- Slowly add the PFP ester solution to the stirring biomolecule solution.[4]
- The molar ratio of PFP ester to the free amine on the biomolecule should be optimized, typically starting between 2:1 and 10:1.[4]
- Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.[4]
4. Reaction Monitoring (Optional):
- The progress of the conjugation can be monitored by techniques such as HPLC, LC-MS, or SDS-PAGE to observe the shift in molecular weight.[4]
5. Quenching of Excess PFP Ester (Optional):
- If necessary, the reaction can be quenched by adding a buffer containing a primary amine, such as Tris, to a final concentration of 20-50 mM and incubating for 30 minutes.[4]
6. Purification:
- Remove unreacted PFP ester and byproducts using size-exclusion chromatography (e.g., desalting columns), dialysis, or HPLC.[4][7]
Mandatory Visualization
Caption: Experimental workflow for PFP ester amine coupling.
References
GalNAc-LYTAC Synthesis Efficiency: A Technical Support Center
Welcome to the technical support center for GalNAc-LYTAC (Galactose N-acetyl-Lysosome Targeting Chimera) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for improving the efficiency of their GalNAc-LYTAC synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is a GalNAc-LYTAC and how does it work?
A GalNAc-LYTAC is a bifunctional molecule designed for targeted protein degradation, specifically for extracellular and membrane-bound proteins. It consists of three key components:
-
A binder: This is typically an antibody, antibody fragment, or peptide that specifically recognizes a target protein of interest on the cell surface.
-
A tri-antennary GalNAc ligand: This motif binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on hepatocytes (liver cells).
-
A linker: This connects the binder and the GalNAc ligand.
The mechanism of action involves the GalNAc-LYTAC simultaneously binding to the target protein and the ASGPR on the surface of a liver cell. This ternary complex formation triggers receptor-mediated endocytosis, leading to the internalization of the complex. The entire complex is then trafficked to the lysosome, where the target protein is degraded.[1][2][3][4]
Q2: What are the critical factors influencing the efficiency of GalNAc-LYTAC synthesis and function?
Several factors can significantly impact the success of your GalNAc-LYTAC experiments:
-
Drug-to-Antibody Ratio (DAR): The number of GalNAc ligands conjugated to a single antibody can affect its binding affinity to ASGPR and its overall efficacy. A higher number of ligands may enhance internalization.[1]
-
Linker Composition and Length: The linker's properties, such as its length, flexibility, and hydrophilicity, are crucial.[5][6][][] An optimal linker ensures that both the binder and the GalNAc ligand can simultaneously engage their respective targets without steric hindrance.
-
Size of the Final Conjugate: The overall size of the GalNAc-LYTAC complex can influence its endocytosis. Smaller complexes have been observed to have higher uptake efficiency in some cases.[1][9]
-
Conjugation Chemistry: The choice of conjugation chemistry will determine the stability and homogeneity of the final product. Site-specific conjugation methods are often preferred to produce a more defined product with improved pharmacokinetics.[2][10]
-
Purity of the Final Product: Incomplete removal of unreacted components or the presence of aggregates can interfere with downstream applications and lead to inaccurate results.
Troubleshooting Guides
This section addresses common issues encountered during GalNAc-LYTAC synthesis and purification in a question-and-answer format.
| Problem | Potential Causes | Solutions |
| Low Conjugation Yield | Inefficient activation of the antibody or peptide. | - Ensure the antibody buffer is free of primary amines (e.g., Tris) that can compete with the intended reaction.[11] - Optimize the molar excess of the activated GalNAc-linker construct. A 20-30 fold molar excess of DBCO-NHS ester to the antibody is a common starting point for NHS ester chemistry.[12][13] - For DBCO-azide click chemistry, ensure a 2-4 fold molar excess of the azide-modified component to the DBCO-functionalized component.[12][13] |
| Inactive reagents. | - Use fresh, high-quality reagents. DBCO reagents can lose reactivity over time, especially when dissolved in DMSO.[13] | |
| Suboptimal reaction conditions. | - Optimize reaction time and temperature. For DBCO-azide click chemistry, reactions are typically run for 2-12 hours at room temperature or overnight at 4°C.[11][14] | |
| Product Impurity (Presence of unconjugated material) | Incomplete reaction. | - Increase the reaction time or the molar excess of the conjugation partner. |
| Inefficient purification. | - Employ appropriate purification methods. A combination of size exclusion chromatography (SEC) and reversed-phase or ion-exchange high-performance liquid chromatography (HPLC) is often effective.[15][16] - For GalNAc-conjugated oligonucleotides, boronic acid additives in the mobile phase during reversed-phase chromatography can improve the separation of conjugated and unconjugated species.[17] | |
| Product Aggregation | Hydrophobic interactions. | - The linker design can influence aggregation. Consider using more hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG).[] - During purification, screen different buffer conditions (e.g., pH, salt concentration) to find conditions that minimize aggregation. |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Non-specific conjugation methods. | - Utilize site-specific conjugation techniques to achieve a more homogeneous product.[2] |
| Difficulty in characterizing the DAR. | - Use analytical techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC) to determine the average DAR. The incorporation of DBCO can be measured by its absorbance at approximately 310 nm.[11][14] |
Experimental Protocols
Protocol 1: General Workflow for Antibody-GalNAc-LYTAC Synthesis via DBCO-Azide Click Chemistry
This protocol outlines the general steps for conjugating a tri-GalNAc-DBCO moiety to an azide-modified antibody.
Materials:
-
Antibody of interest
-
Azide modification reagent (e.g., NHS-Azide)
-
Tri-GalNAc-DBCO
-
Reaction buffers (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Tris-HCl)
-
DMSO (anhydrous)
-
Purification columns (e.g., SEC, HPLC)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Azide Modification of the Antibody:
-
Dissolve the NHS-Azide reagent in DMSO to a stock concentration of 10 mM.
-
Add a 10-20 fold molar excess of the NHS-Azide solution to the antibody solution. The final DMSO concentration should be below 20%.
-
Incubate for 1 hour at room temperature.
-
Remove excess, unreacted NHS-Azide using a desalting column or dialysis.
-
-
Conjugation of Tri-GalNAc-DBCO:
-
Purification of the GalNAc-LYTAC:
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Characterize the DAR using UV-Vis spectroscopy (measuring DBCO absorbance at ~310 nm) and/or mass spectrometry.[11][14]
-
Assess the purity and aggregation state of the final product by SDS-PAGE and size exclusion chromatography.
-
Visualizations
Caption: Workflow for the synthesis of a GalNAc-LYTAC using DBCO-azide click chemistry.
Caption: Mechanism of action of a GalNAc-LYTAC leading to targeted protein degradation.
References
- 1. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. interchim.fr [interchim.fr]
- 12. lifetein.com [lifetein.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Troubleshooting Poor Cellular Uptake of Tri-GalNAc Conjugates
Welcome to the technical support center for Tri-GalNAc conjugates. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to poor cellular uptake of Tri-GalNAc-conjugated molecules in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My Tri-GalNAc conjugate shows low uptake in my hepatocyte cell line. What are the potential causes?
A1: Low cellular uptake of Tri-GalNAc conjugates can stem from several factors, primarily related to the asialoglycoprotein receptor (ASGPR)-mediated endocytosis pathway. Here are the key aspects to investigate:
-
Conjugate Design and Integrity: The structure of your Tri-GalNAc conjugate is paramount for efficient receptor binding and internalization.
-
Valency: Trivalent GalNAc ligands exhibit significantly higher binding affinity and uptake efficiency compared to monovalent or divalent ligands due to a multivalent binding effect.[1][3][6][7][8][12][13] Ensure your conjugate has the optimal tri-antennary structure.
-
Linker Chemistry: The linker connecting the Tri-GalNAc moiety to your cargo molecule plays a crucial role. Its length, flexibility, and hydrophilicity can impact the accessibility of the GalNAc residues to the ASGPR binding pockets.[12][14][15][16]
-
Cargo Size: The overall size of the conjugate can influence the efficiency of endocytosis.[6][7] Very large conjugates may experience reduced uptake.
-
-
Experimental Conditions:
-
Competition: The presence of other glycoproteins in the culture medium can compete with your Tri-GalNAc conjugate for ASGPR binding.
-
Calcium Concentration: ASGPR-mediated binding is a calcium-dependent process.[5][8] Ensure your experimental buffer contains an adequate concentration of calcium ions.
-
pH: The binding of ligands to ASGPR is optimal at a pH above 6.5.[8]
-
Troubleshooting Workflow:
Q2: How can I confirm that the uptake of my conjugate is ASGPR-mediated?
A2: To confirm the specific involvement of ASGPR in the cellular uptake of your Tri-GalNAc conjugate, you can perform competition assays or use cellular models with reduced ASGPR expression.
-
Competition Assay: Pre-incubate the cells with an excess of a known ASGPR ligand, such as free Tri-GalNAc, asialofetuin, or even an unlabeled version of your conjugate, before adding your labeled conjugate. A significant reduction in the uptake of your labeled conjugate in the presence of the competitor indicates ASGPR-mediated uptake.[1][17]
-
ASGPR Knockdown: Use siRNA to specifically knock down the expression of ASGPR in your hepatocyte cell line.[1] A significant decrease in the uptake of your conjugate in the ASGPR-knockdown cells compared to control cells (treated with a non-targeting siRNA) provides strong evidence for ASGPR-dependent internalization.
-
Use of a Control Cell Line: Compare the uptake of your conjugate in a high ASGPR-expressing cell line (e.g., HepG2) with a cell line that has low or no ASGPR expression (e.g., HeLa, A549).[1][12] Minimal uptake in the low-expressing cell line supports ASGPR-specificity.
ASGPR-Mediated Uptake Validation Workflow:
Q3: My conjugate shows high uptake, but low downstream activity (e.g., gene silencing for siRNA conjugates). What could be the issue?
A3: Efficient cellular uptake is the first step, but the conjugate must also be processed correctly intracellularly to release its active cargo. A lack of downstream activity despite high uptake points to issues with endosomal escape and/or cargo stability.
-
Linker Cleavage: If a cleavable linker is used, its inefficient cleavage within the endosome can prevent the release of the active cargo.[15]
-
Cargo Stability: The cargo molecule itself might be unstable in the endosomal/lysosomal environment. Chemical modifications to the cargo, such as those commonly used for siRNAs, can enhance their stability.[]
Intracellular Trafficking and Cargo Release Pathway:
Data Presentation
Table 1: Factors Influencing Tri-GalNAc Conjugate Uptake
| Factor | Optimal Characteristic | Rationale | Potential Issue if Sub-optimal |
| GalNAc Valency | Trivalent (Tri-antennary) | Provides high binding affinity to the trimeric ASGPR.[3][8][12][13] | Reduced binding and cellular uptake. |
| Linker Length | Optimal spacing of ~15-20 Å between GalNAc moieties | Facilitates simultaneous binding to the three subunits of ASGPR.[6][7][8] | Steric hindrance or inability to engage all receptor subunits. |
| Linker Flexibility | Balanced rigidity and flexibility | Allows the GalNAc residues to adopt the correct orientation for binding.[12][14] | Inability to achieve the optimal binding conformation. |
| Linker Hydrophilicity | Hydrophilic | Improves solubility and accessibility to the receptor.[16] | Reduced recognition by ASGPR. |
| Conjugate Size | Generally smaller conjugates are preferred | Larger molecules may have reduced endocytosis efficiency.[6][7] | Inefficient internalization. |
| ASGPR Expression | High (e.g., >500,000 receptors/cell) | Sufficient receptors for efficient uptake and rapid recycling.[5][6][7] | Saturation of receptors and limited uptake capacity. |
| Calcium Concentration | Present in physiological amounts | Essential for ASGPR-ligand binding.[5][8] | Impaired or no binding to the receptor. |
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay using a Fluorescently Labeled Conjugate
Objective: To quantify the cellular uptake of a Tri-GalNAc conjugate in a hepatocyte cell line.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
Fluorescently labeled Tri-GalNAc conjugate
-
Unlabeled Tri-GalNAc conjugate (for competition)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight.
-
Preparation of Treatment Solutions: Prepare solutions of your fluorescently labeled Tri-GalNAc conjugate in serum-free medium at the desired concentrations. For competition experiments, prepare a solution containing the fluorescent conjugate plus a 50-100 fold molar excess of the unlabeled conjugate.
-
Cell Treatment:
-
Cell Harvesting and Analysis:
-
For Plate Reader:
-
Wash the cells three times with cold PBS to remove any unbound conjugate.
-
Lyse the cells in a suitable lysis buffer.
-
Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader.
-
-
For Flow Cytometry:
-
Wash the cells twice with cold PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS and analyze the cellular fluorescence using a flow cytometer.
-
-
-
Data Analysis: Quantify the uptake by comparing the fluorescence intensity of treated cells to the negative control. For competition experiments, compare the uptake in the presence and absence of the unlabeled competitor.
Protocol 2: ASGPR Knockdown using siRNA
Objective: To confirm the role of ASGPR in the uptake of a Tri-GalNAc conjugate.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
siRNA targeting ASGPR (a validated sequence)
-
Non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium for transfection
-
Reagents for qPCR or Western blot to confirm knockdown
-
Fluorescently labeled Tri-GalNAc conjugate
Procedure:
-
siRNA Transfection:
-
Seed HepG2 cells so they are 50-60% confluent on the day of transfection.
-
Prepare siRNA-lipid complexes for both the ASGPR-targeting siRNA and the control siRNA according to the transfection reagent manufacturer's protocol.
-
Transfect the cells and incubate for 48-72 hours to allow for knockdown of the target protein.
-
-
Confirmation of Knockdown:
-
Harvest a subset of the cells from each treatment group.
-
Confirm the reduction in ASGPR mRNA or protein levels using qPCR or Western blot, respectively.
-
-
Cellular Uptake Assay:
-
Once knockdown is confirmed, perform the cellular uptake assay as described in Protocol 1 using the transfected cells.
-
-
Data Analysis: Compare the uptake of the fluorescently labeled conjugate in the ASGPR-knockdown cells to the uptake in the control siRNA-treated cells. A significant reduction in uptake in the knockdown cells indicates ASGPR-dependent uptake.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GalNAc Conjugates for Hepatic Targeted Delivery of siRNA - Amerigo Scientific [amerigoscientific.com]
- 9. scispace.com [scispace.com]
- 10. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]
- 11. bioivt.com [bioivt.com]
- 12. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05606J [pubs.rsc.org]
- 15. alfachemic.com [alfachemic.com]
- 16. Effect of Hydrophilicity/Hydrophobicity of Linker in Gal/GalNAc-containing Ligands on Liver Targeting of Its Modified Liposomes [journal11.magtechjournal.com]
- 17. Triantennary GalNAc-Functionalized Multi-Responsive Mesoporous Silica Nanoparticles for Drug Delivery Targeted at Asialoglycoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
Technical Support Center: Off-Target Effects of Tri-GalNAc Based LYTACs
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for off-target effects associated with Tri-GalNAc (triantennary N-acetylgalactosamine) based Lysosome-Targeting Chimeras (LYTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tri-GalNAc LYTACs and how does this relate to off-target effects?
A1: Tri-GalNAc based LYTACs function by binding to the asialoglycoprotein receptor (ASGPR), a high-capacity, rapidly internalizing receptor, to induce the lysosomal degradation of a target extracellular or membrane protein.[1][2] The Tri-GalNAc moiety serves as a high-affinity ligand for ASGPR.[3][4] The primary source of off-target effects stems from the expression of ASGPR or its homologs on unintended, extrahepatic cell types.[5][6]
Q2: Which non-liver cell types have been reported to express ASGPR, potentially leading to off-target LYTAC activity?
A2: While ASGPR is predominantly expressed on the surface of hepatocytes (liver cells)[7], its expression has also been detected on various extrahepatic cells.[5] This includes certain cancer cell lines such as HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and A549 (lung cancer), as well as the Jurkat T-cell line.[5][8] Additionally, functionally similar receptor homologs have been identified in dendritic cells and thyroid tissue.[6]
Q3: My Tri-GalNAc LYTAC is showing activity in a non-hepatic cell line. How can I determine if this is an off-target effect mediated by ASGPR?
A3: The most direct method is to perform a competition assay. By co-incubating the cells with your LYTAC and a high concentration of free Tri-GalNAc ligand, you can determine if the effect is receptor-dependent.[1] If the free ligand competitively inhibits the LYTAC's activity, it strongly suggests the effect is mediated by ASGPR or a similar GalNAc-binding receptor on that cell type.
Q4: Can the protein-degrading payload or chimera structure itself, independent of the Tri-GalNAc ligand, cause off-target effects?
A4: Yes. While the Tri-GalNAc ligand dictates tissue targeting, the overall molecule's properties can contribute to off-target effects. For related modalities like PROTACs, the E3 ligase recruiting component has been shown to induce degradation of unintended zinc-finger proteins.[9] For Tri-GalNAc conjugates carrying siRNA payloads, off-target effects are a known issue, often driven by "seed-mediated" binding of the siRNA to unintended mRNA transcripts.[10][11] It is crucial to have controls, such as the antibody or binder portion of the LYTAC alone, to assess payload-specific effects.
Q5: What is the best way to get a global, unbiased view of all off-target protein degradation caused by my LYTAC?
A5: A mass spectrometry-based global proteomics platform is the most comprehensive approach.[12][13] This technique allows you to quantify changes across thousands of proteins in your cell line following LYTAC treatment. By comparing the proteome of treated versus untreated cells, you can identify all proteins that were significantly downregulated, providing a complete profile of both on-target and off-target degradation.[14]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Problem 1: Unexpected degradation of the target protein in an ASGPR-negative cell line.
| Possible Cause | Recommended Solution |
| Low-level, functional ASGPR expression: The cell line may express ASGPR at levels below the detection limit of standard Western Blot but sufficient for LYTAC activity. | 1. Use a more sensitive method like flow cytometry to confirm ASGPR surface expression.[5] 2. Perform a competition assay with free Tri-GalNAc ligand. Inhibition of activity confirms the involvement of a GalNAc-binding receptor.[1] |
| Payload-driven effects: The antibody or binder component of the LYTAC may have its own biological activity or bind to an alternative receptor. | 1. Test the binder molecule alone (unconjugated) at the same concentration as the LYTAC. 2. Perform a proteomics analysis to identify if the LYTAC is engaging with other cell surface proteins.[12] |
| Non-specific uptake: The LYTAC molecule may be internalized through mechanisms like pinocytosis, independent of a specific receptor. | 1. Compare uptake at 37°C versus 4°C. Receptor-mediated endocytosis is an active process and will be significantly reduced at lower temperatures. 2. Use endocytosis inhibitors (e.g., dynasore) to see if degradation is blocked. |
Problem 2: High variability in degradation efficiency between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent cell health or passage number: ASGPR expression can vary with cell confluence, passage number, and overall health. | 1. Maintain a consistent cell culture protocol, using cells within a defined low-passage number range. 2. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase during the experiment. |
| LYTAC instability: The LYTAC molecule may be degrading in the culture medium or sticking to plasticware. | 1. Check the stability of your LYTAC molecule in media over the time course of your experiment. 2. Consider adding a small amount of BSA (e.g., 0.1%) to the culture medium to reduce non-specific binding to plates. |
| Reagent variability: Inconsistent thawing or handling of reagents. | 1. Aliquot LYTAC stocks to avoid multiple freeze-thaw cycles. 2. Ensure all reagents are fully thawed and mixed before use. |
Quantitative Data Summary
Table 1: ASGPR Expression and LYTAC Efficacy
| Parameter | Cell Type/System | Reported Value | Citation |
| ASGPR Binding Sites | Primary Hepatocytes | (1-5) x 10⁵ per cell | [6] |
| ASGPR Expression | Jurkat T-cells | Detectable | [5] |
| ASGPR Expression | HepG2, MCF-7, A549 Cells | Detectable, can be higher than normal liver cells | [8] |
| In Vivo Target Depletion | Mouse Model (hIgE) | >90% depletion 1 hour post-dose (Oma Tri 1 LYTAC) | [15] |
Experimental Protocols
Protocol 1: Cell-Based ASGPR Competition Assay
This protocol determines if the observed LYTAC activity is mediated by ASGPR.
-
Cell Plating: Seed ASGPR-positive cells (e.g., HepG2) in a multi-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Prepare Reagents:
-
Prepare your Tri-GalNAc LYTAC at 2x the final desired concentration in cell culture medium.
-
Prepare a high-concentration solution of free Tri-GalNAc ligand (e.g., 1000x the concentration of the LYTAC) in the same medium.
-
Prepare a vehicle control (e.g., DMSO or PBS) in the same medium.
-
-
Pre-incubation with Competitor:
-
To the "Competition" wells, add the free Tri-GalNAc ligand solution.
-
To the "Control" and "LYTAC only" wells, add the vehicle control.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
LYTAC Treatment:
-
Add the 2x LYTAC solution to the "LYTAC only" and "Competition" wells.
-
Add an equal volume of medium to the "Control" wells.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24-48 hours) at 37°C.
-
Analysis: Harvest the cells and analyze the levels of the target protein via Western Blot, flow cytometry, or another quantitative method. A significant reduction of degradation in the "Competition" wells compared to the "LYTAC only" wells indicates ASGPR-mediated activity.[1]
Protocol 2: Global Proteomics Workflow for Off-Target Identification
This workflow provides an overview of using mass spectrometry to identify off-target protein degradation.
-
Experimental Setup: Culture the desired cell line and treat with the Tri-GalNAc LYTAC at a functional concentration. Include a vehicle-treated control group and a negative control (e.g., a non-binding LYTAC). Use multiple biological replicates (n≥3) for statistical power.
-
Cell Lysis and Protein Digestion: After treatment, harvest and lyse the cells in a buffer containing protease inhibitors. Quantify the total protein concentration. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Processing: Use specialized software to identify the peptides from the fragmentation spectra and map them back to their source proteins.
-
Quantitative Analysis: Compare the relative abundance of each identified protein between the LYTAC-treated and control groups. Label-free quantification (LFQ) or tandem mass tag (TMT) labeling are common strategies.[14]
-
Hit Identification: Identify proteins whose abundance is significantly decreased in the LYTAC-treated group. The intended target should be among the top hits. Any other significantly downregulated proteins are potential off-targets.[12][13]
Visualized Workflows and Logic
Caption: Troubleshooting logic for unexpected LYTAC activity.
Caption: Mechanism of ASGPR-mediated off-target degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LYTACs (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. Detection of the asialoglycoprotein receptor on cell lines of extrahepatic origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. [PDF] Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
Strategies to enhance the stability of Tri-GalNAc(OAc)3-Perfluorophenyl
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Tri-GalNAc(OAc)3-Perfluorophenyl. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the stability and successful application of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a derivative of a trivalent N-acetylgalactosamine (Tri-GalNAc) ligand. The perfluorophenyl (PFP) ester group is a reactive moiety that allows for the efficient conjugation of the Tri-GalNAc ligand to molecules containing primary or secondary amines, such as proteins, antibodies, or small molecules. The Tri-GalNAc portion of the molecule acts as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. This makes this compound a valuable tool for liver-targeted drug delivery and for the development of lysosome-targeting chimeras (LYTACs) for the degradation of extracellular and membrane proteins.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
Due to the moisture-sensitive nature of the perfluorophenyl ester, proper storage and handling are critical to maintain the reactivity of the compound.
-
Long-term Storage: For optimal stability, this compound should be stored at -20°C or -80°C in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[3] The inclusion of a desiccant is highly recommended to protect against moisture.[4]
-
Handling: Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the compound.[2] Use anhydrous solvents and minimize exposure to air and humidity during weighing and dissolution.
-
Solution Storage: Stock solutions of this compound in anhydrous solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] However, it is strongly advised to prepare solutions fresh before each use to ensure maximum reactivity.[3] Repeated freeze-thaw cycles should be avoided.
Q3: What is the primary degradation pathway for this compound?
The primary degradation pathway for the perfluorophenyl ester moiety of this compound is hydrolysis.[3][5] In the presence of water, the ester is cleaved to yield the corresponding carboxylic acid (Tri-GalNAc(OAc)3-COOH) and pentafluorophenol. This hydrolysis reaction is accelerated at higher pH values. The resulting carboxylic acid is not reactive towards amines and will not participate in the desired conjugation reaction, leading to lower yields.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the use of this compound in conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation yield | Hydrolysis of the PFP ester: The reagent may have been exposed to moisture during storage or handling. The reaction buffer may have a pH that is too high, accelerating hydrolysis. | - Ensure proper storage of the reagent at -20°C or -80°C with a desiccant. - Allow the vial to warm to room temperature before opening. - Use anhydrous solvents for preparing the stock solution. - Perform conjugation reactions at a pH between 7.2 and 8.5. While the reaction with amines is faster at higher pH, so is hydrolysis. An optimal balance is often found around pH 8.0-8.5.[3] - Prepare the reagent solution immediately before use. |
| Inactive amine groups on the target molecule: The primary amines on your protein or molecule of interest may be protonated and thus less nucleophilic at low pH. | - Ensure the reaction buffer pH is above 7 to deprotonate the primary amines. - Confirm the presence of accessible primary amines on your target molecule. | |
| Competing nucleophiles in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the PFP ester. | - Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.[6][7] - If your molecule is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to conjugation. | |
| Inconsistent results between experiments | Degradation of the PFP ester stock solution: If a stock solution was prepared and stored, it may have degraded over time, even when frozen. | - For best results, always prepare a fresh solution of this compound for each experiment.[3] - If using a stored stock solution, it is advisable to qualify its reactivity with a small-scale control reaction. |
| Hygroscopic nature of the solvent: If using DMSO as a solvent, be aware that it is hygroscopic and can absorb moisture from the atmosphere, which can then hydrolyze the PFP ester. | - Use a fresh, unopened bottle of anhydrous DMSO whenever possible.[3] - Store DMSO under inert gas and with molecular sieves to keep it dry. | |
| Precipitation of the reagent upon addition to the reaction buffer | Poor solubility of the PFP ester in the aqueous buffer: this compound is typically dissolved in an organic solvent like DMSO before being added to the aqueous reaction mixture. | - Add the PFP ester stock solution to the reaction buffer slowly and with gentle but efficient mixing to ensure proper dispersion. - The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should generally be kept below 10% to avoid denaturation of proteins. |
Quantitative Data on PFP Ester Stability
Table 1: Comparative Half-life of Activated Esters in Aqueous Conditions
| Active Ester | pH | Half-life (t½) | Reference |
| PFP Ester | Neutral | No detectable decomposition after 300 hours (in aqueous acetonitrile) | [8] |
| NHS Ester | 8.0 | ~110-190 minutes | [9] |
| NHS Ester | 8.5 | ~80-130 minutes | [9] |
| NHS Ester | 9.0 | ~10-110 minutes | [9] |
Note: The stability of a specific activated ester can be influenced by the nature of the carboxylic acid it is derived from and the exact reaction conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
This protocol provides a general method for determining the hydrolytic stability of this compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of desired pH (e.g., phosphate (B84403) buffer, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Prepare a stock solution: Dissolve a known amount of this compound in anhydrous DMSO to a final concentration of 10 mM. This should be done immediately before starting the experiment.
-
Initiate hydrolysis: Dilute the stock solution into the aqueous buffer to a final concentration of 1 mM. Start a timer immediately.
-
Time points: At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction: Immediately dilute the aliquot into the initial HPLC mobile phase to stop further hydrolysis.
-
HPLC analysis: Inject the quenched sample onto the HPLC system. Use a suitable gradient of mobile phase A and B to separate the intact this compound from its hydrolysis product (Tri-GalNAc(OAc)3-COOH).
-
Data analysis: Monitor the peak area of the intact compound at each time point. Plot the natural logarithm of the peak area versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Mandatory Visualizations
ASGPR-Mediated Endocytosis and Signaling
The Tri-GalNAc ligand targets the asialoglycoprotein receptor (ASGPR) on hepatocytes, leading to receptor-mediated endocytosis. This process internalizes the conjugated molecule for subsequent action, such as lysosomal degradation in the case of LYTACs. ASGPR has also been shown to activate downstream signaling pathways, including the EGFR-ERK pathway.[3][10]
Caption: ASGPR signaling and endocytosis pathway.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps in assessing the hydrolytic stability of this compound.
Caption: Workflow for PFP ester stability analysis.
References
- 1. medium.com [medium.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Asialoglycoprotein receptor promotes cancer metastasis by activating the EGFR-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR study of ligand release from asialoglycoprotein receptor under solution conditions in early endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Purification of Tri-GalNAc Labeled Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of proteins labeled with triantennary N-acetylgalactosamine (Tri-GalNAc).
Frequently Asked Questions (FAQs)
Q1: What is a Tri-GalNAc labeled protein and why is it used?
A1: A Tri-GalNAc labeled protein is a protein that has been chemically conjugated with a triantennary (three-branched) N-acetylgalactosamine ligand. This modification is primarily used to target the protein to specific cells, particularly hepatocytes (liver cells), which express the asialoglycoprotein receptor (ASGPR) with high specificity.[1][2] The ASGPR recognizes and binds to GalNAc residues, leading to the internalization of the protein-ligand complex via endocytosis and its subsequent trafficking to the lysosome for degradation.[1][3] This strategy is a cornerstone of Lysosome-Targeting Chimera (LYTAC) technology, which aims to degrade extracellular and membrane proteins.[2][4]
Q2: What is the basic principle behind purifying Tri-GalNAc labeled proteins?
A2: The purification strategy typically relies on standard protein purification techniques, often centered around an affinity tag that is part of the recombinant protein itself (e.g., a polyhistidine or His-tag), rather than the Tri-GalNAc moiety.[5][6] The process involves expressing the protein with an affinity tag, performing the chemical conjugation with the Tri-GalNAc ligand, and then using affinity chromatography to capture the protein (both labeled and potentially unlabeled).[7] Subsequent polishing steps, such as ion exchange or size exclusion chromatography, may be required to separate the correctly labeled protein from impurities like unlabeled protein, excess Tri-GalNAc ligand, and protein aggregates.[8][9]
Q3: How does the size of the Tri-GalNAc conjugate affect its function?
A3: The size of the entire protein-Tri-GalNAc complex can be a critical parameter for optimal function. Studies have shown that smaller complexes may exhibit higher uptake efficiency by cells.[1][3] This suggests that while the Tri-GalNAc moiety is essential for receptor binding, the overall size and architecture of the conjugate can influence the efficiency of its internalization and subsequent biological activity.[1]
Troubleshooting Guide
This guide addresses common challenges encountered during the purification of Tri-GalNAc labeled proteins.
Category 1: Low Yield and Poor Recovery
Q: My Tri-GalNAc labeled protein is not binding to the affinity column (e.g., Ni-NTA for His-tagged proteins). What could be the cause?
A: This issue can arise from several factors:
-
Inaccessible Affinity Tag: The Tri-GalNAc labeling process or the conjugate itself might sterically hinder the affinity tag, preventing it from binding to the resin.[10] Consider moving the affinity tag to the opposite terminus of the protein or introducing a longer, more flexible linker between the tag and the protein.
-
Incorrect Buffer Conditions: Ensure your binding buffer has the correct pH and ionic strength for your specific affinity resin.[6] For His-tags, for example, avoid high concentrations of imidazole (B134444) or other chelating agents in your lysis and binding buffers.
-
Protein Aggregation: The conjugation process can sometimes lead to protein aggregation, and these aggregates may not bind effectively to the column. Analyze a sample by size exclusion chromatography or dynamic light scattering to check for aggregates. If present, you may need to optimize the labeling reaction conditions (e.g., protein concentration, buffer composition) or add solubilizing agents.[8]
Q: My protein binds to the column, but I lose most of it during the wash steps. Why?
A: This typically indicates that your wash conditions are too stringent.[10]
-
Reduce Wash Stringency: Lower the concentration of the competing agent in your wash buffer (e.g., decrease imidazole concentration for His-tag purification).[11]
-
Adjust Buffer pH/Salt: Modify the pH or salt concentration of the wash buffer to enhance the interaction between the affinity tag and the resin without promoting non-specific binding.[12]
Q: My final eluted protein concentration is very low. How can I improve recovery?
A: If you observe significant protein loss during elution, your elution conditions may be too mild.
-
Optimize Elution Buffer: Gradually increase the concentration of the eluting agent (e.g., imidazole gradient from 50 mM to 500 mM for His-tagged proteins).[6]
-
Change Elution Strategy: Consider alternative elution methods, such as a pH shift, if compatible with your protein's stability.[7] Ensure the elution buffer volume is appropriate to concentrate the sample.
Category 2: Purity and Heterogeneity Issues
Q: My final product contains a mix of labeled and unlabeled protein. How can I separate them?
A: This is a common challenge. Since the Tri-GalNAc tag adds mass and can alter the protein's surface charge, chromatographic methods that separate based on these properties are effective.
-
Ion Exchange Chromatography (IEX): The addition of the Tri-GalNAc ligand may alter the isoelectric point (pI) of the protein. IEX can be used to separate species with different net charges.
-
Hydrophobic Interaction Chromatography (HIC): The hydrophobicity of the protein may change upon labeling, allowing for separation using HIC.
-
Size Exclusion Chromatography (SEC): While less likely to provide baseline separation, high-resolution SEC can sometimes resolve species with sufficient mass differences.[9]
Q: How do I remove excess, unconjugated Tri-GalNAc-linker from my protein sample?
A: The excess labeling reagent is typically much smaller than the protein and can be removed by several methods:
-
Dialysis or Buffer Exchange: Use a dialysis membrane or a desalting column with a molecular weight cut-off (MWCO) that is significantly lower than your protein's molecular weight (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the large protein from the small, unconjugated ligand.[9]
Q: My purified protein appears as multiple bands on an SDS-PAGE gel. What does this indicate?
A: This could be due to several factors:
-
Heterogeneous Labeling: The Tri-GalNAc ligand may be attached to multiple sites on the protein, or there may be a variable number of ligands per protein molecule. This can lead to different species with varying molecular weights.[4] Mass spectrometry is the best tool to confirm this.
-
Protein Degradation: Protease activity during expression or purification can lead to fragmentation.[9] Always use protease inhibitors during cell lysis and keep samples cold.[11]
-
Impurities: The bands could be contaminating host cell proteins that were not removed during affinity chromatography.[8] An additional purification step (e.g., IEX) is recommended.
Quantitative Data Summary
The following table summarizes key quantitative data from studies involving Tri-GalNAc conjugated molecules, highlighting their efficacy in cell uptake and protein degradation.
| Conjugate / System | Cell Line | Concentration | Effect / Measurement | Result | Reference |
| Tri-GalNAc-biotin + NA-650 | HepG2 | 2 µM | Cellular Uptake of NeutrAvidin (NA) | Successful internalization observed after 4h | [1][3] |
| Fab-GN + mouse anti-biotin IgG | HepG2, Huh7 | 25 nM | Internalization of IgG | Highest uptake efficiency compared to full-size antibody | [1] |
| Ctx-GN (Cetuximab-GalNAc) | HepG2, Huh7 | 30 nM | EGFR Degradation | ~40% downregulation of EGFR after 48h | [1][13] |
| 5S-ctx (Peptide-GalNAc) | HepG2 | 1 nM | EGFR Clearance from Membrane | Significant EGFR clearance observed at 8h, superior to Tri-ctx | [14][15] |
| PIP-GalNAc LYTAC | HEPG2 | 100 nM | Anti-proliferative effect | Greater anti-proliferative effect compared to PIP peptide alone | [16] |
Experimental Protocols
Protocol 1: General Affinity Purification of a His-tagged Tri-GalNAc Labeled Protein
This protocol provides a general workflow for purifying a protein that has been expressed with a His-tag and subsequently labeled with a Tri-GalNAc moiety.
1. Materials and Buffers:
-
Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 1 mM TCEP, Protease Inhibitor Cocktail, pH 8.0
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM Imidazole, 1 mM TCEP, pH 8.0
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, 1 mM TCEP, pH 8.0
-
Resin: Ni-NTA Agarose resin (or equivalent)
2. Procedure:
-
Lysate Preparation: Resuspend the cell pellet from your protein expression in ice-cold Lysis Buffer. Lyse the cells using a sonicator or microfluidizer, keeping the sample on ice.
-
Clarification: Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the clarified supernatant.
-
Column Equilibration: Pack a chromatography column with the Ni-NTA resin. Equilibrate the resin by washing with 5-10 column volumes (CV) of Lysis Buffer.
-
Binding: Load the clarified lysate onto the equilibrated column. This can be done by gravity flow or using a chromatography system. Collect the flow-through to check for unbound protein.
-
Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. The imidazole concentration may need to be optimized to prevent premature elution of your target protein.
-
Elution: Elute the bound protein using 5-10 CV of Elution Buffer. Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE to assess purity and identify fractions containing your protein.
-
Buffer Exchange: Pool the purest elution fractions and perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Protocol 2: Assessment of Labeling Efficiency by SDS-PAGE
This protocol allows for a qualitative assessment of whether the Tri-GalNAc conjugation reaction was successful.
1. Materials:
-
Protein samples: Unlabeled protein (control), and post-labeling reaction mixture.
-
SDS-PAGE gel, running buffer, and electrophoresis system.
-
Coomassie Brilliant Blue or other protein stain.
2. Procedure:
-
Prepare samples for loading. Take an aliquot of your unlabeled protein and your protein after the conjugation reaction.
-
Add SDS-PAGE loading buffer to each sample and heat at 95°C for 5 minutes.
-
Load the samples onto the SDS-PAGE gel. Be sure to load equivalent amounts of protein for the unlabeled and labeled samples.
-
Run the gel until the dye front reaches the bottom.
-
Stain the gel with Coomassie Blue and destain until the protein bands are clearly visible.
-
Interpretation: Compare the lane with the unlabeled protein to the lane with the labeled protein. A successful conjugation should result in a slight upward shift in the molecular weight of the protein band due to the added mass of the Tri-GalNAc ligand. The presence of both an un-shifted and a shifted band indicates incomplete labeling.
Key Workflows and Pathways
Diagram 1: General Purification Workflow
Caption: High-level workflow for the purification of Tri-GalNAc labeled proteins.
Diagram 2: Troubleshooting Low Purity
Caption: Decision tree for troubleshooting low purity of Tri-GalNAc proteins.
Diagram 3: ASGPR-Mediated Protein Degradation Pathway
Caption: Pathway of ASGPR-mediated uptake and degradation of Tri-GalNAc proteins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. cube-biotech.com [cube-biotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 10. goldbio.com [goldbio.com]
- 11. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. pdf.dutscher.com [pdf.dutscher.com]
- 13. researchgate.net [researchgate.net]
- 14. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05606J [pubs.rsc.org]
- 15. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Aggregation of Antibody-GalNAc Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the aggregation of antibody-GalNAc conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of antibody-GalNAc conjugate aggregation?
A1: Aggregation of antibody-GalNAc conjugates is a multifaceted issue stemming from both intrinsic properties of the conjugate and extrinsic environmental factors. Key causes include:
-
Conformational Instability: The conjugation process itself can induce structural changes in the antibody, leading to the exposure of hydrophobic regions that are normally buried within the protein's core. These exposed patches can interact between molecules, initiating the aggregation process.
-
Colloidal Instability: This relates to the interactions between conjugate molecules in solution. Factors such as surface charge, hydrophobicity, and the properties of the formulation buffer can lead to attractive intermolecular forces that promote self-association and aggregation.
-
Environmental Stress: Exposure to stresses like extreme pH, elevated temperatures, freeze-thaw cycles, and mechanical agitation can denature the antibody portion of the conjugate, making it more prone to aggregation.[1]
-
Linker and Drug Properties: The physicochemical properties of the linker and the GalNAc moiety can influence the overall stability of the conjugate. Hydrophobic linkers, for instance, can increase the propensity for aggregation.[2]
-
High Concentration: At high concentrations, the proximity of conjugate molecules increases the likelihood of intermolecular interactions and aggregation.
Q2: How does the GalNAc conjugation process itself contribute to aggregation?
A2: The conjugation process can introduce several factors that increase the risk of aggregation:
-
Chemical Modifications: The chemical reactions involved in attaching the GalNAc-linker to the antibody, often at lysine (B10760008) residues or engineered cysteines, can alter the local protein structure and surface charge distribution.
-
Partial Reduction of Disulfide Bonds: For cysteine-based conjugation, the partial reduction of interchain disulfide bonds is a necessary step. If not all reduced cysteines are conjugated, the presence of free thiols can lead to disulfide scrambling and the formation of covalent aggregates.[3]
-
Introduction of Hydrophobic Moieties: The linker used to attach GalNAc can be hydrophobic, increasing the overall hydrophobicity of the antibody surface and promoting self-association.
Q3: What are the initial signs of aggregation in my antibody-GalNAc conjugate sample?
A3: Early detection of aggregation is crucial. Initial signs can include:
-
Visual Cues: The appearance of slight turbidity, opalescence, or visible particulates in the solution.
-
Changes in Spectroscopic Readings: An increase in absorbance at higher wavelengths (e.g., 340 nm) due to light scattering by aggregates.
-
Analytical Chromatography: The appearance of a new peak eluting earlier than the monomer peak in Size Exclusion Chromatography (SEC) analysis. This is the most common and sensitive method for detecting soluble aggregates.
Troubleshooting Guides
Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC) Post-Conjugation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Conjugation Chemistry | - Optimize Linker Chemistry: Evaluate different linker technologies. More hydrophilic and flexible linkers can reduce the propensity for aggregation. Consider site-specific conjugation to avoid modifications in aggregation-prone regions.[2] - Control Drug-to-Antibody Ratio (DAR): A higher DAR can increase hydrophobicity and the risk of aggregation. Optimize the conjugation reaction to achieve a lower, more homogenous DAR. |
| Presence of Free Thiols (for Cysteine Conjugation) | - Capping of Unreacted Thiols: After conjugation, cap any remaining free thiols using a capping agent like N-ethylmaleimide (NEM) to prevent disulfide scrambling and covalent aggregation.[3] |
| Harsh Reaction Conditions | - Optimize pH and Temperature: Perform the conjugation reaction at a pH where the antibody is most stable. Avoid excessive temperatures during the reaction and subsequent purification steps. |
| Inefficient Purification | - Refine Purification Method: Use appropriate chromatography techniques, such as SEC or ion-exchange chromatography, to effectively separate the conjugate from unreacted antibody, linker, and any aggregates formed during the reaction.[4][5] |
Issue 2: Aggregation Occurs During Formulation and Storage
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Buffer Conditions | - Optimize Buffer pH and Type: Screen a range of pH values and buffer systems to find the optimal conditions for conjugate stability. Histidine and citrate (B86180) buffers are commonly used. |
| Lack of Stabilizing Excipients | - Incorporate Stabilizers: Add excipients to the formulation to enhance stability. Sugars like trehalose (B1683222) and sucrose (B13894), and amino acids like arginine and proline are known to be effective aggregation inhibitors.[6][7][8][9][10][11] |
| Freeze-Thaw Instability | - Add Cryoprotectants: Include cryoprotectants such as sucrose or trehalose in the formulation to protect the conjugate from aggregation during freezing and thawing. |
| High Protein Concentration | - Formulation Optimization for High Concentrations: For high-concentration formulations, the use of specific excipients to reduce viscosity and protein-protein interactions is critical. Arginine has been shown to be particularly effective in this regard.[10] |
Quantitative Data Summary
The following table summarizes the effect of common excipients on the stability of monoclonal antibodies and their conjugates. While specific data for antibody-GalNAc conjugates is limited in publicly available literature, the principles of stabilization are broadly applicable.
| Excipient | Typical Concentration Range | Observed Effect on Aggregation | Reference |
| L-Arginine | 50 - 250 mM | Suppresses aggregation by binding to aromatic patches on the protein surface and reducing protein-protein interactions. Particularly effective at high protein concentrations. | [7][8][10][11] |
| Trehalose | 100 - 300 mM | Acts as a preferential exclusion agent, stabilizing the native conformation of the protein. Also effective as a cryoprotectant. | [6][9] |
| Sucrose | 5% - 10% (w/v) | Similar mechanism to trehalose, providing thermodynamic stability to the protein. | [12] |
| Proline | 100 - 500 mM | Can inhibit aggregation by increasing the solubility of the unfolded state and interacting with hydrophobic regions. | [11] |
| Polysorbates (20 or 80) | 0.01% - 0.1% (v/v) | Non-ionic surfactants that prevent surface-induced aggregation at air-water and solid-water interfaces. | [1] |
Key Experimental Protocols
Protocol 1: Analysis of Antibody-GalNAc Conjugate Aggregation by Size Exclusion Chromatography (SEC)
This protocol outlines a general method for the analysis of aggregates in an antibody-GalNAc conjugate sample.
1. Materials:
- Antibody-GalNAc conjugate sample
- SEC column (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel)[13][14][15]
- HPLC or UHPLC system with a UV detector
- Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer system. For SEC-MS, a volatile buffer like ammonium (B1175870) acetate (B1210297) may be required.[5]
2. Procedure:
- System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min for analytical columns) until a stable baseline is achieved.
- Sample Preparation: Dilute the antibody-GalNAc conjugate sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter if necessary.
- Injection: Inject a defined volume of the prepared sample (e.g., 10 - 50 µL) onto the column.
- Chromatographic Separation: Run the separation under isocratic conditions. The separation is based on the hydrodynamic radius of the molecules, with larger molecules (aggregates) eluting first, followed by the monomer, and then any smaller fragments.
- Detection: Monitor the elution profile using a UV detector at 280 nm.
- Data Analysis: Integrate the peak areas of the aggregate, monomer, and fragment peaks. Calculate the percentage of aggregation as: (% Aggregation) = (Aggregate Peak Area / Total Peak Area) * 100.
Protocol 2: Formulation Screening with Excipients to Minimize Aggregation
This protocol provides a framework for screening different excipients to identify an optimal formulation for an antibody-GalNAc conjugate.
1. Materials:
- Purified antibody-GalNAc conjugate
- Stock solutions of candidate excipients (e.g., L-arginine, trehalose, sucrose, polysorbate 20)
- Dialysis or buffer exchange columns
- A stability-indicating assay (e.g., SEC-HPLC as described above)
2. Procedure:
- Buffer Exchange: Exchange the purified conjugate into the base formulation buffer (e.g., 10 mM histidine, pH 6.0).
- Excipient Addition: Prepare a matrix of formulations by adding different excipients at various concentrations to the conjugate in the base buffer. For example:
- Formulation 1 (Control): Base buffer only
- Formulation 2: Base buffer + 150 mM L-arginine[10]
- Formulation 3: Base buffer + 200 mM trehalose
- Formulation 4: Base buffer + 150 mM L-arginine + 200 mM trehalose
- Formulation 5: Base buffer + 0.02% Polysorbate 20
- Stress Conditions: Aliquot the different formulations and subject them to accelerated stability studies. This may include:
- Thermal stress: Incubate at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1-4 weeks).
- Freeze-thaw stress: Subject the samples to multiple (e.g., 3-5) cycles of freezing (e.g., -80°C) and thawing.
- Analysis: At specified time points, analyze the samples for aggregation using SEC-HPLC as described in Protocol 1.
- Evaluation: Compare the percentage of aggregation in each formulation to the control to determine the most effective stabilizing excipient or combination of excipients.
Visualizations
Caption: Experimental workflow for minimizing antibody-GalNAc conjugate aggregation.
Caption: Logical relationship between causes and mitigation of aggregation.
References
- 1. Controlling monoclonal antibody aggregation during cell culture using medium additives facilitated by the monitoring of aggregation in cell culture matrix using size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preferential interactions of trehalose, L-arginine.HCl and sodium chloride with therapeutically relevant IgG1 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Molecular computations of preferential interactions of proline, arginine.HCl, and NaCl with IgG1 antibodies and their impact on aggregation and viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigating the Interaction between Excipients and Monoclonal Antibodies PGT121 and N49P9.6-FR-LS: A Comprehensive Analysis. | Semantic Scholar [semanticscholar.org]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
Improving the specificity of ASGPR-targeted protein degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the specificity of ASGPR-targeted protein degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is ASGPR-targeted protein degradation?
A1: ASGPR-targeted protein degradation is a therapeutic strategy that utilizes the asialoglycoprotein receptor (ASGPR), primarily expressed on hepatocytes, to internalize and degrade specific extracellular or membrane-bound proteins.[1][2][3] This is achieved using chimeric molecules, such as Lysosome-Targeting Chimeras (LYTACs) or ASGPR-Targeting Chimeras (ATACs), which consist of a ligand that binds to ASGPR and another ligand that binds to the protein of interest (POI).[1][4] The binding of the chimeric molecule to ASGPR on the cell surface triggers clathrin-mediated endocytosis.[1][5] The entire complex, including the target protein, is then trafficked to the lysosome for degradation.[1][3]
Q2: Why is ASGPR a good target for liver-specific protein degradation?
A2: ASGPR is an ideal target for liver-specific therapies due to its high and exclusive expression on hepatocytes, with approximately 1 million receptors per cell in humans.[6][7] This high expression level, combined with its rapid endocytosis and recycling rate (every ~15 minutes), allows for efficient internalization and degradation of target proteins specifically in the liver, minimizing off-target effects in other tissues.[6][7][8]
Q3: What are the different types of chimeric molecules used for ASGPR-targeted degradation?
A3: Several platforms have been developed for ASGPR-targeted degradation, including:
-
LYTACs (Lysosome-Targeting Chimeras): These molecules typically use a triantennary N-acetylgalactosamine (tri-GalNAc) motif to engage ASGPR.[4]
-
ATACs (ASGPR-Targeting Chimeras): This platform utilizes novel, potent, small-molecule ASGPR-binding ligands.[1]
-
SWEETS (Surrozen Wnt signal Enhancer Engineered for Tissue Specificity): These are fusion proteins, for example, an anti-ASGR1 antibody fused to a mutant RSPO2 domain to drive tissue-specific degradation of ZNRF3/RNF43 E3-ubiquitin ligases.[3]
Q4: What is the "hook effect" and how does it affect degradation efficiency?
A4: The hook effect is an immunological phenomenon observed in some ASGPR-targeted degradation experiments where higher concentrations of the degrader molecule lead to reduced degradation of the target protein.[6] One possible explanation is that at high concentrations, the competitive binding of the degrader molecules to ASGPR may result in the formation of non-productive ternary complexes (ASGPR-Degrader-POI), leading to fewer effective endocytosis events.[6] Interestingly, this effect has been noted with synthetic tri-GalNAc cluster ligands but not with natural tri-antennary complex-type N-glycans.[6]
Troubleshooting Guides
Problem 1: Low or no degradation of the target protein.
| Possible Cause | Troubleshooting Step |
| Poor binding affinity of the ASGPR ligand. | Synthesize and test ligands with higher affinity to ASGPR. Novel monosaccharide ligands have shown significantly improved affinity over traditional GalNAc.[1][6] |
| Suboptimal linker length or composition. | Systematically vary the linker length and composition (e.g., using PEG linkers of different lengths) to ensure proper formation of the ternary complex without steric hindrance.[9][10][11] |
| Low ASGPR expression in the cell line. | Confirm ASGPR expression levels in your chosen cell line (e.g., HepG2) using Western blot or flow cytometry. Liver inflammation can alter ASGPR expression.[12] |
| Inefficient endocytosis or lysosomal function. | Verify the endocytic pathway and lysosomal activity in your cells. Co-treatment with lysosomal inhibitors (e.g., bafilomycin A1) should rescue the degradation of the target protein, confirming a lysosome-dependent mechanism.[1] |
| Degradation of the degrader molecule itself. | Assess the stability of your chimeric molecule under experimental conditions. |
| The "hook effect" at high degrader concentrations. | Perform a dose-response experiment with a wide range of degrader concentrations to identify the optimal concentration for maximal degradation and to determine if the hook effect is occurring.[6] |
Problem 2: Off-target effects or toxicity.
| Possible Cause | Troubleshooting Step |
| Binding of the ASGPR ligand to other receptors. | While ASGPR is liver-specific, some related C-type lectin receptors are present on other cell types like Kupffer cells.[12] Evaluate the specificity of your ligand through competitive binding assays with other potential receptors. |
| The target-binding moiety has off-target interactions. | Characterize the specificity of your target-binding ligand independently. |
| Cellular toxicity due to high degrader concentration. | Perform cell viability assays (e.g., MTT or LDH assay) to determine the cytotoxic concentration of your degrader. |
Quantitative Data
Table 1: Comparison of ASGPR Ligand Binding Affinities (KD)
| Compound ID | Ligand Type | ASGPR SPR Binding: KD (nM) | Increase in Affinity (X Fold vs. GalNAc) |
| GalNAc | Monosaccharide | 52,800 | 1 |
| Bicyclic Bridged Ketal | Synthetic Ligand | 1,650 | 32 |
| AVI-1 | Novel Monosaccharide | 720 | 73 |
| AVI-2 | Novel Monosaccharide | 210 | 251 |
| AVI-3 | Novel Monosaccharide | 24 | 2200 |
| Data sourced from Avilar Therapeutics presentation on ATACs.[1] |
Experimental Protocols
Protocol 1: Western Blot for Quantifying Protein Degradation
This protocol outlines the steps to measure the degradation of a target protein in cells treated with an ASGPR-targeted degrader.
Materials:
-
Cell culture reagents
-
ASGPR-targeted degrader compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[13]
-
Wash the membrane three times with TBST.[13]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.[13]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[13]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[13]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[13]
-
Protocol 2: ASGPR Competitive Binding Assay
This protocol is for evaluating the binding affinity of novel ligands to ASGPR.
Materials:
-
Recombinant human trimeric ASGR1 protein
-
Fluorophore-labeled reference ligand (e.g., Alexa-647 labeled tri-GalNAc)
-
Test compounds (unlabeled ligands)
-
Assay buffer
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization or TR-FRET
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add a fixed concentration of recombinant ASGR1 protein and the fluorophore-labeled reference ligand to each well.
-
-
Competition:
-
Add the serially diluted test compounds to the wells. Include a control with no test compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization or TR-FRET signal using a plate reader. The signal will decrease as the unlabeled test compound displaces the labeled reference ligand from ASGR1.
-
-
Data Analysis:
-
Plot the signal against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the binding of the labeled reference ligand. This value can be used to determine the binding affinity (Ki) of the test compound.
-
Visualizations
Caption: ASGPR-mediated protein degradation pathway.
Caption: Experimental workflow for developing ASGPR-targeted degraders.
Caption: Troubleshooting logic for low protein degradation.
References
- 1. avilar-tx.com [avilar-tx.com]
- 2. Targeted protein degradation: Emerging concepts and protein state-specific targeting principles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation systems to enhance Wnt signaling [elifesciences.org]
- 4. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Site-Specific Antibody–Ligand Conjugates Promote Asialoglycoprotein Receptor-Mediated Degradation of Extracellular Human PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avilar-tx.com [avilar-tx.com]
- 8. abzena.com [abzena.com]
- 9. Optimizing the stability of single-chain proteins by linker length and composition mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Addressing solubility issues with Tri-GalNAc(OAc)3-Perfluorophenyl in aqueous buffers
Welcome to the technical support center for Tri-GalNAc(OAc)3-Perfluorophenyl. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues in aqueous buffers, encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a triantennary N-acetylgalactosamine (Tri-GalNAc) ligand modified with a pentafluorophenyl (PFP) ester.[1] Its primary use is in the synthesis of molecules for targeted drug delivery and protein degradation, specifically for liver-targeting applications.[1][2][3] The Tri-GalNAc moiety binds to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells (hepatocytes), facilitating the uptake of the conjugated molecule.[2][4]
Q2: What are the advantages of using a pentafluorophenyl (PFP) ester for conjugation?
A2: PFP esters are highly efficient amine-reactive reagents used to form stable amide bonds with biomolecules, such as the lysine (B10760008) residues on proteins.[5][6] They are often preferred over other active esters, like N-hydroxysuccinimide (NHS) esters, because they are significantly more stable against spontaneous hydrolysis in aqueous buffers.[5][6][7][8] This increased stability leads to more efficient conjugation reactions and provides a wider range of viable reaction conditions.[5]
Q3: How should I store and handle this compound?
A3: This reagent is moisture-sensitive.[7][9][10] For long-term stability, it should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from atmospheric moisture.[1][7] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation on the product.[9][10] It is strongly recommended to prepare solutions of the PFP ester immediately before use and to avoid making stock solutions for long-term storage, as the ester can degrade over time.[7][9][10]
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[9][10][11] Due to its hydrophobic nature, it has poor solubility in purely aqueous buffers. The standard procedure is to first dissolve the compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution, which is then added to the aqueous reaction mixture.[9][10]
Troubleshooting Guide: Solubility and Reaction Issues
Q5: I observed a precipitate or an oily emulsion when I added the DMSO stock solution of this compound to my aqueous buffer. What should I do?
A5: This indicates that the compound is crashing out of the solution due to its low aqueous solubility. Here are several steps to troubleshoot this issue:
-
Reduce Final Co-solvent Concentration: The final concentration of the organic co-solvent (e.g., DMSO) in the reaction mixture should ideally be less than 10% to avoid both solubility issues and potential denaturation of protein targets.[5] Try preparing a more concentrated stock solution so that a smaller volume is needed.
-
Optimize Addition and Mixing: Add the stock solution to the aqueous buffer very slowly, drop-by-drop, while the buffer is being vigorously stirred or vortexed.[7] This can help the hydrophobic compound disperse before it has a chance to aggregate and precipitate.
-
Adjust Buffer Composition: While less common, altering the buffer composition may help. However, ensure the buffer is free of primary amines (e.g., Tris, glycine) which would compete in the reaction.[9][10] Suitable buffers include phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers.[5]
-
Consider Alternative Co-solvents: If DMSO continues to cause issues, anhydrous DMF is a common alternative.[10] In some applications, other water-miscible organic solvents might be compatible, but their effect on the target biomolecule must be considered.
Q6: My conjugation reaction has low or no yield. What are the possible causes?
A6: Low conjugation efficiency can stem from several factors:
-
Hydrolysis of the PFP Ester: The PFP ester can be hydrolyzed by water, rendering it inactive.[7] This competing reaction is accelerated at higher pH. Ensure your reaction pH is within the optimal range of 7.2-8.5.[7] Do not use stock solutions of the PFP ester that were prepared and stored.[9]
-
Inactive Biomolecule: Ensure the amine groups on your target protein or molecule are available and not blocked.
-
Competing Nucleophiles: The presence of primary amine-containing species (e.g., Tris buffer) in your reaction will compete with the target molecule for the PFP ester, reducing your yield.[5][9] Perform a buffer exchange into an amine-free buffer like PBS if necessary.[5]
-
Insufficient Mixing: If the PFP ester is not well-dispersed in the aqueous reaction mixture, the reaction will be inefficient.[7] As described in Q5, ensure thorough mixing during the addition of the reagent.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉₉H₁₅₁F₅N₁₀O₄₄ | [11] |
| Molecular Weight | 2280.29 g/mol | [11] |
| Appearance | Light yellow to yellow oil | [11] |
| Solubility | Soluble in DMSO | [11][12] |
| Storage | -20°C or -80°C, under nitrogen, with desiccant | [1][9] |
Table 2: Recommended Reaction Conditions for PFP Ester Conjugation
| Parameter | Recommended Condition | Rationale | Source(s) |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity with minimizing PFP ester hydrolysis. | [7] |
| Reaction Buffer | Amine-free (e.g., PBS, HEPES, Bicarbonate) | Prevents competition from buffer nucleophiles. | [5][9] |
| Organic Co-solvent | < 10% of final reaction volume | Prevents precipitation and protein denaturation. | [5] |
| Reaction Time | 1-4 hours at room temperature, or overnight at 4°C | Allows for sufficient reaction completion. | [5] |
| Molar Excess | 5- to 15-fold molar excess of PFP ester to protein | A typical starting point to drive the reaction. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound to room temperature before opening.
-
Weigh the desired amount of the reagent in a microfuge tube.
-
Add a minimal volume of anhydrous DMSO (or DMF) to dissolve the reagent completely. For example, dissolve 1 mg of the PFP ester in 50-100 µL of solvent.
-
Vortex briefly to ensure the solution is homogeneous.
-
Proceed immediately to the conjugation protocol. Do not store this solution.[9][10]
Protocol 2: General Protocol for Conjugation to an Amine-Containing Protein
-
Prepare the Protein Solution: Dissolve the protein (or other biomolecule) in an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 2–10 mg/mL.[5] If the protein was stored in a buffer containing primary amines, perform a buffer exchange using a desalting column.[5]
-
Initiate Conjugation: While gently stirring the protein solution, add the desired molar excess of the freshly prepared PFP ester stock solution (from Protocol 1) in a dropwise manner.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[5] Gentle agitation can improve efficiency.
-
Purify: Proceed to purification to remove unreacted PFP ester and byproducts.
Protocol 3: Purification of the Conjugate
-
Buffer Exchange: The most common method to remove small molecules like unreacted PFP ester and pentafluorophenol (B44920) byproduct is buffer exchange.
-
Desalting Column: Use a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the desired final storage buffer.[5]
-
Dialysis: For larger volumes, dialysis against the desired buffer is also an effective method.[9]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. This compound - CD Bioparticles [cd-bioparticles.net]
- 12. Tri-GalNAc(OAc)3 - CD Bioparticles [cd-bioparticles.net]
Validation & Comparative
A Head-to-Head Comparison of Tri-GalNAc(OAc)3-Perfluorophenyl and NHS Ester Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical decision in the synthesis of targeted therapeutics and research tools. This guide provides an objective comparison of Tri-GalNAc(OAc)3-Perfluorophenyl (PFP) and N-hydroxysuccinimide (NHS) ester linkers, focusing on their performance in bioconjugation reactions. The information presented is supported by experimental data from studies on analogous reactive esters to provide a clear understanding of their respective advantages and disadvantages.
The strategic attachment of targeting ligands, such as the trivalent N-acetylgalactosamine (Tri-GalNAc) moiety for hepatocyte-specific delivery, to biologics is paramount for enhancing therapeutic efficacy and minimizing off-target effects. The selection of the appropriate activated ester for coupling to amine residues on proteins, such as antibodies, directly impacts conjugation efficiency, product homogeneity, and overall yield. This comparison focuses on two prominent amine-reactive functionalities: the perfluorophenyl (PFP) ester and the N-hydroxysuccinimide (NHS) ester, when appended to a Tri-GalNAc(OAc)3 core.
Executive Summary of Performance
Pentafluorophenyl esters have emerged as a superior alternative to the more traditional NHS esters for amine acylation, primarily due to their enhanced stability and reactivity profile. PFP esters exhibit greater resistance to hydrolysis in aqueous media and demonstrate faster reaction kinetics with primary amines.[1] This translates to more efficient and reproducible conjugation reactions, particularly when working with valuable or limited quantities of biomolecules.
| Feature | This compound Ester | Tri-GalNAc-NHS Ester |
| Reactivity towards Amines | Higher | Lower |
| Stability in Aqueous Buffer | Higher | Lower |
| Susceptibility to Hydrolysis | Lower | Higher |
| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 |
| Side Reactions | Minimal reported | Susceptible to hydrolysis; potential for ring-opening of the succinimide (B58015) ring.[1] |
| Reaction Byproducts | Pentafluorophenol | N-hydroxysuccinimide |
Chemical Reactivity and Stability: A Deeper Dive
The primary advantage of the PFP ester lies in the electron-withdrawing nature of the pentafluorophenyl group, which renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a better leaving group compared to NHS.[1] This inherent chemical property leads to two key performance benefits:
-
Enhanced Stability Towards Hydrolysis: A significant drawback of NHS esters is their propensity to hydrolyze in aqueous solutions, a competing reaction that deactivates the linker and reduces the overall efficiency of the desired conjugation.[1] PFP esters, in contrast, are markedly more resistant to spontaneous hydrolysis, leading to more reliable and reproducible outcomes.[1]
-
Faster Aminolysis Kinetics: Kinetic studies on model systems have demonstrated the superior reactivity of PFP esters in the desired reaction with amines (aminolysis). In a comparative study, the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) was found to be significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate).
The stability of NHS esters is highly pH-dependent, with the half-life decreasing significantly as the pH increases above 7.[2][] For instance, at pH 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes.[4] This rapid hydrolysis necessitates careful control of reaction conditions and can lead to lower conjugation yields.
Experimental Data: A Comparative Overview
Table 1: Comparative Performance Metrics
| Parameter | This compound Ester | Tri-GalNAc-NHS Ester | Reference |
| Pseudo-first-order rate constant (k') for aminolysis | Expected to be higher (e.g., ~2.46 x 10⁻¹ s⁻¹ for a model system) | Lower (e.g., ~3.49 x 10⁻³ s⁻¹ for a model system) | [5] |
| Half-life in aqueous buffer (pH 8.0) | Longer | Shorter (can be in the order of minutes) | [] |
| Conjugation Efficiency (at equimolar ratios) | Higher | Lower | [1] |
| Required Molar Excess of Linker | Lower | Higher | [1] |
Experimental Protocols
To provide a framework for a direct comparison, the following experimental protocols outline the conjugation of a Tri-GalNAc activated ester to a model antibody, such as a human IgG.
Materials
-
Human IgG antibody (in amine-free buffer, e.g., PBS, pH 7.4)
-
This compound ester
-
Tri-GalNAc-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Zeba™ Spin Desalting Columns) for purification
-
UV-Vis Spectrophotometer
Protocol 1: Antibody Conjugation with this compound Ester
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 2 mg/mL in the Reaction Buffer.
-
Linker Preparation: Immediately before use, dissolve the Tri-GalNAc(OAc)3-PFP ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10-fold molar excess of the PFP ester solution to the antibody solution with gentle vortexing.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to terminate the reaction. Incubate for 15 minutes.
-
Purification: Purify the antibody-Tri-GalNAc conjugate using a size-exclusion chromatography column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the Degree of Labeling (DOL) by UV-Vis spectrophotometry.
Protocol 2: Antibody Conjugation with Tri-GalNAc-NHS Ester
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 2 mg/mL in the Reaction Buffer.
-
Linker Preparation: Immediately before use, dissolve the Tri-GalNAc-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 20-fold molar excess of the NHS ester solution to the antibody solution with gentle vortexing. A higher excess is recommended to compensate for hydrolysis.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to terminate the reaction. Incubate for 15 minutes.
-
Purification: Purify the antibody-Tri-GalNAc conjugate using a size-exclusion chromatography column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the Degree of Labeling (DOL) by UV-Vis spectrophotometry.
Visualizing the Processes
To better understand the chemical reactions and experimental workflows, the following diagrams are provided.
Caption: Reaction pathways for PFP and NHS esters with primary amines.
Caption: A generalized workflow for antibody conjugation experiments.
Conclusion and Recommendations
The evidence strongly supports the use of this compound esters over their NHS ester counterparts for amine-reactive bioconjugation. The enhanced stability towards hydrolysis and greater reactivity towards aminolysis offered by PFP esters translate to more efficient reactions, higher yields, and improved reproducibility.[1] For researchers and drug development professionals seeking to optimize their conjugation protocols, particularly when dealing with sensitive or costly biomolecules, the adoption of PFP ester chemistry represents a significant step towards achieving more robust and reliable results. While NHS esters remain a viable option, their use requires more stringent control over reaction conditions to mitigate the competing hydrolysis reaction.
References
A Comparative Guide to Tri-GalNAc LYTACs and PROTACs for Extracellular Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. Two prominent technologies at the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs) and Lysosome-Targeting Chimeras (LYTACs). While both aim to eliminate specific proteins, they operate through distinct cellular machinery and are tailored for different target localizations. This guide provides an in-depth comparison of Tri-GalNAc LYTACs and PROTACs, focusing on their efficacy for extracellular and membrane-bound proteins, supported by quantitative data and detailed experimental protocols.
At a Glance: Key Differences
| Feature | Tri-GalNAc LYTACs | PROTACs |
| Target Protein Location | Extracellular and membrane-bound proteins | Primarily intracellular proteins |
| Degradation Pathway | Lysosomal degradation | Ubiquitin-proteasome system (UPS) |
| Cellular Machinery | Asialoglycoprotein receptor (ASGPR) | E3 ubiquitin ligases (e.g., VHL, CRBN) |
| Mechanism of Action | Formation of a ternary complex between the target protein, LYTAC, and a lysosome-shuttling receptor on the cell surface, leading to endocytosis and lysosomal degradation. | Formation of a ternary complex between the target protein, PROTAC, and an E3 ligase, leading to ubiquitination and subsequent degradation by the proteasome. |
Mechanism of Action
Tri-GalNAc LYTACs: Hijacking the Lysosomal Pathway
Tri-GalNAc LYTACs are bifunctional molecules designed to degrade extracellular and membrane-associated proteins. One end of the LYTAC binds to the protein of interest (POI), while the other end features a triantennary N-acetylgalactosamine (Tri-GalNAc) motif. This motif is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.
The binding of the Tri-GalNAc LYTAC to both the POI and ASGPR forms a ternary complex on the cell surface. This complex is then internalized into the cell through endocytosis. The vesicle traffics to the lysosome, where the acidic environment and potent hydrolases lead to the degradation of the target protein.
PROTACs: Leveraging the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that eliminate intracellular proteins by coopting the cell's own protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase (such as von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker connecting the two.
By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome, a large protein complex that breaks down unwanted proteins into smaller peptides. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Efficacy Data
The efficacy of protein degraders is typically quantified by two key parameters:
-
DC50: The concentration of the degrader required to achieve 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable.
Below is a summary of representative efficacy data for Tri-GalNAc LYTACs and PROTACs. It is important to note that a direct comparison for the same extracellular protein is not feasible, as PROTACs are designed for intracellular targets. The PROTAC data presented here is for a well-characterized intracellular protein to illustrate its high potency in its intended setting.
Tri-GalNAc LYTAC Efficacy Data
| LYTAC Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Ctx-GalNAc | EGFR | HEP3B | ~1 nM | >90% | [1][2][3] |
| PIP-GalNAc | Integrins | HEPG2 | Not Reported | Significant degradation at 100 nM | [1][2][3] |
PROTAC Efficacy Data (for an intracellular target)
| PROTAC Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |
| MZ1 | BRD4 | HeLa | < 100 nM | >95% | [4][5] |
| dBET6 | BRD4 | HEK293T | 6 nM | 97% | |
| ARV-771 | BRD2/3/4 | CRPC | < 5 nM | Not Reported | [4] |
Experimental Protocols
Accurate assessment of protein degradation is crucial for evaluating the efficacy of LYTACs and PROTACs. Western blotting is a widely used technique for quantifying changes in protein levels.
General Experimental Workflow for Protein Degradation Assay
Detailed Protocol for Western Blot Analysis of Protein Degradation
1. Cell Culture and Treatment:
-
Seed the appropriate cell line in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the LYTAC or PROTAC compound in cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing the degrader or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
2. Cell Lysis:
-
After incubation, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[6]
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.[7]
4. SDS-PAGE and Protein Transfer:
-
Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[6]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST for 5-10 minutes each.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[7]
-
Capture the chemiluminescent signal using an imaging system.[6]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[7]
-
Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
Conclusion
Tri-GalNAc LYTACs and PROTACs are powerful and distinct technologies for targeted protein degradation. Tri-GalNAc LYTACs offer a promising strategy for degrading extracellular and membrane-bound proteins, particularly with liver-specific targeting, a space largely inaccessible to PROTACs.[8][9] Conversely, PROTACs have demonstrated exceptional potency for a wide range of intracellular targets. The choice between these technologies is fundamentally dictated by the subcellular localization of the protein of interest. As research in TPD continues to advance, both LYTACs and PROTACs are poised to become invaluable tools in the development of novel therapeutics for a wide array of diseases.
References
- 1. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Strategies for Degradation of Key Transmembrane Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation – ScienceOpen [scienceopen.com]
Validating ASGPR Engagement: A Comparative Guide to In Vitro Assays for Tri-GalNAc Conjugates
For researchers, scientists, and drug development professionals, the effective engagement of the asialoglycoprotein receptor (ASGPR) by triantennary N-acetylgalactosamine (Tri-GalNAc) conjugates is a critical determinant of successful liver-targeted therapies. This guide provides a comparative overview of in vitro methods to validate this interaction, supported by experimental data and detailed protocols to aid in the design and interpretation of key studies.
The ASGPR, a C-type lectin predominantly expressed on the surface of hepatocytes, plays a pivotal role in the clearance of glycoproteins from circulation.[1] This receptor's high affinity for terminal galactose and GalNAc residues has been widely exploited for the targeted delivery of a variety of therapeutic modalities to the liver, including small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and antibody-drug conjugates.[2][3] The trivalent arrangement of GalNAc in Tri-GalNAc conjugates has been shown to exhibit the highest affinity for ASGPR, making it a preferred ligand for hepatocyte-specific targeting.[2]
This guide will delve into the essential in vitro assays used to confirm and quantify the engagement of Tri-GalNAc conjugates with ASGPR, covering binding affinity, cellular uptake, and downstream functional effects such as protein degradation.
Comparative Performance of Tri-GalNAc Conjugates
The efficacy of Tri-GalNAc conjugates can vary depending on factors such as the nature of the conjugated cargo, the linker chemistry, and the specific assay conditions. The following tables summarize quantitative data from various studies to provide a comparative perspective on their performance in vitro.
| Conjugate | Assay Type | Cell Line | Key Parameter | Value | Reference |
| Tri-GalNAc-biotin + NeutrAvidin-650 | Cellular Uptake | HepG2 | Fluorescence | Time-dependent ↑ | [4][5] |
| Antibody-Tri-GalNAc Conjugate | Binding Assay | - | Hook Effect | Observed | [6] |
| PIP-GalNAc LYTAC | Cell Proliferation | HepG2 | Proliferation | ↓ > PIP alone | [7] |
| Peptide 5S-ctx (LYTAC) | EGFR Clearance | HepG2 | MFI | > Tri-GalNAc-ctx | [8][9] |
| Tri-GalNAc-Docetaxel | Binding Affinity | - | Kd | Nanomolar range | [10] |
| Alexa-647 fluorophore-labelled tri-GalNAc | Biochemical Competition | - | IC50 | 2.5 nM - 100 µM | [11] |
Table 1: Comparative in vitro performance of various Tri-GalNAc conjugates. This table highlights the diverse applications and observed efficacy of different Tri-GalNAc constructs in engaging ASGPR.
Key In Vitro Validation Assays
A multi-faceted approach is essential to thoroughly validate ASGPR engagement. Key assays include:
-
Binding Assays: These assays directly measure the interaction between the Tri-GalNAc conjugate and ASGPR.
-
Cellular Uptake and Internalization Assays: These experiments confirm that binding to ASGPR leads to the internalization of the conjugate into hepatocytes.
-
Competitive Inhibition Assays: To demonstrate specificity, these assays show that the uptake of the Tri-GalNAc conjugate can be blocked by an excess of free GalNAc or other known ASGPR ligands like asialofetuin (ASF).[7]
-
Functional Assays: These assays measure the biological consequence of ASGPR engagement, such as the degradation of a target protein in the case of lysosome-targeting chimeras (LYTACs).[7][8]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
ASGPR Binding Assay (ELISA-based)
This protocol is adapted from methodologies used to assess the binding of ligands to immobilized ASGPR.[12][13]
-
Materials:
-
High-binding 96-well microplate
-
Purified recombinant ASGPR
-
Tri-GalNAc conjugate of interest (biotinylated for detection)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
-
Procedure:
-
Coat the microplate wells with purified ASGPR overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the wells three times.
-
Add serial dilutions of the biotinylated Tri-GalNAc conjugate to the wells and incubate for 1-2 hours at room temperature.
-
Wash the wells three times.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the wells five times.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
Cellular Uptake Assay (Flow Cytometry)
This protocol is based on studies evaluating the internalization of fluorescently labeled conjugates.[8][9]
-
Materials:
-
HepG2 cells (or other ASGPR-expressing cell line)
-
Fluorescently labeled Tri-GalNAc conjugate
-
Cell culture medium
-
Trypsin-EDTA
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
-
-
Procedure:
-
Seed HepG2 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled Tri-GalNAc conjugate at the desired concentration for various time points (e.g., 1, 4, 8, 24 hours).
-
For a negative control, use an ASGPR-negative cell line like HeLa cells.[8][9]
-
For competitive inhibition, co-incubate cells with the conjugate and an excess of free Tri-GalNAc or asialofetuin.
-
After incubation, wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA and resuspend in FACS buffer.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI), which corresponds to the amount of internalized conjugate.
-
ASGPR-Mediated Protein Degradation Assay (Western Blot)
This protocol is relevant for Tri-GalNAc conjugates designed as LYTACs to degrade extracellular or membrane proteins.[8][9]
-
Materials:
-
HepG2 cells
-
Tri-GalNAc conjugate (e.g., targeting EGFR)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against the target protein (e.g., anti-EGFR)
-
Primary antibody against a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed HepG2 cells and treat with the Tri-GalNAc-LYTAC conjugate for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
-
Visualizing the Pathway and Process
To better understand the mechanisms and workflows involved in validating ASGPR engagement, the following diagrams are provided.
Caption: ASGPR-mediated endocytosis pathway for Tri-GalNAc conjugates.
Caption: Workflow for in vitro validation of ASGPR engagement.
References
- 1. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GalNAc Conjugates for Hepatic Targeted Delivery of siRNA - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Site-Specific Antibody-Ligand Conjugates Promote Asialoglycoprotein Receptor-Mediated Degradation of Extracellular Human PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05606J [pubs.rsc.org]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. Development of novel high-throughput biochemical competition assays to identify ligands of human asialoglycoprotein receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Figure 2: [Binding assay of asialo-orosomucoid (ASOR)...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. eaglebio.com [eaglebio.com]
A Comparative Guide to Site-Specific Conjugation of Tri-GalNAc Ligands on Antibodies
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutic antibodies to specific cell types is a rapidly advancing field in drug development. One promising strategy involves the conjugation of Tri-GalNAc (triantennary N-acetylgalactosamine) ligands to antibodies, which facilitates high-affinity binding to the asialoglycoprotein receptor (ASGPR) predominantly expressed on hepatocytes. This approach enables the targeted delivery of antibody-based therapeutics to the liver for the treatment of various diseases. This guide provides a comparative analysis of common site-specific conjugation methods for attaching Tri-GalNAc ligands to antibodies, supported by experimental data and detailed protocols for characterization.
Conjugation Methodologies: A Comparative Overview
Site-specific conjugation of Tri-GalNAc ligands to antibodies is crucial for producing homogeneous and well-defined antibody-ligand conjugates with predictable in vivo behavior. The choice of conjugation strategy can significantly impact conjugation efficiency, product purity, and the overall performance of the conjugate. Here, we compare two primary approaches: chemical conjugation and enzymatic conjugation.
Chemical Conjugation
Chemical conjugation methods typically involve the reaction of a chemically activated Tri-GalNAc ligand with specific amino acid residues on the antibody, such as lysine (B10760008) or cysteine. One common approach is the use of N-hydroxysuccinimide (NHS) esters, which react with the primary amines of lysine residues.
While effective, traditional lysine-based conjugation can result in a heterogeneous mixture of products with varying numbers of ligands attached at different positions. To achieve site-specificity, engineered antibodies with strategically placed reactive handles are often employed.
Enzymatic Conjugation
Enzymatic methods offer a high degree of specificity and control over the conjugation site. Sortase A, a transpeptidase from Staphylococcus aureus, is a powerful tool for site-specific antibody modification.[1] This enzyme recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between threonine and glycine, subsequently ligating a substrate containing an N-terminal oligo-glycine motif.[2] This allows for the precise attachment of a Tri-GalNAc ligand to a predetermined site on the antibody.[2][3]
Another enzymatic approach involves the use of microbial transglutaminase (MTGase), which catalyzes the formation of an isopeptide bond between a glutamine residue and a primary amine.
Table 1: Comparison of Tri-GalNAc Conjugation Methodologies
| Feature | Chemical Conjugation (Site-Specific) | Enzymatic Conjugation (Sortase A) |
| Principle | Covalent linkage to engineered reactive sites (e.g., unnatural amino acids, specific cysteine residues). | Enzyme-catalyzed ligation at a specific recognition sequence (LPETG).[2] |
| Specificity | High, dependent on the placement of the reactive handle. | Very high, determined by the enzyme's recognition motif.[1] |
| Reaction Conditions | Can be harsh, potentially affecting antibody integrity. | Mild, physiological conditions, preserving protein structure.[1] |
| Conjugation Efficiency | Variable, dependent on the reactivity of the chemical groups. | Generally high, often exceeding 90%.[1] |
| Product Homogeneity | Can be high with precise control over reactive sites. | Very high, leading to a well-defined drug-to-antibody ratio (DAR).[3] |
| Scalability | Generally scalable for industrial production. | Can be challenging to scale up due to enzyme production and cost. |
Analytical Characterization of Tri-GalNAc Antibody Conjugates
Thorough analytical characterization is essential to ensure the quality, consistency, and efficacy of Tri-GalNAc antibody conjugates. The primary goals are to determine the drug-to-antibody ratio (DAR), confirm the site of conjugation, and assess the purity and homogeneity of the product.
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR and assessing the heterogeneity of antibody conjugates.[4][5] The separation is based on the hydrophobicity of the molecules. The addition of each Tri-GalNAc ligand increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated ligands.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the detailed characterization of antibody conjugates.[6] It can be used to determine the precise mass of the intact conjugate, confirming the number of attached ligands. Furthermore, peptide mapping following enzymatic digestion can pinpoint the exact site of conjugation.[7]
Table 2: Comparison of Analytical Techniques for Tri-GalNAc Antibody Conjugate Analysis
| Technique | Information Provided | Advantages | Limitations |
| HIC-HPLC | Drug-to-Antibody Ratio (DAR), Purity, Heterogeneity | Robust, reproducible, provides quantitative information on different species.[4] | May not be suitable for all conjugate types; peak identification can be challenging without standards. |
| Mass Spectrometry (MS) | Precise mass of conjugate, confirmation of DAR, identification of conjugation site | High sensitivity and specificity, provides detailed structural information.[6] | Can be complex to interpret for heterogeneous samples; requires specialized instrumentation. |
| RP-HPLC | Orthogonal method for DAR determination of reduced and dissociated heavy and light chains.[5] | Provides an alternative separation mechanism to HIC. | Involves denaturing conditions which may not be suitable for all analyses. |
In Vivo Performance of Site-Specific Tri-GalNAc Antibody Conjugates
The ultimate goal of conjugating Tri-GalNAc ligands to antibodies is to enhance their therapeutic efficacy through targeted delivery. Site-specific conjugation has been shown to improve the in vivo pharmacokinetics and efficacy of these conjugates.
A study comparing a randomly conjugated Tri-GalNAc antibody with site-specifically conjugated counterparts demonstrated that site-specific conjugation significantly improves the pharmacokinetic profile.[8] The site-specifically conjugated antibodies showed a longer plasma half-life compared to the randomly conjugated version.[8]
Table 3: In Vivo Performance of a Site-Specifically Conjugated Tri-GalNAc Antibody (Cetuximab) [8]
| Conjugate | Conjugation Site | Relative Plasma Concentration (72h post-injection) |
| Ctx-(tri-GalNAc)₁₀ (Random) | Lysine residues | ~20% of unmodified Ctx |
| Ctx-CH1-(tri-GalNAc)₁ | CH1 domain | ~60% of unmodified Ctx |
| Ctx-C-term-(tri-GalNAc)₁ | C-terminus | ~80% of unmodified Ctx |
Data is presented as a ratio of the concentration of the conjugated antibody to the unmodified antibody at 72 hours post-injection.
This data suggests that the location of the Tri-GalNAc ligand can influence the clearance rate of the antibody conjugate, with C-terminal conjugation showing the most favorable pharmacokinetic profile in this study.[8]
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Analysis
This protocol is a general guideline for the analysis of Tri-GalNAc antibody conjugates.
-
Instrumentation: A biocompatible HPLC system with a UV detector.
-
Column: A HIC column suitable for antibody separations (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the antibody conjugate to 1 mg/mL in Mobile Phase A.
-
Data Analysis: The different DAR species will elute as separate peaks. The average DAR can be calculated from the peak areas of the different species.[4][5]
Mass Spectrometry for Conjugation Site Analysis
This protocol outlines a general workflow for identifying the conjugation site using peptide mapping.
-
Sample Preparation:
-
Denature the Tri-GalNAc antibody conjugate in a buffer containing a denaturant (e.g., urea).
-
Reduce the disulfide bonds using a reducing agent (e.g., DTT).
-
Alkylate the free cysteines with an alkylating agent (e.g., iodoacetamide).
-
Digest the antibody into smaller peptides using a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Separate the peptides using a reverse-phase HPLC column.
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the MS/MS data against the antibody sequence to identify the peptides.
-
Identify the peptide containing the Tri-GalNAc modification. The MS/MS fragmentation pattern will confirm the exact amino acid residue to which the ligand is attached.[7]
-
Visualizations
Caption: Experimental workflow for Tri-GalNAc antibody conjugation and analysis.
Caption: Targeted delivery of Tri-GalNAc antibody conjugates to hepatocytes.
References
- 1. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sortase A Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Impact of Valency on GalNAc Cluster Binding to the Asialoglycoprotein Receptor (ASGPR): A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between synthetic ligands and their cellular targets is paramount. In the realm of targeted drug delivery to hepatocytes, the asialoglycoprotein receptor (ASGPR) has emerged as a key player, with N-acetylgalactosamine (GalNAc) clusters being the ligands of choice. This guide provides a comparative analysis of how the valency of these GalNAc clusters significantly influences their binding affinity to ASGPR, supported by experimental data and detailed protocols.
The principle of multivalency, where multiple ligand molecules on a single scaffold bind to multiple receptor subunits simultaneously, dramatically enhances the overall binding strength, or avidity. This "cluster effect" is particularly pronounced in the interaction between GalNAc clusters and the trimeric ASGPR expressed on the surface of hepatocytes.[1][2]
Data Presentation: A Quantitative Look at Valency and Binding Affinity
The binding affinity of GalNAc clusters to ASGPR increases significantly with the number of GalNAc moieties. This enhancement is not merely additive but synergistic, resulting in a logarithmic increase in affinity with each added GalNAc unit. The following table summarizes the dissociation constants (Kd) and IC50 values for GalNAc clusters of varying valencies from different studies. A lower Kd or IC50 value indicates a higher binding affinity.
| Valency | Ligand Type | Reported Kd | Reported IC50 | Reference |
| Monovalent | GalNAc | ~1 mM (1 x 10⁻³ M) | - | [1] |
| GalNAc | 40.4 ± 9.5 µM | - | [3] | |
| GalNAc | 19.6 ± 9.8 nM | - | [4] | |
| Divalent | GalNAc Cluster | ~1 µM (1 x 10⁻⁶ M) | - | [1] |
| GalNAc Cluster | 1.3 ± 1.1 nM | - | [4] | |
| Trivalent | GalNAc Cluster | ~5 nM (5 x 10⁻⁹ M) | - | [1][5] |
| GalNAc Cluster | 0.7 ± 0.2 nM | - | [4] | |
| Tetravalent | GalNAc Cluster | ~1 nM (1 x 10⁻⁹ M) | - | [1][5] |
Visualizing the Valency-Avidity Relationship
The enhanced binding of multivalent GalNAc clusters to the trimeric ASGPR can be conceptualized as a cooperative interaction. The following diagram illustrates how increasing the valency of the GalNAc ligand leads to a more stable and higher avidity interaction with the receptor complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]
- 5. researchgate.net [researchgate.net]
Quantifying Protein Degradation: A Comparative Guide to Tri-GalNAc LYTACs and Alternative Technologies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tri-GalNAc Lysosome-Targeting Chimeras (LYTACs) with alternative protein degradation technologies, supported by experimental data and detailed protocols. We delve into the mechanisms, quantitative performance, and experimental workflows to assist in the selection of the most suitable technology for your research needs.
The field of targeted protein degradation (TPD) is rapidly advancing, offering novel therapeutic strategies for a wide range of diseases. Tri-GalNAc LYTACs have emerged as a promising modality for the degradation of extracellular and membrane-bound proteins, particularly with liver-specific targeting. This guide will compare this technology with two other major classes of protein degraders: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
A Comparative Overview of Protein Degradation Technologies
Tri-GalNAc LYTACs, PROTACs, and molecular glues utilize distinct cellular machinery to achieve protein degradation.
-
Tri-GalNAc LYTACs: These bifunctional molecules consist of a ligand that binds to the target protein and a tri-antennary N-acetylgalactosamine (Tri-GalNAc) moiety that engages the asialoglycoprotein receptor (ASGPR) on hepatocytes.[1][2][3] This interaction triggers receptor-mediated endocytosis, leading to the trafficking of the LYTAC-protein complex to the lysosome for degradation.[4][5] This mechanism makes Tri-GalNAc LYTACs particularly suited for degrading extracellular and membrane proteins with liver-specific targeting.[1][2][3]
-
PROTACs: These are also bifunctional molecules, but they work by hijacking the ubiquitin-proteasome system (UPS).[6][7][8] One end of the PROTAC binds to the target protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[7][8] PROTACs are primarily used for degrading intracellular proteins.[8][9]
-
Molecular Glues: These are small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and subsequent proteasomal degradation.[10][11][12] Unlike PROTACs, molecular glues do not have distinct domains for binding the target and the E3 ligase but rather act as a "glue" to bring them together.[10][11]
Quantitative Performance Comparison
Direct quantitative comparison of different degradation technologies is challenging due to the variability in experimental conditions across different studies (e.g., cell lines, specific degrader molecules, treatment times). However, we can compile and compare reported degradation efficiencies (DC50 and Dmax values) for common targets like the Epidermal Growth Factor Receptor (EGFR) and integrins.
DC50 represents the concentration of the degrader required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of degradation observed.
Table 1: Quantitative Comparison of EGFR Degradation
| Technology | Degrader Example | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| Tri-GalNAc LYTAC | Ctx-GalNAc | EGFR | HEP3B | ~10 | >80 | [13] |
| PROTAC | PROTAC EGFR degrader 6 | EGFR (Del19) | HCC827 | 45.2 | 87 | [14] |
| PROTAC | PROTAC EGFR degrader 2 | EGFR | - | 36.51 | Not Reported | [15][16] |
| PROTAC | HJM-561 | EGFR (Del19/T790M/C797S) | - | 9.2 | Not Reported | [17][18] |
| PROTAC | MS39 | EGFR (exon 19 deletion) | HCC-827 | 5.0 | Not Reported | [18] |
| PROTAC | C6 | EGFR (L858R/T790M/C797S) | H1975-TM | 10.2 | >95 | [18] |
| Molecular Glue | CDDO-Me | EGFR | MDA-MB-231 | Not Reported | Not Reported | [10][11] |
Table 2: Quantitative Comparison of Integrin Degradation
| Technology | Degrader Example | Target | Cell Line | Degradation (%) | Conditions | Citation |
| Tri-GalNAc LYTAC | PIP-GalNAc | Integrins | HEPG2 | ~50-70 | 100 nM, 44h | [19] |
| PROTAC | c(RGDyK)-Tz activated TCO-ARV-771 | BRD4 (integrin-targeted delivery) | HeLa | Not directly quantified for integrin | - | [20] |
| Integrin Targeting Chimera (ITAC) | Ctx-cRGD | EGFR (integrin-mediated degradation) | HeLa | ~80 | 10 nM | [21][22] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding and applying these technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Emerging protein degradation strategies: expanding the scope to extracellular and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Concepts of Targeted Protein Degrader Technologies via Lysosomal Pathways | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis Targeting Chimeras (PROTACs): A Perspective on Integral Membrane Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of a molecular glue for EGFR degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PROTAC EGFR degrader 2 - Immunomart [immunomart.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Bioorthogonal PROTAC Prodrugs Enabled by On-Target Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development of Integrin Targeting Chimeras (ITACs) for the Lysosomal Degradation of Extracellular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LYTAC Linker Chemistries: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic design of Lysosome-Targeting Chimeras (LYTACs) is paramount for achieving potent and selective degradation of extracellular and membrane-bound proteins. A critical component of this design is the chemical linker that connects the target-binding moiety to the lysosome-targeting ligand. This guide provides an objective comparison of different LYTAC linker chemistries, supported by experimental data, to inform the rational design of next-generation protein degraders.
LYTACs are bifunctional molecules that hijack the endosomal-lysosomal pathway to degrade proteins of interest (POIs). They consist of a ligand that binds to a POI and another ligand that engages a lysosome-shuttling receptor, such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR) or the asialoglycoprotein receptor (ASGPR). The linker connecting these two components is not merely a spacer but plays a crucial role in the efficacy, selectivity, and physicochemical properties of the LYTAC.[] The composition, length, and flexibility of the linker can significantly impact the formation of a productive ternary complex between the POI, the LYTAC, and the lysosome-shuttling receptor, ultimately influencing the efficiency of protein degradation.
This guide will delve into a head-to-head comparison of various linker types used in LYTACs, focusing on their impact on degradation performance.
Quantitative Comparison of Linker Performance
The efficacy of a LYTAC is typically quantified by its ability to reduce the levels of the target protein. This is often measured by Western blotting and quantified as a percentage of degradation compared to a control. While half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values are standard metrics for intracellular degraders like PROTACs, they are still emerging for LYTACs. The following tables summarize available quantitative data from studies comparing different LYTAC linker chemistries.
| Target Protein | Linker Type / Chemistry | Linker Length Variation | Degradation Efficacy | Cell Line | Reference |
| HER2 | DNA Aptamer | 23 bp (Original) | ~50% degradation at 500 nM | SKBR3 | [2][3] |
| HER2 | DNA Aptamer | 28 bp (+5 bp) | Enhanced degradation vs. original | SKBR3 | [2][3] |
| HER2 | DNA Aptamer | 33 bp (+10 bp) | Reduced degradation vs. original | SKBR3 | [2][3] |
| HER2 | DNA Aptamer | 38 bp (+15 bp) | Reduced degradation vs. original | SKBR3 | [2][3] |
| EGFR | M6Pn-polypeptide | Short vs. Long | >70% degradation for both at 100 nM | HeLa | [4][5] |
| Integrins | Peptide-GalNAc | Not Applicable | Significant degradation at 100 nM | HEPG2 | [6][7] |
Signaling Pathways and Experimental Workflows
To better understand the processes involved in LYTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of LYTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation Assessment
This protocol is a standard method to quantify the amount of a target protein in cells following LYTAC treatment.[3][5][8]
a. Cell Culture and Treatment:
-
Seed cells (e.g., SKBR3, HeLa, HEPG2) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the LYTACs for a specified time (e.g., 24, 48 hours). Include a vehicle control (e.g., PBS, DMSO).
b. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.[8]
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.[8]
d. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
e. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
f. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
Cell Viability Assay (CCK-8 or MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability after LYTAC treatment.[8]
a. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[8][10]
b. LYTAC Treatment:
-
Treat the cells with a range of LYTAC concentrations for the desired duration (e.g., 48 or 72 hours).
c. Reagent Addition:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well.[8]
-
Incubate the plate for 1-4 hours at 37°C.
d. Absorbance Measurement:
-
Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[8]
e. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion and Future Directions
The design of the linker is a multifaceted challenge that is paramount to the success of a LYTAC therapeutic. As the compiled data suggests, linker chemistry and length can have a dramatic impact on degradation efficacy. The DNA aptamer-based LYTACs demonstrate that linker length is a critical parameter, with a 5-bp extension enhancing HER2 degradation, while longer extensions were detrimental.[2][3] M6Pn-polypeptide linkers showed robust EGFR degradation irrespective of being "short" or "long," suggesting that for this type of linker, achieving a certain threshold of multivalency might be more critical than the precise length.[4][5]
The continued exploration of novel linker chemistries, including variations in rigidity, hydrophilicity, and metabolic stability, will be crucial for optimizing LYTAC performance. A deeper understanding of the structural biology of the ternary complex formed between the target protein, LYTAC, and the lysosome-shuttling receptor will undoubtedly pave the way for the development of more potent and specific protein degraders for a wide range of diseases.
References
- 2. Linker Length Optimization of Bispecific DNA Aptamer-Based HER2 Targeting Lysosome-Targeting Chimera (HER2-LYTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysosome-targeting chimaeras for degradation of extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nano‐LYTACs for Degradation of Membrane Proteins and Inhibition of CD24/Siglec‐10 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Navigating the Cellular Recycling Center: A Guide to Validating Lysosomal Degradation of Targeted Proteins
For researchers, scientists, and drug development professionals, confirming the lysosomal degradation of a target protein is a critical step in understanding its lifecycle and developing novel therapeutics. This guide provides a comparative overview of key experimental approaches to validate this pathway, presenting methodologies, data interpretation, and a clear comparison with the alternative ubiquitin-proteasome system.
The lysosome is a key cellular organelle responsible for the degradation of a wide range of substrates, from individual proteins to entire organelles.[1][2] Targeted protein degradation (TPD) technologies that harness the lysosomal pathway are rapidly emerging, offering the potential to eliminate previously "undruggable" targets such as protein aggregates and extracellular proteins.[3][4][5][6] These technologies, including AUTOTACs, ATTECs, and LYTACs, represent a significant advancement over traditional inhibitor-based drugs.[3][4][5][7]
Distinguishing Degradation Pathways: Lysosome vs. Proteasome
The two major cellular protein degradation systems are the lysosomal pathway and the ubiquitin-proteasome system (UPS). While both result in the breakdown of proteins, they differ in their substrate scope and mechanism. The UPS typically degrades short-lived, soluble intracellular proteins that have been tagged with a polyubiquitin (B1169507) chain.[1][8] In contrast, the lysosomal pathway, primarily through autophagy, can degrade long-lived proteins, protein aggregates, organelles, and extracellular components.[5][8][9]
| Feature | Lysosomal Degradation | Ubiquitin-Proteasome System (UPS) |
| Primary Substrates | Long-lived proteins, protein aggregates, organelles, extracellular proteins, membrane proteins.[1][5] | Short-lived, soluble, misfolded, or damaged intracellular proteins.[1] |
| Targeting Signal | Ubiquitination (mono- or K63-linked polyubiquitination), autophagy receptors (e.g., p62), mannose-6-phosphate (B13060355) (for extracellular proteins).[10][11][12] | K48-linked polyubiquitination.[11] |
| Degradation Machinery | Lysosomal hydrolases within the acidic environment of the lysosome. | The 26S proteasome complex.[3] |
| Cellular Location | Cytoplasm (autophagy), endosomes, lysosomes. | Cytoplasm and nucleus. |
| Therapeutic Relevance | Neurodegenerative diseases, cancer, metabolic disorders.[4][9] | Cancer, inflammatory diseases. |
Core Experimental Approaches for Validating Lysosomal Degradation
A multi-faceted experimental approach is essential to rigorously validate that a target protein is degraded via the lysosomal pathway. The following sections detail key experiments, their underlying principles, and expected outcomes.
Monitoring Protein Levels in the Presence of Lysosomal Inhibitors
Principle: Inhibiting lysosomal function should lead to the accumulation of the targeted protein if it is indeed degraded by this pathway.
Experimental Protocol:
-
Culture cells to the desired confluency.
-
Treat cells with the targeted protein degrader (e.g., an AUTOTAC) with and without a lysosomal inhibitor. Common inhibitors include Bafilomycin A1 (an inhibitor of the vacuolar H+-ATPase that prevents lysosomal acidification) or Chloroquine (a lysosomotropic agent that raises lysosomal pH).
-
As a control, a proteasome inhibitor (e.g., MG132) can be used to rule out UPS-mediated degradation.
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting to detect the levels of the target protein.
Data Presentation:
| Treatment | Target Protein Level (Normalized to Control) | LC3-II/LC3-I Ratio |
| Vehicle Control | 1.0 | 1.0 |
| Degrader Alone | 0.3 | 2.5 |
| Degrader + Bafilomycin A1 | 0.8 | 4.0 |
| Degrader + MG132 | 0.3 | 2.5 |
Interpretation: A rescue of the degrader-induced reduction in the target protein level by Bafilomycin A1, but not by MG132, strongly suggests lysosomal-dependent degradation. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction or blockage of autophagic flux.[13][14]
Workflow for lysosomal inhibition assay.
Visualizing Colocalization with Lysosomal Markers
Principle: If a protein is targeted for lysosomal degradation, it should be observed to colocalize with lysosomes.
Experimental Protocol:
-
Seed cells on coverslips or in imaging-compatible plates.
-
Treat cells with the targeted protein degrader.
-
In the final hours of treatment, add a lysosomal marker such as LysoTracker, a fluorescent acidotropic probe that accumulates in acidic organelles.
-
Fix and permeabilize the cells.
-
Perform immunofluorescence staining for the target protein using a specific primary antibody and a fluorescently labeled secondary antibody.
-
Image the cells using confocal microscopy.
Data Presentation: Quantitative analysis of colocalization can be performed using image analysis software to determine the percentage of the target protein signal that overlaps with the LysoTracker signal.
| Condition | Pearson's Correlation Coefficient (Target Protein vs. LysoTracker) |
| Vehicle Control | 0.15 |
| Degrader Treatment | 0.75 |
Interpretation: A significant increase in the colocalization of the target protein with LysoTracker upon degrader treatment provides strong visual evidence of its trafficking to the lysosome.
Targeted protein degradation via the autophagy-lysosome pathway.
Monitoring Autophagic Flux
Principle: The process of autophagy involves the formation of autophagosomes that fuse with lysosomes for degradation. Monitoring the conversion of LC3-I to its lipidated form, LC3-II, which is recruited to autophagosomal membranes, serves as a reliable marker of autophagy.[13][15][16]
Experimental Protocol (Tandem Fluorescent LC3 Assay):
-
Transfect cells with a plasmid expressing a tandem mRFP-GFP-LC3 construct.
-
Treat cells with the targeted protein degrader.
-
Image the cells using confocal microscopy.
-
In the merged images, autophagosomes will appear as yellow puncta (both GFP and RFP signals), while autolysosomes will appear as red puncta (only RFP signal, as the GFP signal is quenched by the acidic lysosomal environment).[7]
Data Presentation:
| Treatment | Yellow Puncta per Cell (Autophagosomes) | Red Puncta per Cell (Autolysosomes) |
| Vehicle Control | 5 | 2 |
| Degrader Treatment | 15 | 20 |
Interpretation: An increase in both yellow and, more significantly, red puncta indicates a functional autophagic flux, meaning that autophagosomes are being formed and are successfully fusing with lysosomes for degradation.
Alternative and Complementary Techniques
-
Pulse-Chase Analysis: This classic biochemical technique can be used to measure the half-life of a protein. A decrease in the protein's half-life upon degrader treatment, which is reversed by lysosomal inhibitors, confirms lysosomal degradation.
-
Electron Microscopy: Provides high-resolution images to visualize the sequestration of the target protein within autophagosomes and lysosomes.
-
Lysosomal Activity Assays: Commercially available kits can measure the overall activity of lysosomal enzymes, which is expected to be engaged during targeted protein degradation.[17]
Conclusion
Validating the lysosomal degradation pathway for a targeted protein requires a combination of biochemical and imaging techniques. By employing the methods outlined in this guide, researchers can confidently determine the mechanism of action of novel protein degraders, a crucial step in both basic research and the development of new therapeutic strategies. The ability to harness the lysosomal pathway opens up exciting new avenues for targeting a wide array of disease-relevant proteins.
References
- 1. Ubiquitin-dependent lysosomal degradation of the HNE-modified proteins in lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted protein degradation directly engaging lysosomes or proteasomes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00344B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Targeted Protein Degradation via Lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 8. The Ubiquitin–Proteasome System and the Autophagic–Lysosomal System in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Mechanisms of the LC3 Lipidation Machinery [escholarship.org]
- 10. Ubiquitin-dependent sorting of integral membrane proteins for degradation in lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysine‐63‐linked ubiquitination is required for endolysosomal degradation of class I molecules | The EMBO Journal [link.springer.com]
- 12. researchgate.net [researchgate.net]
- 13. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
- 14. researchgate.net [researchgate.net]
- 15. molbiolcell.org [molbiolcell.org]
- 16. Regulation of LC3 lipidation by the autophagy-specific class III phosphatidylinositol-3 kinase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lysosomal Intracellular Activity Assay Kit (ab234622) | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of Tri-GalNAc(OAc)3-Perfluorophenyl: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Tri-GalNAc(OAc)3-Perfluorophenyl, a complex organic molecule utilized in targeted protein degradation research. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
I. Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a designated, well-ventilated area.
A. Personal Protective Equipment (PPE):
Based on the potential hazards associated with halogenated organic compounds, the following PPE is mandatory when handling this compound waste:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn to protect the eyes from potential splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
-
Ventilation: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
B. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to an area with fresh air.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.
II. Step-by-Step Disposal Protocol
The disposal of this compound is governed by its chemical nature as a halogenated organic compound. Due to the presence of the perfluorophenyl group, it is classified as a per- and polyfluoroalkyl substance (PFAS), which requires special disposal considerations.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous waste.
-
This waste must be segregated from non-halogenated organic waste streams.[1] It is critical to not mix this waste with other categories unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Containerization
-
Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top lid is recommended.
-
The container must be clearly labeled with "Hazardous Waste: Halogenated Organic Waste" and should specifically list "this compound."
-
Store the sealed container in a designated hazardous waste satellite accumulation area within the laboratory.
Step 3: Consultation with Environmental Health and Safety (EHS)
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste contents. They will have established procedures for transport and final disposal with licensed hazardous waste vendors.
Step 4: Final Disposal Methods
The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of PFAS-containing materials.[2][3] The final disposal method will be determined by your EHS department in conjunction with a licensed disposal facility. The primary recommended technologies include:
-
Thermal Destruction (Incineration): High-temperature incineration in a hazardous waste incinerator is a potential method for the complete destruction of PFAS compounds.[2]
-
Permitted Hazardous Waste Landfills: Disposal in a RCRA Subtitle C hazardous waste landfill is a common method for containing PFAS waste.[2] These facilities have stringent design and monitoring requirements to prevent environmental contamination.
III. Quantitative Data Summary
At present, specific quantitative limits for the disposal of this compound are not publicly available. Disposal regulations are primarily guided by its classification as a halogenated organic compound. The following table summarizes general guidelines.
| Parameter | Guideline |
| Waste Stream Category | Halogenated Organic Waste |
| EPA Waste Code (Probable) | F002 (if mixed with certain common halogenated solvents) or D0-series for specific characteristics. Final determination by EHS. |
| Storage Limit in Lab | Varies by institution; typically, a maximum volume is allowed in a satellite accumulation area before requiring pickup. |
IV. Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated below.
Caption: Disposal workflow for this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within their research endeavors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
